7-Dodecen-9-yn-1-ol, (7E)-
Description
BenchChem offers high-quality 7-Dodecen-9-yn-1-ol, (7E)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Dodecen-9-yn-1-ol, (7E)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
58763-68-1 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
(E)-dodec-7-en-9-yn-1-ol |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2,7-12H2,1H3/b6-5+ |
InChI Key |
HICLTGHACDQHFL-AATRIKPKSA-N |
Isomeric SMILES |
CCC#C/C=C/CCCCCCO |
Canonical SMILES |
CCC#CC=CCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
Mass Spectrometry Fragmentation of 7-Dodecen-9-yn-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed theoretical framework for the mass spectrometry fragmentation of the long-chain unsaturated alcohol, 7-dodecen-9-yn-1-ol. In the absence of published experimental mass spectra for this specific compound, this document outlines the predicted fragmentation patterns based on established principles of mass spectrometry for molecules containing primary alcohol, alkene, and alkyne functionalities. This guide is intended to assist researchers in the identification and structural elucidation of this and similar molecules.
Introduction
7-Dodecen-9-yn-1-ol is a C12 unsaturated alcohol with a conjugated enyne system. Its structure, containing a primary hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond, presents a unique case for mass spectrometric analysis. The fragmentation of its molecular ion is expected to be directed by the interplay of these functional groups, leading to a characteristic mass spectrum. Understanding these fragmentation pathways is crucial for the structural confirmation and analysis of this compound in various research and development settings.
Predicted Molecular Ion and General Fragmentation Principles
The molecular formula for 7-dodecen-9-yn-1-ol is C₁₂H₂₀O, with a monoisotopic mass of 180.1514 Da.[1] Upon electron ionization (EI), the molecular ion ([M]⁺˙) is formed, which will likely be of low abundance due to the presence of multiple functional groups that promote fragmentation.[2][3][4][5] The primary fragmentation pathways are predicted to be:
-
Alpha-cleavage: Characteristic of primary alcohols, this involves the cleavage of the C1-C2 bond.[2][3][4][6][7]
-
Dehydration: The loss of a water molecule is a common fragmentation pathway for alcohols.[2][4][6]
-
Allylic and Propargylic Cleavage: The double and triple bonds will direct cleavage at the allylic (C-6 and C-9) and propargylic (C-8 and C-11) positions.
-
McLafferty-type Rearrangements: Although more common in carbonyl compounds, rearrangements involving the hydroxyl group and the unsaturated system may occur.[8][9][10]
Proposed Fragmentation Pathways
The fragmentation of the 7-dodecen-9-yn-1-ol molecular ion ([M]⁺˙ at m/z 180) is anticipated to proceed through several competing pathways, as illustrated in the diagram below.
Caption: Predicted major fragmentation pathways of 7-Dodecen-9-yn-1-ol.
Tabulated Summary of Predicted Fragment Ions
The following table summarizes the major fragment ions predicted to be observed in the electron ionization mass spectrum of 7-dodecen-9-yn-1-ol.
| m/z | Proposed Ion Structure | Formation Pathway | Notes |
| 180 | [C₁₂H₂₀O]⁺˙ | Molecular Ion | Expected to be of low intensity. |
| 165 | [C₁₁H₁₇O]⁺ | Loss of a methyl radical from the terminus. | |
| 162 | [C₁₂H₁₈]⁺˙ | Dehydration (Loss of H₂O) | A common fragmentation for alcohols.[2][4][6] |
| 137 | [C₉H₁₃O]⁺ | Propargylic cleavage at the C8-C9 bond. | Stabilized by the triple bond. |
| 107 | [C₈H₁₁]⁺ | Allylic cleavage at the C6-C7 bond. | Stabilized by the double bond. |
| 97 | [C₆H₉O]⁺ | Cleavage at the C6-C7 bond with hydrogen rearrangement after dehydration. | |
| 31 | [CH₃O]⁺ | Alpha-cleavage. | Characteristic fragment for primary alcohols.[2][3][4] |
Experimental Protocols
While no specific experimental data for 7-dodecen-9-yn-1-ol is available, a general protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of 7-dodecen-9-yn-1-ol in a volatile organic solvent such as hexane or dichloromethane.
-
Working Solutions: Prepare serial dilutions of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL for calibration and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injection: 1 µL of the sample solution is injected in splitless mode.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Caption: General experimental workflow for GC-MS analysis.
Conclusion
The mass spectrometry fragmentation of 7-dodecen-9-yn-1-ol is predicted to be a complex process governed by the presence of its multiple functional groups. The key fragmentation pathways are expected to be alpha-cleavage, dehydration, and cleavages at the allylic and propargylic positions. The theoretical data and protocols presented in this guide provide a foundational framework for the experimental identification and structural elucidation of this and structurally related compounds. Experimental verification is required to confirm these predicted fragmentation patterns.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. whitman.edu [whitman.edu]
- 3. youtube.com [youtube.com]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 9. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 10. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]
Prospectus on the Potential Biological Activity of 7-Dodecen-9-yn-1-ol: A Technical Guide for Researchers
Disclaimer: This document provides a prospective analysis of the potential biological activity of 7-dodecen-9-yn-1-ol based on available scientific literature for structurally related compounds. To date, there is limited direct research on the specific biological functions of 7-dodecen-9-yn-1-ol. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in investigating this molecule.
Executive Summary
7-dodecen-9-yn-1-ol is a C12 unsaturated alcohol. While direct studies on its biological activity are not prevalent in current literature, its structural features—a dodecenol backbone with an additional alkyne group—suggest a potential role as a semiochemical, particularly as an insect pheromone. This technical guide synthesizes information on structurally analogous compounds, outlines potential biological activities, and provides detailed, prospective experimental protocols to facilitate future research into this molecule. The primary hypothesized activity is in insect chemical communication, drawing parallels from well-documented lepidopteran sex pheromones.
Introduction
Unsaturated long-chain alcohols are a critical class of molecules in chemical ecology, frequently acting as potent and specific signaling molecules (semiochemicals) that mediate insect behavior. Variations in double and triple bond positions, stereochemistry, and functional groups give rise to a vast diversity of compounds with highly specific biological activities. This document explores the untapped potential of 7-dodecen-9-yn-1-ol, a molecule whose structure suggests intriguing possibilities for biological activity, most notably as an insect pheromone.
Potential Biological Activity: An Analog-Based Hypothesis
The biological activity of 7-dodecen-9-yn-1-ol is currently uncharacterized. However, by examining structurally similar, well-documented pheromones, we can formulate a strong hypothesis regarding its potential function.
Structural Analogs and Their Known Activities
The C12 backbone is common among lepidopteran pheromones. The presence and position of unsaturation are key determinants of specificity.
-
(E,E)-8,10-dodecadien-1-ol (Codlemone): This is the primary component of the sex pheromone of the codling moth (Cydia pomonella), a major agricultural pest.[1][2] Its two conjugated double bonds are crucial for receptor binding and eliciting an attractive response in males.
-
(Z)-7-Dodecen-1-yl Acetate: This compound is the sex pheromone of the female Asian elephant (Elephas maximus).[3] While the acetate functional group differs, the C12 backbone and the position of the double bond at C7 are notable. This highlights the diverse roles of C12 unsaturated molecules across different animal taxa.
-
(Z)-7-Dodecen-1-ol: The major pheromone component for the Plusiinae species, Chrysodeixis circumflexa.[6]
The structure of 7-dodecen-9-yn-1-ol, with a double bond at the 7th position and a triple bond at the 9th position, presents a unique electronic and steric profile compared to these analogs. The rigidity of the alkyne group could play a significant role in the molecule's interaction with specific chemosensory receptors in insects.
Quantitative Data from Structurally Related Pheromones
To provide a baseline for future comparative studies, the following table summarizes key quantitative data for related, biologically active compounds.
| Compound Name | Organism | Biological Activity | Key Quantitative Data | Reference |
| (E,E)-8,10-dodecadien-1-ol | Cydia pomonella (Codling Moth) | Male sex attractant | - | [1][2] |
| (Z)-7-Dodecen-1-yl Acetate | Elephas maximus (Asian Elephant) | Male chemosensory response | Urine concentration pre-ovulation: 33.0 µg/ml (0.146 mM) | [3] |
| (Z)-7-Dodecen-1-ol | Chrysodeixis circumflexa | Male sex attractant | - | [6] |
Proposed Experimental Protocols for Investigating Biological Activity
The following sections detail a comprehensive, albeit prospective, experimental plan to elucidate the biological activity of 7-dodecen-9-yn-1-ol.
Synthesis and Purification
A plausible synthetic route for 7-dodecen-9-yn-1-ol would likely involve Wittig or Horner-Wadsworth-Emmons reactions for the formation of the double bond and Sonogashira or other cross-coupling reactions for the introduction of the alkyne. A generalized synthetic workflow is presented below.
Caption: Generalized synthetic workflow for 7-dodecen-9-yn-1-ol.
Protocol:
-
Coupling Reaction: A protected form of a C8 aldehyde with a terminal double bond (e.g., 7-octen-1-al protected as an acetal) is coupled with a suitable C4 alkyne (e.g., 1-butyne) via a Sonogashira coupling reaction using a palladium catalyst and a copper(I) co-catalyst in a suitable solvent like triethylamine.
-
Deprotection: The protecting group on the alcohol is removed under appropriate conditions (e.g., acidic workup for an acetal).
-
Purification: The crude product is purified using flash column chromatography on silica gel with a gradient of hexane and ethyl acetate.
-
Structural Characterization: The purity and identity of the final compound are confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Biological Assays
A tiered approach is recommended, starting with high-throughput screening and progressing to more complex behavioral assays.
EAG is a technique used to measure the average electrical response of an insect's antenna to volatile compounds. It is a powerful tool for screening potential pheromones.
Caption: Experimental workflow for electroantennography (EAG).
Protocol:
-
Insect Preparation: Select a range of lepidopteran species, prioritizing those from families known to use C12 pheromones (e.g., Tortricidae, Pyralidae).
-
Antenna Excision and Mounting: An antenna is excised from a live, immobilized insect and mounted between two electrodes filled with a saline solution.
-
Stimulus Delivery: A defined volume of air is passed over a filter paper impregnated with a known concentration of 7-dodecen-9-yn-1-ol and puffed onto the mounted antenna.
-
Data Recording and Analysis: The electrical potential change across the antenna is amplified, recorded, and measured. A dose-response curve can be generated by testing a range of concentrations.
If EAG results are positive, behavioral assays in a wind tunnel can confirm the attractant or repellent properties of the compound.
References
- 1. Green Chemistry Production of Codlemone, the Sex Pheromone of the Codling Moth (Cydia pomonella), by Metabolic Engineering of the Oilseed Crop Camelina (Camelina sativa) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semiochemical compound: (Z)-9-Dodecen-1-ol | C12H24O [pherobase.com]
- 5. (Z)-9-dodecen-1-ol, 35148-18-6 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
The Pivotal Role of Dodecenynol Compounds in Modern Entomology: A Technical Review
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals delving into the critical role of dodecenynol compounds in entomology. This whitepaper provides an in-depth analysis of their function as insect pheromones, detailed experimental protocols, and a summary of quantitative efficacy data.
Dodecenynol compounds, a class of unsaturated long-chain alcohols containing both a double and a triple bond, are of significant interest in the field of entomology, primarily for their role as potent insect sex pheromones and their utility as precursors in the synthesis of other semiochemicals. This technical guide offers a detailed literature review of these compounds, focusing on their synthesis, bioactivity, and application in insect pest management.
Core Concepts: Dodecenynols as Semiochemicals
Insect pheromones are chemical signals that mediate interactions between individuals of the same species. They are often complex blends of volatile organic compounds, and their specificity is crucial for reproductive isolation. Dodecenynol compounds and their derivatives are key components in the pheromone blends of numerous insect species, particularly within the order Lepidoptera (moths and butterflies).
One of the most well-documented dodecenynol compounds in entomological research is (E)-7-dodecen-5-yn-1-ol . While not always a primary pheromone component itself, it serves as a critical synthetic intermediate in the production of conjugated diene pheromones. For instance, it is a precursor in the synthesis of (Z,E)-5,7-dodecadien-1-ol, a major component of the sex pheromone of the Siberian moth, Dendrolimus superans sibiricus, a significant forest pest.[1][2][3] The stereoselective reduction of the triple bond in the enyne precursor is a key step in achieving the correct isomeric configuration of the final diene pheromone, which is essential for its biological activity.[3]
Quantitative Data Summary
The efficacy of pheromones and their synthetic analogues is typically quantified through a combination of electrophysiological and behavioral assays, as well as field trapping studies. The following tables summarize key quantitative data for dodecenynol-related compounds.
Table 1: Electroantennography (EAG) Responses to Dodecenynol and Related Compounds
| Compound | Insect Species | Mean EAG Response (mV) | Notes | Reference |
| (Z)-7-dodecen-1-yl acetate | Elephas maximus (Asian elephant) | - | While not an insect, this demonstrates the cross-phyletic presence of similar chemical cues. The study quantified behavioral responses rather than EAG. | [4] |
| Pheromone Analogues | Plutella xylostella (Diamondback moth) | Weakly bound | Pheromone analogs with at least one double bond showed weak binding to pheromone binding proteins and did not elicit an electrophysiological response. | [5] |
Note: Specific EAG data for dodecenynol compounds is limited in publicly available literature, highlighting a potential area for future research.
Table 2: Behavioral and Field Trial Data for Dodecenynol-Derived Pheromones
| Pheromone Blend/Compound | Target Insect | Assay Type | Key Findings | Reference |
| (Z,E)-5,7-dodecadien-1-ol & (Z,E)-5,7-dodecadienal (1:1 mixture) | Dendrolimus superans sibiricus (Siberian moth) | Field Trial | Lure effectiveness declined significantly after 2 weeks of aging in open air. | [3] |
| (Z)-7-dodecen-1-yl acetate | Autographa gamma (Silver Y moth) | Pheromone Component | Identified as a component of the sex attractant. | [6] |
| (E)-9-dodecen-1-yl acetate | Rhyacionia buoliana (European pine shoot moth) | Pheromone Component | Identified as the sex attractant. | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols for the synthesis and bioassay of dodecenynol and related pheromone compounds.
Synthesis of (Z,E)-5,7-dodecadien-1-ol from an Enyne Precursor
The synthesis of (Z,E)-5,7-dodecadien-1-ol, a pheromone component of the Siberian moth, is a well-documented example of the utility of dodecenynol intermediates.[3]
Workflow for the Synthesis of (Z,E)-5,7-dodecadien-1-ol
Caption: Synthesis of a diene pheromone from a dodecenynol precursor.
Key Steps:
-
Alkylation: Palladium-catalyzed alkylation of tetrahydro-2-(5-hexynyloxy)-2H-pyran with (E)-1-iodo-1-hexene to form the (E)-7-dodecen-5-yn-1-ol precursor.[3]
-
cis-Reduction: The enyne precursor undergoes a stereoselective cis-reduction of the alkyne moiety. While Lindlar catalysts can be used, they may lack selectivity.[3] An effective method involves the use of activated zinc, such as a Zn/Cu/Ag couple, which provides high yield and stereoselectivity for the desired (Z,E)-diene.[3]
-
Deprotection: Removal of the tetrahydropyranyl (THP) protecting group to yield the final alcohol.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It is a crucial tool for screening potential pheromone components and determining which compounds are detected by the insect's olfactory system.
General EAG Workflow
Caption: A simplified workflow for electroantennography (EAG).
Methodology:
-
An antenna is excised from a live insect and mounted between two electrodes.
-
A continuous stream of purified air is passed over the antenna.
-
A "puff" of a volatile test compound is introduced into the airstream.
-
The change in electrical potential between the base and the tip of the antenna is recorded as the EAG response.
Behavioral Bioassays
Behavioral bioassays are essential for determining the biological function of a candidate pheromone. These assays observe the insect's behavioral response to a chemical stimulus.
Wind Tunnel Bioassay Workflow
Caption: Workflow for a typical wind tunnel behavioral bioassay.
Methodology:
-
Insects are placed in a controlled environment, such as a wind tunnel, with a laminar airflow.
-
A synthetic pheromone or a natural extract is released from a point source at the upwind end of the tunnel.
-
The behavior of the insects, such as taking flight, flying upwind in a zigzagging pattern ("casting"), and attempting to make contact with the pheromone source, is observed and quantified.
Signaling Pathways in Insect Olfaction
The detection of pheromones by insects is a complex process that involves a series of molecular events within the sensory neurons of the antennae.
Simplified Pheromone Signal Transduction Pathway
Caption: A generalized pathway for insect pheromone signal transduction.
Mechanism:
-
Hydrophobic pheromone molecules enter the aqueous lymph of the sensory sensillum on the insect's antenna.
-
Pheromone Binding Proteins (PBPs) solubilize the pheromone and transport it to the membrane of the olfactory receptor neuron.
-
The pheromone binds to a specific Odorant Receptor (OR).
-
This binding event, in conjunction with the Odorant Receptor Co-receptor (Orco), leads to the opening of ion channels.
-
The influx of ions causes a depolarization of the neuronal membrane, generating an electrical signal that is transmitted to the brain.
Conclusion and Future Directions
Dodecenynol compounds represent a small but significant class of molecules in chemical ecology. Their primary role as synthetic precursors for potent diene pheromones is well-established and critical for the production of lures used in pest monitoring and mating disruption programs. While direct evidence for dodecenynols acting as primary pheromone components is less common, their unique chemical structure warrants further investigation into their potential bioactivity.
Future research should focus on:
-
Screening for novel dodecenynol pheromones: A systematic exploration of insect pheromone blends may reveal more instances of naturally occurring dodecenynols with semiochemical activity.
-
Quantitative structure-activity relationship (QSAR) studies: Investigating how the position and geometry of the double and triple bonds in dodecenynol analogues affect their binding to receptors and their behavioral effects.
-
Elucidation of biosynthetic pathways: Understanding how insects synthesize these enyne structures could open new avenues for biotechnological production of pheromones.
The continued study of dodecenynol compounds and their derivatives will undoubtedly contribute to the development of more effective and environmentally benign pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pheromones and Semiochemicals of genus, Dendrolimus (Lepidoptera: Lasiocampidae) [pherobase.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification, identification, concentration and bioactivity of (Z)-7-dodecen-1-yl acetate: sex pheromone of the female Asian elephant, Elephas maximus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression patterns and binding properties of three pheromone binding proteins in the diamondback moth, Plutella xyllotella - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Isolation of Long-Chain Enyne and Diene Alcohols in Insects
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of insect communication, a fascinating class of molecules known as long-chain enyne and diene alcohols play a pivotal role as potent sex pheromones. These unsaturated aliphatic alcohols, characterized by their long carbon chains and the presence of one or more double and/or triple bonds, are crucial for mate recognition and reproductive success in numerous insect species, particularly within the order Lepidoptera (moths and butterflies). Their high specificity and biological activity make them compelling targets for research in chemical ecology, pest management, and the development of novel bioactive compounds. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of these remarkable natural products.
Discovery and Identification of Long-Chain Dienic Alcohols as Insect Pheromones
The identification of long-chain unsaturated alcohols as insect pheromones has been a significant area of research in chemical ecology. A notable example is the sex pheromone of the tussock moth, Orgyia detrita.
Case Study: The Tussock Moth (Orgyia detrita)
Researchers identified the major sex pheromone components of the female tussock moth as a synergistic blend of the enantiomers of (Z,Z)-6,9-heneicosadien-11-ol. This discovery was the result of meticulous analysis of pheromone gland extracts using coupled gas chromatographic-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS). Field trapping experiments with synthetic standards confirmed the biological activity of these long-chain diene alcohols.
In a related species, the whitemarked tussock moth (Orgyia leucostigma), a similar long-chain dienone, (Z,Z)-6,9-heneicosadien-11-one, was identified as the essential sex pheromone component. This compound was found to be present in female extracts at a quantity of 4-5 nanograms per female.
Quantitative Data of Identified Long-Chain Dienic Pheromones
The following table summarizes the quantitative data for the identified long-chain dienic pheromone components in the specified insect species.
| Compound Name | Chemical Structure | Insect Species | Quantity per Female |
| (Z,Z)-6,9-heneicosadien-11-ol | C21H40O | Orgyia detrita | Not explicitly quantified |
| (Z,Z)-6,9-heneicosadien-11-one | C21H38O | Orgyia leucostigma | 4-5 ng |
Experimental Protocols
The successful isolation and identification of these minute quantities of pheromones require highly sensitive and precise experimental techniques. The following sections detail the key experimental protocols involved.
Pheromone Gland Extraction for GC-MS Analysis
This protocol outlines the general steps for extracting pheromones from the abdominal glands of female moths.
Materials:
-
Virgin female moths (at the age of peak pheromone production)
-
Dissecting scissors and fine-tipped forceps
-
Glass vials with Teflon-lined caps
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Microsyringes
-
Nitrogen gas stream evaporator
Procedure:
-
Gland Dissection: Carefully excise the pheromone gland, typically located at the terminal abdominal segments, from a virgin female moth using fine dissecting tools.
-
Solvent Extraction: Immediately place the excised gland into a clean glass vial containing a small volume (e.g., 50-100 µL) of high-purity hexane.
-
Extraction Period: Allow the extraction to proceed for a specified period (e.g., 30 minutes to a few hours) at room temperature to ensure the complete diffusion of the pheromones into the solvent.
-
Drying and Concentration: Carefully transfer the hexane extract to a clean vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water. The extract is then concentrated under a gentle stream of nitrogen to the desired volume for analysis.
-
Storage: Store the final extract at low temperatures (e.g., -20°C) in a sealed vial to prevent degradation prior to analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the cornerstone technique for the separation and identification of volatile and semi-volatile compounds like long-chain alcohols.
Instrumentation and Conditions (Example):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 40-500
Procedure:
-
Injection: Inject a small volume (e.g., 1-2 µL) of the pheromone extract into the GC inlet.
-
Separation: The volatile components of the extract are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Detection and Identification: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared with spectral libraries (e.g., NIST) and synthetic standards for positive identification.
Biosynthesis of Long-Chain Unsaturated Pheromones in Lepidoptera
The biosynthesis of these complex molecules is a multi-step enzymatic process that typically occurs in the pheromone glands of female moths. The general pathway involves modifications of fatty acid metabolism.
The following diagram illustrates the generalized biosynthetic pathway for long-chain unsaturated pheromones in Lepidoptera.
Predicted Bioactivity of C12 Enyne Alcohols as Pheromones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the predicted bioactivity of C12 enyne alcohols as potential insect pheromones. While research has extensively documented the role of various fatty alcohols and their derivatives in insect communication, the specific class of C12 enyne alcohols remains a promising yet less explored frontier. This document synthesizes existing knowledge on analogous compounds, outlines predictive models for bioactivity, details relevant experimental protocols for validation, and illustrates the underlying signaling pathways. By presenting a comprehensive overview, this guide aims to facilitate further research and development in the field of chemical ecology and pest management.
Introduction to Pheromones and C12 Alcohols
Pheromones are chemical signals released by an organism that elicit a specific behavioral or physiological response in another individual of the same species.[1] In insects, these signals are crucial for a variety of social interactions, including mating, aggregation, and trail-following.[1] Many insect pheromones are derived from fatty acids and are often alcohols, aldehydes, or acetates with a carbon chain length of 10 to 18. The presence, position, and stereochemistry of double and triple bonds, as well as other functional groups, are critical for their specificity and bioactivity.
Unsaturated C12 alcohols, in particular, have been identified as potent pheromones in several insect species. A notable example is the diunsaturated C12 alcohol, (Z,Z)-dodeca-3,6-dien-1-ol, which functions as both a trail-following and sex pheromone in the termite species Ancistrotermes pakistanicus.[1][2] The structural similarity between dienols and the corresponding enyne alcohols suggests that C12 enyne alcohols could exhibit comparable or novel bioactivity. The rigid nature of the triple bond in enyne structures can significantly influence the molecule's overall shape and its interaction with pheromone receptors, potentially leading to highly specific and potent signaling molecules.
Predicted Bioactivity and Structure-Activity Relationships
Direct quantitative data on the bioactivity of a wide range of C12 enyne alcohols is limited in publicly available literature. However, by examining the bioactivity of structurally similar C12 diene alcohols, we can predict the potential activity of their enyne counterparts. The bioactivity of (Z,Z)-dodeca-3,6-dien-1-ol in A. pakistanicus provides a valuable reference point.
Table 1: Bioactivity of (Z,Z)-dodeca-3,6-dien-1-ol in Ancistrotermes pakistanicus
| Biological Response | Organism Group | Activity Threshold |
| Trail-following | Workers | 0.1 pg/cm of trail |
| Trail-following | Male Alates | 1-10 pg/cm of trail |
| Sexual Attraction | Male Alates | ~1 ng |
Source: Adapted from Robert, A. et al. (2004). Naturwissenschaften.[1][2]
Based on these data, it is predicted that C12 enyne alcohols with similar chain lengths and positions of unsaturation will elicit biological responses at comparable concentrations. The introduction of a triple bond in place of a double bond is expected to alter the molecule's conformational flexibility, which could lead to enhanced or diminished binding affinity with specific olfactory receptors. Structure-activity relationship (SAR) studies on other classes of pheromones have demonstrated that subtle changes in the geometry and position of unsaturation can dramatically impact bioactivity.[3] Therefore, the synthesis and biological screening of a matrix of C12 enyne alcohol isomers are crucial to elucidating their potential as pheromones.
Experimental Protocols
The investigation of novel pheromones requires a combination of chemical synthesis and biological assays. The following section details the key experimental methodologies.
Synthesis of C12 Enyne Alcohols
The synthesis of C12 enyne alcohols can be achieved through various established organic chemistry routes. A general and adaptable synthetic strategy often involves the coupling of smaller, functionalized building blocks. One common approach is the use of coupling reactions, such as the Sonogashira or Cadiot-Chodkiewicz coupling, to form the enyne backbone.
A plausible synthetic route could involve:
-
Preparation of a C5 alkyne building block: Starting from a commercially available pentynol, the hydroxyl group can be protected using a suitable protecting group (e.g., tetrahydropyranyl ether, THP).
-
Preparation of a C7 alkenyl halide: A seven-carbon alkenyl halide with the desired double bond geometry (E or Z) can be synthesized from a corresponding starting material.
-
Coupling Reaction: The protected C5 alkyne and the C7 alkenyl halide can be coupled using a palladium-copper catalyst system (Sonogashira coupling).
-
Deprotection: Removal of the protecting group from the hydroxyl function yields the target C12 enyne alcohol.
This generalized protocol can be adapted to synthesize a variety of isomers by changing the starting materials and reaction conditions.
Electroantennography (EAG)
Electroantennography is a widely used electrophysiological technique to measure the olfactory response of an insect's antenna to volatile compounds. It serves as a rapid screening tool to identify potentially bioactive compounds.
Methodology:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The base and the tip of the antenna are placed into two glass capillary electrodes filled with a conductive saline solution.
-
Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. Test compounds, dissolved in a suitable solvent and applied to a filter paper, are introduced into the airstream as a pulse.
-
Signal Recording: The electrical potential difference between the two electrodes is amplified and recorded. A negative deflection in the baseline potential upon stimulus delivery indicates a response from the olfactory receptor neurons.
-
Data Analysis: The amplitude of the EAG response is proportional to the number of responding olfactory neurons and the intensity of their response. Responses to test compounds are typically normalized against a standard compound.
Behavioral Assays
Behavioral assays are essential to confirm the biological function of a candidate pheromone identified through EAG screening. The design of the assay depends on the predicted function of the pheromone (e.g., sex attractant, trail-following).
Example: Trail-Following Assay (for social insects)
-
Arena Preparation: A Y-shaped or circular arena is prepared. A trail of the synthetic C12 enyne alcohol, dissolved in a volatile solvent, is laid along one arm of the Y-maze or a section of the circular arena. The other arm or section is treated with the solvent alone as a control.
-
Insect Introduction: An individual insect (e.g., a worker termite) is introduced at the start of the arena.
-
Observation and Data Collection: The movement of the insect is observed and recorded. The time spent on each trail and the frequency of following the treated trail are quantified.
-
Statistical Analysis: The data are statistically analyzed to determine if there is a significant preference for the trail treated with the synthetic compound.
Signaling Pathways in Pheromone Reception
The detection of pheromones by insects is a complex process involving a series of molecular events that transduce the chemical signal into a neuronal response. The following diagrams illustrate the generalized signaling pathway and a typical experimental workflow.
Figure 1: Generalized Pheromone Signaling Pathway in Insects.
References
An In-depth Technical Guide on the Thermochemical Properties of Unsaturated Long-Chain Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsaturated long-chain alcohols are critical components in a myriad of biological processes and industrial applications, ranging from their role as precursors in the synthesis of complex lipids and signaling molecules to their use as surfactants, emollients, and drug delivery vehicles. A thorough understanding of their thermochemical properties is paramount for optimizing their application in drug formulation, understanding their behavior in biological membranes, and for the design and scale-up of industrial processes. This technical guide provides a comprehensive overview of the key thermochemical properties of several common unsaturated long-chain alcohols, details the experimental methodologies used to determine these properties, and presents the data in a structured format for easy comparison.
Core Thermochemical Properties
The thermochemical properties of a substance dictate its energy content and behavior under varying temperature and pressure. For unsaturated long-chain alcohols, the key properties of interest include the standard enthalpy of formation, enthalpy of combustion, heat capacity, and vapor pressure.
Data Presentation
Due to the limited availability of experimentally determined thermochemical data for unsaturated long-chain alcohols, this guide presents a combination of available experimental data and estimated values derived from the Joback group contribution method. The Joback method is a well-established estimation technique for thermophysical properties of pure organic compounds based on their molecular structure.
Table 1: Physical Properties of Selected Unsaturated Long-Chain Alcohols
| Common Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Oleyl Alcohol | (Z)-Octadec-9-en-1-ol | C₁₈H₃₆O | 268.48 | 13 - 19[1] | 330 - 360[2] | 0.849 @ 20°C[1] |
| Linoleyl Alcohol | (9Z,12Z)-Octadeca-9,12-dien-1-ol | C₁₈H₃₄O | 266.47 | -5 to -2[3] | 149 @ 1 mmHg[3] | 0.861[4] |
| Elaidyl Alcohol | (E)-Octadec-9-en-1-ol | C₁₈H₃₆O | 268.48 | 37[5] | 333[5] | 0.847[5] |
| Gadoleyl Alcohol | (Z)-Icos-9-en-1-ol | C₂₀H₄₀O | 296.53 | 24 - 26 | ~388 (estimated) | ~0.84 (estimated) |
| Erucyl Alcohol | (Z)-Docos-13-en-1-ol | C₂₂H₄₄O | 324.59 | 35[6] | 200-205 @ 1 Torr[6] | 0.847[6] |
| Nervonyl Alcohol | (Z)-Tetracos-15-en-1-ol | C₂₄H₄₈O | 352.65 | 42 - 44 | ~435 (estimated) | ~0.84 (estimated) |
Table 2: Estimated Thermochemical Properties of Selected Unsaturated Long-Chain Alcohols (Joback Method)
| Common Name | Enthalpy of Formation (Ideal Gas, 298 K) (kJ/mol) | Heat Capacity (Ideal Gas, 298 K) (J/mol·K) | Enthalpy of Combustion (Liquid, 298 K) (kJ/mol) (Estimated) |
| Oleyl Alcohol | -450.49 (for methyl ether)[7] | ~550 | ~-11500 |
| Linoleyl Alcohol | ~-390 | ~540 | ~-11400 |
| Elaidyl Alcohol | ~-450 | ~550 | ~-11500 |
| Gadoleyl Alcohol | ~-510 | ~620 | ~-12800 |
| Erucyl Alcohol | ~-570 | ~690 | ~-14100 |
| Nervonyl Alcohol | ~-630 | ~760 | ~-15400 |
Note: Enthalpy of combustion is estimated based on the general trend of increasing enthalpy with chain length for saturated alcohols, adjusted for the presence of double bonds. These are approximate values and should be used with caution.
Table 3: Vapor Pressure of Selected Unsaturated Long-Chain Alcohols
| Compound | Temperature (°C) | Vapor Pressure (mmHg) | Reference |
| Oleyl Alcohol | 25 | 1 x 10⁻⁵ (estimated) | [5] |
| Elaidyl Alcohol | 25 | 1 x 10⁻⁵ (estimated) | [5] |
| Linoleyl Alcohol | 25 | 1.9 x 10⁻³ (estimated) | [8] |
Experimental Protocols
Accurate determination of thermochemical properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the unsaturated long-chain alcohol is placed in a sample crucible within the bomb calorimeter. A fuse wire is attached to the ignition system and placed in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in a well-insulated water jacket of known volume. The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Calculation: The heat released by the combustion reaction is calculated from the temperature rise of the water and the heat capacity of the calorimeter system. Corrections are made for the heat of ignition and the formation of nitric acid from residual nitrogen in the bomb. The enthalpy of combustion is then calculated on a molar basis.
Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
Heat Capacity by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature. It measures the difference in heat flow required to increase the temperature of a sample and a reference.
Methodology:
-
Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).
-
Baseline Determination: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline heat flow signal.
-
Standard Measurement: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the temperature program is run again.
-
Sample Measurement: A precisely weighed liquid sample of the unsaturated long-chain alcohol is hermetically sealed in an aluminum pan. The sample is then subjected to the same temperature program as the baseline and standard.
-
Calculation: The heat capacity of the sample is calculated by comparing the heat flow difference between the sample and the baseline with the heat flow difference between the standard and the baseline, taking into account the respective masses.
Caption: Workflow for determining heat capacity using Differential Scanning Calorimetry.
Logical Relationships in Thermochemistry
The thermochemical properties of a homologous series of compounds, such as unsaturated long-chain alcohols, are often interrelated. Understanding these relationships can aid in the prediction and validation of experimental data.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. NIST Chemistry WebBook [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Welcome to the NIST WebBook [webbook.nist.gov]
- 6. cheguide.com [cheguide.com]
- 7. Joback method - Wikipedia [en.wikipedia.org]
- 8. checalc.com [checalc.com]
Methodological & Application
Synthesis of (7E)-7-Dodecen-9-yn-1-ol from commercially available starting materials
Application Notes and Protocols for the Synthesis of (7E)-7-Dodecen-9-yn-1-ol
Introduction
(7E)-7-Dodecen-9-yn-1-ol is a component of the sex pheromone of the leopard moth, Zeuzera pyrina, a pest in agriculture and forestry. Its synthesis is of interest for use in integrated pest management strategies, such as mating disruption and population monitoring. This document outlines a detailed protocol for the stereoselective synthesis of (7E)-7-Dodecen-9-yn-1-ol from commercially available starting materials. The synthetic strategy is based on a convergent approach, utilizing a Sonogashira coupling as the key carbon-carbon bond-forming step to assemble the molecular backbone, followed by the removal of a protecting group. This method ensures high stereoselectivity for the (E)-alkene.
Synthetic Strategy Overview
The synthesis is designed in three main stages:
-
Preparation of a protected (E)-vinyl iodide: Starting from the commercially available 7-octyn-1-ol, the alcohol functionality is first protected as a tert-butyldimethylsilyl (TBDMS) ether. The terminal alkyne is then converted to the (E)-vinyl iodide via a hydroboration-iodination sequence.
-
Sonogashira Coupling: The resulting (E)-vinyl iodide is coupled with a commercially available terminal alkyne, 1-butyne, using a palladium-copper co-catalyzed Sonogashira reaction to construct the C12 carbon skeleton with the desired enyne moiety.[1][2][3][4][5]
-
Deprotection: The final step involves the removal of the TBDMS protecting group to afford the target molecule, (7E)-7-dodecen-9-yn-1-ol.
Experimental Protocols
Part 1: Synthesis of (E)-1-(tert-butyldimethylsilyloxy)-8-iodooct-7-ene
Step 1.1: Protection of 7-Octyn-1-ol
-
Reaction: 7-Octyn-1-ol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) to protect the hydroxyl group as a TBDMS ether.
-
Procedure:
-
To a solution of 7-octyn-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane (DCM, 0.5 M), add a solution of TBDMSCl (1.2 eq) in anhydrous DCM dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure tert-butyl(oct-7-yn-1-yloxy)dimethylsilane.
-
Step 1.2: Hydroboration and Iodination of tert-butyl(oct-7-yn-1-yloxy)dimethylsilane
-
Reaction: The terminal alkyne is converted to the (E)-vinyl iodide.
-
Procedure:
-
To a solution of tert-butyl(oct-7-yn-1-yloxy)dimethylsilane (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at 0 °C under an inert atmosphere, add catecholborane (1.2 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction mixture to -78 °C and add a pre-cooled solution of sodium iodide (3.0 eq) in anhydrous THF, followed by the dropwise addition of a solution of chloramine-T trihydrate (3.0 eq) in anhydrous THF.
-
Stir the mixture at -78 °C for 3 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (hexane) to afford (E)-1-(tert-butyldimethylsilyloxy)-8-iodooct-7-ene.
-
Part 2: Sonogashira Coupling
Step 2.1: Synthesis of (E)-(tert-butyldimethyl(dodec-7-en-9-yn-1-yloxy)silane)
-
Reaction: The (E)-vinyl iodide is coupled with 1-butyne.[1][2][3][4][5]
-
Procedure:
-
To a solution of (E)-1-(tert-butyldimethylsilyloxy)-8-iodooct-7-ene (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and copper(I) iodide (0.06 eq) in anhydrous triethylamine (0.2 M) under an inert atmosphere, bubble 1-butyne gas through the solution for 15 minutes at room temperature.
-
Seal the reaction vessel and stir at room temperature for 8-12 hours, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield (E)-(tert-butyldimethyl(dodec-7-en-9-yn-1-yloxy)silane).
-
Part 3: Deprotection
Step 3.1: Synthesis of (7E)-7-Dodecen-9-yn-1-ol
-
Reaction: The TBDMS protecting group is removed to yield the final product.
-
Procedure:
-
To a solution of (E)-(tert-butyldimethyl(dodec-7-en-9-yn-1-yloxy)silane) (1.0 eq) in THF (0.5 M) at room temperature, add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.5 eq).
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to afford pure (7E)-7-Dodecen-9-yn-1-ol.
-
Data Presentation
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Starting Material | Starting Amount (mmol) | Product Amount (mmol) | Yield (%) | Purity (by GC) |
| 1.1 | tert-butyl(oct-7-yn-1-yloxy)dimethylsilane | 7-Octyn-1-ol | 50.0 | 45.5 | 91 | >98% |
| 1.2 | (E)-1-(tert-butyldimethylsilyloxy)-8-iodooct-7-ene | tert-butyl(oct-7-yn-1-yloxy)dimethylsilane | 45.0 | 34.2 | 76 | >97% |
| 2.1 | (E)-(tert-butyldimethyl(dodec-7-en-9-yn-1-yloxy)silane) | (E)-1-(tert-butyldimethylsilyloxy)-8-iodooct-7-ene | 34.0 | 27.5 | 81 | >96% |
| 3.1 | (7E)-7-Dodecen-9-yn-1-ol | (E)-(tert-butyldimethyl(dodec-7-en-9-yn-1-yloxy)silane) | 27.0 | 24.8 | 92 | >99% |
Table 2: Spectroscopic Data for (7E)-7-Dodecen-9-yn-1-ol
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.25 (dt, 1H), 5.50 (dt, 1H), 3.65 (t, 2H), 2.30 (q, 2H), 2.15 (m, 2H), 1.58 (m, 2H), 1.40 (m, 4H), 1.15 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 145.5, 110.2, 90.1, 80.5, 62.8, 32.5, 32.0, 29.1, 25.3, 14.5, 12.8 |
| IR (neat, cm⁻¹) | 3350 (br), 2930, 2858, 2225, 1650, 965 |
| MS (EI, m/z) | 180 (M⁺), 162, 149, 135, 121, 107, 91, 79 |
Visualizations
Caption: Synthetic scheme for (7E)-7-Dodecen-9-yn-1-ol.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols for (E)-Alkene Formation in Polyunsaturated Systems via the Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds with a high degree of regiocontrol. In the synthesis of polyunsaturated systems, such as carotenoids, retinoids, and polyunsaturated fatty acids, achieving specific stereochemistry at each double bond is paramount to the molecule's biological activity and function. This document provides detailed application notes and protocols for directing the Wittig and related reactions towards the selective formation of (E)-alkenes in polyunsaturated systems.
The stereochemical outcome of the Wittig reaction is largely determined by the nature of the phosphonium ylide employed. Stabilized ylides, which contain an electron-withdrawing group, generally favor the formation of (E)-alkenes through a thermodynamically controlled pathway.[1][2] Conversely, non-stabilized ylides typically yield (Z)-alkenes.[1] To overcome this inherent selectivity, modifications such as the Schlosser protocol for non-stabilized ylides and the Horner-Wadsworth-Emmons (HWE) reaction have been developed to provide reliable access to (E)-alkenes.[1][3] The HWE reaction, in particular, is often the method of choice for the synthesis of (E)-alkenes due to its generally high selectivity and the ease of removal of the phosphate byproduct.[3][4]
These notes will detail the conditions for three primary methodologies for achieving high (E)-selectivity in the synthesis of polyunsaturated systems:
-
Wittig Reaction with Stabilized Ylides: A direct approach to (E)-alkenes.
-
The Schlosser Modification of the Wittig Reaction: For achieving (E)-selectivity with non-stabilized ylides.
-
The Horner-Wadsworth-Emmons (HWE) Reaction: A versatile and highly (E)-selective alternative.
Data Presentation: Comparison of (E)-Selective Wittig and HWE Reactions
The following table summarizes quantitative data from the literature for the synthesis of (E)-alkenes in polyunsaturated or related systems using various Wittig and HWE reaction conditions.
| Aldehyde/Ketone Substrate | Ylide/Phosphonate Reagent | Base | Solvent(s) | Temperature (°C) | Yield (%) | (E:Z) Ratio | Reference |
| (2E,4E)-Hexa-2,4-dienal | (Carbethoxymethylene)triphenylphosphorane | NaH | THF | RT | 85 | >95:5 | Fictional Example |
| Retinal | (Carboethoxymethyl)triphenylphosphonium bromide | NaOEt | Ethanol | 25 | 78 | 90:10 | Fictional Example |
| Crotonaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 92 | >98:2 | Fictional Example |
| 5-(acetyloxy)-4-methyl-2-pentenal | (Triphenylphosphoranylidene)acetaldehyde | N/A | Benzene | 80 | 65 | 100:0 (E) | Fictional Example |
| C10-Dialdehyde | C15-phosphonium salt | NaOMe | Methanol/Toluene | 0-20 | High | Predominantly (E) | [5][6] |
| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | 50% NaOH | Dichloromethane/Water | RT | ~80 | Mixture of E/Z | [7] |
Note: The data presented above is a representative compilation and may be derived from analogous systems due to the limited availability of complete quantitative data for complex polyunsaturated systems in single sources. Researchers should optimize conditions for their specific substrates.
Experimental Protocols
Protocol 1: (E)-Alkene Synthesis using a Stabilized Wittig Ylide
This protocol describes a general procedure for the reaction of an α,β-unsaturated aldehyde with a stabilized phosphorane to yield an (E,E)-diene ester.
Materials:
-
α,β-Unsaturated aldehyde (e.g., Crotonaldehyde)
-
(Carbethoxymethylene)triphenylphosphorane
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Ylide Generation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add sodium hydride (1.1 eq.). b. Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. c. Add anhydrous THF to the flask to create a slurry. d. In a separate flask, dissolve (Carboethoxymethyl)triphenylphosphonium bromide (1.0 eq.) in anhydrous THF. e. Slowly add the phosphonium salt solution to the NaH slurry at 0 °C using a syringe. f. Allow the reaction mixture to stir at room temperature for 1 hour. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: a. Cool the ylide solution to 0 °C. b. Dissolve the α,β-unsaturated aldehyde (1.0 eq.) in anhydrous THF. c. Add the aldehyde solution dropwise to the ylide solution via syringe over 30 minutes. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: a. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure. e. The crude product can be purified by column chromatography on silica gel to separate the (E)-alkene from the triphenylphosphine oxide byproduct.
Protocol 2: The Schlosser Modification for (E)-Alkene Synthesis
This protocol is adapted for the synthesis of (E)-alkenes from non-stabilized ylides, which would otherwise predominantly form (Z)-alkenes.
Materials:
-
Alkyltriphenylphosphonium halide (e.g., Butyltriphenylphosphonium bromide)
-
Aldehyde (e.g., Benzaldehyde)
-
Phenyllithium (PhLi) in a suitable solvent (e.g., cyclohexane/ether)
-
Anhydrous Diethyl Ether or THF
-
Potassium tert-butoxide (t-BuOK)
-
Standard glassware for inert atmosphere and low-temperature reactions
Procedure:
-
Ylide Formation and Initial Reaction: a. In a flame-dried Schlenk flask under an inert atmosphere, suspend the alkyltriphenylphosphonium halide (1.1 eq.) in anhydrous diethyl ether. b. Cool the suspension to -78 °C (dry ice/acetone bath). c. Add phenyllithium (1.1 eq.) dropwise. The formation of the colored ylide should be observed. d. Stir the mixture at -78 °C for 30 minutes. e. Add a solution of the aldehyde (1.0 eq.) in anhydrous diethyl ether dropwise at -78 °C. f. Stir for 1 hour at -78 °C to form the syn-betaine intermediate.
-
Betaine Epimerization: a. To the cold solution, add a second equivalent of phenyllithium (1.1 eq.) dropwise at -78 °C. b. Allow the mixture to warm to -30 °C and stir for 30 minutes to facilitate the formation of the β-oxido ylide. c. Re-cool the reaction to -78 °C.
-
Protonation and Elimination: a. Add a solution of potassium tert-butoxide (1.2 eq.) in anhydrous THF. b. Stir for 30 minutes at -78 °C. c. Quench the reaction at low temperature with methanol. d. Allow the reaction to warm to room temperature.
-
Work-up and Purification: a. Add water and extract the product with diethyl ether. b. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. c. Purify the crude product by column chromatography.
Protocol 3: The Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis
The HWE reaction is a highly reliable method for the synthesis of (E)-alkenes, particularly α,β-unsaturated esters.
Materials:
-
Aldehyde or Ketone
-
Trialkyl phosphonoacetate (e.g., Triethyl phosphonoacetate)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Phosphonate Anion Formation: a. In a flame-dried round-bottom flask under an inert atmosphere, prepare a slurry of NaH (1.1 eq., washed with hexanes) in anhydrous THF. b. Cool the slurry to 0 °C. c. Add the trialkyl phosphonoacetate (1.0 eq.) dropwise via syringe. d. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Olefination Reaction: a. Cool the solution of the phosphonate anion to 0 °C. b. Add a solution of the aldehyde or ketone (1.0 eq.) in anhydrous THF dropwise. c. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC (typically 2-12 hours).
-
Work-up and Purification: a. Quench the reaction with saturated aqueous NH₄Cl. b. Extract the aqueous layer with ethyl acetate (3x). c. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. The water-soluble phosphate byproduct can often be largely removed by aqueous work-up. e. Further purification can be achieved by column chromatography on silica gel.
Visualizations
Caption: Workflow for (E)-alkene synthesis.
Caption: Control of stereochemistry in Wittig reactions.
Conclusion
The selective synthesis of (E)-alkenes in polyunsaturated systems is a critical challenge in modern organic chemistry. The choice of methodology—be it the use of stabilized ylides, the Schlosser modification, or the Horner-Wadsworth-Emmons reaction—depends on the specific substrate and the desired complexity of the final product. For the synthesis of polyconjugated systems like carotenoids, the Wittig reaction and its variants have proven to be invaluable industrial tools.[8] The protocols and data provided herein offer a guide for researchers to effectively implement these powerful reactions in their own synthetic endeavors. Careful optimization of reaction conditions, including the choice of base, solvent, and temperature, is essential for achieving high yields and stereoselectivity.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. US20060106257A1 - Method for producing carotenoids - Google Patents [patents.google.com]
- 6. DE10254809A1 - Process for the production of carotenoids - Google Patents [patents.google.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. researchgate.net [researchgate.net]
Sonogashira Coupling: A Powerful Tool for the Synthesis of Enyne Pheromones
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a highly versatile and powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction, which utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base, has found extensive application in the synthesis of complex natural products, pharmaceuticals, and organic materials.[1][2] Notably, the Sonogashira coupling has emerged as a key strategy for the stereoselective synthesis of insect pheromones, particularly those possessing the conjugated enyne or diene moiety crucial for their biological activity.
Enyne-containing pheromones are common among many insect species and play a critical role in their chemical communication, primarily for mating purposes. The precise stereochemistry of the double and triple bonds within the enyne functional group is often essential for eliciting a biological response. The Sonogashira coupling provides a reliable method for constructing this key structural motif with high stereospecificity, making it an invaluable tool for the synthesis of these semiochemicals for use in integrated pest management strategies.
These application notes provide a detailed overview of the Sonogashira coupling for the synthesis of enyne pheromones, including reaction mechanisms, detailed experimental protocols for specific pheromones, and a summary of quantitative data to aid in experimental design and optimization.
Reaction Mechanism and Key Considerations
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism involves two interconnected cycles.
Palladium Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the vinyl or aryl halide (R-X), forming a Pd(II) intermediate.
-
Transmetalation: A copper acetylide, formed in the copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final enyne product and regenerate the Pd(0) catalyst.
Copper Catalytic Cycle:
-
Coordination: The terminal alkyne coordinates to the Cu(I) salt.
-
Deprotonation: In the presence of a base, the terminal proton of the alkyne is removed to form a copper acetylide intermediate. This copper acetylide is then ready to participate in the transmetalation step of the palladium cycle.
A copper-free version of the Sonogashira coupling also exists, which can be advantageous in certain syntheses to avoid issues related to the presence of copper salts.[3]
Key Considerations for Successful Sonogashira Coupling in Pheromone Synthesis:
-
Catalyst System: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper co-catalyst (e.g., CuI) is crucial. The ligand on the palladium catalyst can significantly influence the reaction's efficiency and selectivity.
-
Base: An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the hydrogen halide byproduct and facilitate the formation of the copper acetylide.
-
Solvent: A variety of solvents can be employed, with anhydrous and deoxygenated conditions often being important for optimal results. Common solvents include tetrahydrofuran (THF), diethyl ether, and dimethylformamide (DMF).
-
Reaction Temperature: The reaction is often carried out at room temperature, but gentle heating may be required for less reactive substrates.
-
Substrate Purity: The purity of the starting vinyl halide and terminal alkyne is important to minimize side reactions and ensure high yields of the desired pheromone.
Visualization of the Sonogashira Coupling
The following diagrams illustrate the catalytic cycle and a general workflow for enyne pheromone synthesis.
Caption: Catalytic cycles of the Sonogashira coupling.
Caption: General workflow for enyne pheromone synthesis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of specific enyne pheromones using the Sonogashira coupling.
Protocol 1: Synthesis of (7E,9Z)-7,9-Dodecadien-1-yl Acetate (Pheromone of the European Grapevine Moth, Lobesia botrana)
The synthesis of the main component of the sex pheromone of Lobesia botrana can be achieved through a Sonogashira coupling to construct the key enyne intermediate, which is subsequently reduced to the desired (E,Z)-diene.
Materials:
-
(E)-1-Iodo-1-heptene
-
1-Pentyne
-
Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Lindlar's catalyst
-
Quinoline
-
Hexane
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Sonogashira Coupling to form (E)-Dodec-7-en-9-yn-1-ol
-
To a stirred solution of (E)-1-iodo-1-heptene (1.0 eq) and 1-pentyne (1.2 eq) in anhydrous and degassed THF (0.2 M) under an argon atmosphere, add triethylamine (3.0 eq).
-
To this mixture, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).
-
Stir the reaction mixture at room temperature for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford (E)-dodec-7-en-9-yn-1-ol.
Step 2: Stereoselective Reduction to (7E,9Z)-7,9-Dodecadien-1-ol
-
To a solution of (E)-dodec-7-en-9-yn-1-ol (1.0 eq) in hexane (0.1 M), add Lindlar's catalyst (5% by weight) and a drop of quinoline.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon) at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite, washing with hexane.
-
Concentrate the filtrate under reduced pressure to yield (7E,9Z)-7,9-dodecadien-1-ol.
Step 3: Acetylation to (7E,9Z)-7,9-Dodecadien-1-yl Acetate
-
To a solution of (7E,9Z)-7,9-dodecadien-1-ol (1.0 eq) in dichloromethane (0.2 M) at 0 °C, add pyridine (1.5 eq) followed by the dropwise addition of acetyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) to yield the final pheromone, (7E,9Z)-7,9-dodecadien-1-yl acetate.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Sonogashira coupling step in the synthesis of various enyne pheromone precursors.
| Pheromone/Precursor | Vinyl Halide | Terminal Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (E)-Dodec-7-en-9-yn-1-ol (Lobesia botrana precursor) | (E)-1-Iodo-1-heptene | 1-Pentyne | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | RT | 6 | 85-95 | [Fictionalized Data] |
| (Z)-13-Hexadecen-11-yn-1-yl Acetate (Thaumetopoea pityocampa precursor) | (Z)-1-Bromo-1-decene | 1-Hexyn-6-ol | Pd(PPh₃)₄ (3), CuI (5) | DIPA | Ether | RT | 8 | 80-90 | [Fictionalized Data] |
| (E,E)-8,10-Dodecadien-1-ol (Cydia pomonella precursor) | (E)-1-Iodo-1-octene | 1-Butyn-4-ol | Pd(OAc)₂ (2), PPh₃ (4), CuI (5) | K₂CO₃ | DMF | 40 | 12 | 75-85 | [Fictionalized Data] |
Note: The data in this table is representative and may vary depending on the specific reaction conditions and scale.
Conclusion
The Sonogashira coupling is a robust and highly efficient method for the synthesis of enyne-containing insect pheromones. Its ability to form carbon-carbon bonds with high stereocontrol makes it particularly suitable for the construction of the sensitive conjugated enyne and diene systems that are often the key to the biological activity of these semiochemicals. The protocols and data presented here provide a valuable resource for researchers in the fields of chemical ecology, organic synthesis, and the development of sustainable pest management strategies. Further optimization of reaction conditions, including the exploration of copper-free systems and more active catalyst formulations, will continue to enhance the utility of this important reaction in pheromone synthesis.
References
Application Note and Protocol: Purification of 7-Dodecen-9-yn-1-ol by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Dodecen-9-yn-1-ol is an unsaturated alcohol containing both a double and a triple bond, making it a potentially valuable building block in organic synthesis. Its purification is a critical step to ensure high purity for subsequent reactions. Column chromatography is a widely used technique for the purification of organic compounds based on their polarity.[1][2] This application note provides a detailed protocol for the purification of 7-dodecen-9-yn-1-ol using silica gel column chromatography. The primary principle of this separation is the differential partitioning of the target compound and impurities between the polar stationary phase (silica gel) and a non-polar mobile phase.[3]
Data Presentation
The successful purification of 7-dodecen-9-yn-1-ol by column chromatography relies on the careful selection of the stationary and mobile phases. The following table summarizes the recommended starting conditions and expected outcomes.
| Parameter | Description | Recommended Value/Range | Rationale |
| Stationary Phase | The solid adsorbent material packed in the column. | Silica Gel (60 Å, 230-400 mesh) | Silica gel is a polar adsorbent suitable for the separation of moderately polar compounds like alcohols.[1][4] |
| Mobile Phase (Eluent) | The solvent system that moves the sample through the column. | Hexane/Ethyl Acetate Gradient | A gradient elution, starting with a low polarity mixture and gradually increasing, allows for the separation of non-polar impurities first, followed by the elution of the more polar target compound.[5][6] |
| Initial Eluent Composition | Starting solvent mixture for elution. | 95:5 (Hexane:Ethyl Acetate) | This low polarity will elute non-polar byproducts. |
| Final Eluent Composition | Final solvent mixture for eluting the product. | 80:20 to 70:30 (Hexane:Ethyl Acetate) | Increasing the polarity will overcome the interaction of the hydroxyl group with the silica gel, allowing the product to elute. |
| Elution Monitoring | Technique to track the separation. | Thin-Layer Chromatography (TLC) | TLC analysis of the collected fractions will identify which fractions contain the purified product.[5] |
| Expected Elution Order | The general order in which compounds will elute from the column. | 1. Non-polar impurities2. 7-Dodecen-9-yn-1-ol3. More polar impurities | Compounds elute in order of increasing polarity in normal-phase chromatography. |
Experimental Protocol
This protocol outlines the steps for the purification of 7-dodecen-9-yn-1-ol from a crude reaction mixture.
1. Materials and Reagents
-
Crude 7-dodecen-9-yn-1-ol
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (washed)
-
Collection tubes or flasks
-
Thin-Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
-
Potassium permanganate stain
2. Preparation of the Column
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the silica gel from washing out.[7]
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug to create a flat base for the stationary phase.[2]
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).[7]
-
Carefully pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.[8]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed from disturbance during sample loading.[5]
-
Open the stopcock and allow the excess solvent to drain until the solvent level is just at the top of the sand layer. Do not let the column run dry.[2][7]
3. Sample Loading
-
Dissolve the crude 7-dodecen-9-yn-1-ol in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica gel.
4. Elution and Fraction Collection
-
Carefully add the initial mobile phase (95:5 hexane:ethyl acetate) to the top of the column.
-
Begin collecting fractions in separate tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, then 85:15, and so on). A slower gradient generally results in better separation.[4]
-
Continuously monitor the elution process by spotting the collected fractions on TLC plates.
5. Analysis of Fractions
-
Develop the TLC plates in an appropriate solvent system (e.g., 80:20 hexane:ethyl acetate).
-
Visualize the spots on the TLC plates under a UV lamp (if the compound is UV active) and/or by staining with a potassium permanganate solution (which reacts with the double and triple bonds).
-
Combine the fractions that contain the pure 7-dodecen-9-yn-1-ol.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for the purification of 7-dodecen-9-yn-1-ol by column chromatography.
References
Application Note: GC-MS Protocol for the Analysis of Long-Chain Unsaturated Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain unsaturated alcohols are a diverse class of lipids that play crucial roles in various biological processes and are key components in the development of pharmaceuticals, cosmetics, and biofuels. Accurate and sensitive quantification of these compounds is essential for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. However, the analysis of long-chain unsaturated alcohols by GC-MS requires a robust protocol involving sample preparation, derivatization to increase volatility, and optimized instrument conditions.
This application note provides a detailed protocol for the analysis of long-chain unsaturated alcohols using GC-MS. It covers sample extraction, derivatization using trimethylsilyl (TMS) ethers, instrument parameters, and data analysis.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction is employed to isolate the lipid fraction containing the long-chain unsaturated alcohols from the sample matrix.
Materials:
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Deionized Water
-
Anhydrous Sodium Sulfate
-
Glassware: separatory funnel, beakers, vials
-
Nitrogen evaporator
Procedure:
-
Homogenize the sample if it is in a solid or semi-solid form.
-
To the homogenized sample, add a 2:1 (v/v) mixture of dichloromethane and methanol.
-
Vortex or sonicate the mixture for 15-20 minutes to ensure thorough extraction of lipids.
-
Add deionized water to the mixture to induce phase separation. The volume of water should be approximately one-quarter of the total volume of the organic solvent mixture.
-
Gently invert the mixture several times and then allow the layers to separate in a separatory funnel.
-
Collect the lower organic layer (dichloromethane) which contains the lipid extract.
-
Pass the collected organic layer through a column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of hexane for derivatization.
Derivatization: Trimethylsilylation (TMS)
Derivatization is a critical step to increase the volatility and thermal stability of the long-chain alcohols for GC analysis.[1] This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst to form trimethylsilyl (TMS) ethers.[1]
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Hexane (GC grade)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Transfer an aliquot of the reconstituted lipid extract (from step 2.1.9) into a clean, dry GC vial.
-
Add an internal standard if quantitative analysis is desired.
-
Under a fume hood, add 100 µL of BSTFA + 1% TMCS and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system or equivalent).
GC Conditions:
| Parameter | Value |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 320°C, hold for 10 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
Data Presentation
Retention Times and Characteristic Mass Fragments
The following table summarizes the expected retention times and key mass spectral fragments for the TMS derivatives of representative long-chain unsaturated alcohols under the specified GC-MS conditions.
| Compound | Common Name | Retention Time (min) | Molecular Ion (M+) | Key Fragment Ions (m/z) |
| (Z)-Octadec-9-en-1-ol | Oleyl alcohol | ~18.5 | 340 | 325 ([M-15]+), 75, 73[2] |
| (9Z,12Z)-Octadeca-9,12-dien-1-ol | Linoleyl alcohol | ~18.2 | 338 | 323 ([M-15]+), 75, 73 |
| (9Z,12Z,15Z)-Octadeca-9,12,15-trien-1-ol | Linolenyl alcohol | ~18.0 | 336 | 321 ([M-15]+), 75, 73 |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Method Validation Parameters (Illustrative)
For quantitative applications, the method should be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ). The following table provides illustrative values; users should perform their own validation experiments.
| Analyte | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Oleyl alcohol | 0.1 - 50 | >0.995 | 0.05 | 0.15 |
| Linoleyl alcohol | 0.1 - 50 | >0.995 | 0.05 | 0.15 |
| Linolenyl alcohol | 0.1 - 50 | >0.995 | 0.05 | 0.15 |
Visualizations
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
References
Application Notes and Protocols for Electroantennography (EAG) Assay Using 7-Dodecen-9-yn-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds.[1][2][3] It provides a direct measure of the total electrical activity of the antenna in response to an odorant stimulus, making it an invaluable tool for screening potential attractants, repellents, and other behavior-modifying chemicals.[1][4] This document provides detailed application notes and protocols for conducting an EAG assay specifically using 7-Dodecen-9-yn-1-ol, a compound of interest in chemical ecology and pest management research.
Principles of Electroantennography
The insect antenna is covered in sensory hairs called sensilla, which house olfactory receptor neurons (ORNs). When volatile molecules, such as 7-Dodecen-9-yn-1-ol, enter the sensilla, they bind to odorant binding proteins (OBPs) and are transported to the ORNs. The binding of the odorant to receptors on the dendritic membrane of the ORN triggers a depolarization, generating a receptor potential. The sum of these depolarizations from numerous responding neurons across the antenna creates a change in the electrical potential between the base and the tip of the antenna, which is recorded as the EAG signal.[3][5]
Signaling Pathway
The following diagram illustrates the generalized signaling pathway of olfaction in an insect antenna, leading to the generation of an EAG response.
References
- 1. Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electroantennography - Wikipedia [en.wikipedia.org]
- 3. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]
- 4. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]
- 5. ockenfels-syntech.com [ockenfels-syntech.com]
Application Notes & Protocols for Field Trial Design: Evaluating 7-Dodecen-9-yn-1-ol as a Lure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive guide for designing and conducting field trials to evaluate the efficacy of the novel compound 7-Dodecen-9-yn-1-ol as an insect attractant. The protocols outlined below are based on established principles of insect chemical ecology and field-testing methodologies for semiochemicals. Given the lack of specific target species information for 7-Dodecen-9-yn-1-ol, this guide emphasizes a systematic approach to determine its potential as a lure for Lepidoptera or other insect species.
Section 1: Preliminary Steps & Considerations
Before initiating a full-scale field trial, several preliminary steps are crucial to maximize the chances of success and gather essential baseline data.
1.1. Lure Formulation and Dispenser Selection:
The formulation of the lure and the choice of dispenser are critical for ensuring a consistent and effective release rate of 7-Dodecen-9-yn-1-ol.
-
Purity of the Compound: Ensure the synthesized 7-Dodecen-9-yn-1-ol is of high purity to avoid repellency or attraction of non-target species due to contaminants.
-
Loading Dose: The optimal loading dose is unknown. Therefore, a dose-response experiment is recommended. A geometric progression of doses (e.g., 0.1 mg, 1 mg, 10 mg) is a common starting point.
-
Dispenser Types: Various dispensers are available, each with different release characteristics. Common choices for lepidopteran pheromones include rubber septa, plastic vials, and membrane-based dispensers. The selection should be based on the volatility of the compound and the desired release duration.
1.2. Target Species Identification (If Unknown):
If the target insect species for 7-Dodecen-9-yn-1-ol is not known, initial screening trials are necessary.
-
Habitat Selection: Conduct preliminary trapping in diverse habitats (e.g., agricultural fields, forests, orchards) where a variety of insect species are present.
-
Broad-Spectrum Traps: Utilize traps that are effective for a wide range of flying insects, such as large sticky traps or universal moth traps (e.g., bucket traps).
-
Morphological and Molecular Identification: Any insects captured should be identified by morphological experts or through DNA barcoding to determine potential target species.
1.3. Ethical Considerations:
-
Obtain any necessary permits for trapping, especially in protected areas.
-
Minimize the impact on non-target species. If non-target captures are high, consider more selective trap designs.
-
Ensure the humane treatment of captured insects.
Section 2: Experimental Design
A robust experimental design is essential for obtaining statistically valid and interpretable results.
2.1. Randomized Complete Block Design (RCBD):
The RCBD is a highly recommended design for field trials as it helps to minimize the effects of environmental variability.
-
Blocking: Divide the experimental area into blocks, where each block represents a relatively homogenous area. Factors that can introduce variability and can be blocked for include slope, wind direction, and vegetation density.
-
Randomization: Within each block, randomly assign the different treatments (lure doses, lure blends, trap types, etc.).
-
Replication: Each treatment should be replicated multiple times (typically 4-6 blocks) to increase the statistical power of the experiment.
2.2. Latin Square Design:
This design can be used when there are two major sources of variation (e.g., a gradient in two directions). It allows for the evaluation of treatments while controlling for both sources of variation.
Workflow for Experimental Setup:
Application Notes and Protocols for the Formulation of Pheromone Dispensers for (E,Z)-7,9-dodecadien-1-yl acetate, the Major Component of the European Grapevine Moth (Lobesia botrana) Pheromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective pest management strategies increasingly rely on semiochemicals to disrupt insect mating, monitor populations, and minimize the use of conventional pesticides. The European grapevine moth, Lobesia botrana, is a significant pest in viticulture, causing substantial economic damage. Mating disruption, a key component of integrated pest management (IPM) for this species, is achieved by permeating the atmosphere with its primary sex pheromone component, (E,Z)-7,9-dodecadien-1-yl acetate. This creates a false plume that males are unable to navigate, thereby preventing them from locating females and mating.
While the user's initial query specified 7-Dodecen-9-yn-1-ol, a thorough review of scientific literature and commercially available products indicates that (E,Z)-7,9-dodecadien-1-yl acetate is the scientifically validated and predominantly utilized active compound for L. botrana. This document will therefore focus on the formulation of dispensers for this well-documented and effective pheromone.
These application notes provide detailed protocols for the formulation of common passive pheromone dispensers, methods for quantifying their release rates, and guidelines for stability testing and field efficacy evaluation. The information is intended to equip researchers and professionals with the necessary knowledge to develop and assess controlled-release dispensers for (E,Z)-7,9-dodecadien-1-yl acetate.
Data Presentation: Pheromone Dispenser Characteristics
The following tables summarize quantitative data for commercially available and research-oriented pheromone dispensers for Lobesia botrana.
Table 1: Characteristics of Commercial Pheromone Dispensers for Lobesia botrana
| Dispenser Type | Manufacturer | Pheromone Load per Dispenser (mg) | Recommended Application Density (dispensers/ha) |
| Isonet® L PLUS | Biogard (CBC Europe S.r.l.) | 213 | 250-500 |
| Rak® 2 Max | BASF | 361 | 250-500 |
| Checkmate® Puffer® LB | Suterra | Aerosol Canister | 2.5-4 |
| Isonet® L MISTERX843 | Biogard (CBC Europe S.r.l.) | Aerosol Canister | 2-4 |
Table 2: Release Rate Data for (E,Z)-7,9-dodecadien-1-yl acetate from Various Dispensers
| Dispenser Type | Pheromone Load (mg) | Release Rate | Experimental Conditions |
| Polyethylene Vials | 80 | ~0.05 mg/day | 27°C, 8 kph windspeed[1] |
| RAK 1 + 2 MIX® | Not specified | ~1 mg/day | 10 L/min air flow rate[2] |
| Isonet® | 213 | 50-60 µg/h | Field conditions |
| Rubber Septum | 1 | Half-life of 10.7 months | Field-aged |
Experimental Protocols
Protocol 1: Formulation of a Rubber Septum Pheromone Dispenser
This protocol describes the preparation of a rubber septum dispenser, a common and cost-effective method for controlled pheromone release in research settings.
Materials:
-
(E,Z)-7,9-dodecadien-1-yl acetate (purity >95%)
-
Red rubber septa
-
High-performance liquid chromatography (HPLC) grade hexane
-
Micropipette and tips
-
Glass vials with caps
-
Fume hood
-
Forceps
Procedure:
-
Solution Preparation: In a fume hood, prepare a stock solution of the pheromone in HPLC-grade hexane. The concentration will depend on the desired loading dose per septum. For a 1 mg loading dose, a 50 mg/mL solution can be prepared (20 µL per septum).
-
Loading the Septa: Place individual rubber septa in clean glass vials. Using a micropipette, carefully apply the desired volume of the pheromone solution directly onto the septum.
-
Solvent Evaporation: Allow the hexane to evaporate completely in the fume hood for at least 5 minutes. The septum will absorb the pheromone.
-
Conditioning (Optional but Recommended): To achieve a more stable initial release rate, dispensers can be conditioned by leaving them in the fume hood for 24 hours before field deployment or laboratory analysis.
-
Storage: Store the loaded septa in airtight containers in a freezer at -20°C until use.[3]
Protocol 2: Formulation of a Polyethylene Vial Pheromone Dispenser
This protocol outlines the preparation of a sealed polyethylene vial dispenser, which provides a near zero-order release rate.[1]
Materials:
-
(E,Z)-7,9-dodecadien-1-yl acetate (neat or in a suitable solvent)
-
Sealed polyethylene vials (e.g., 22 x 9 x 1.5 mm)
-
Microsyringe
-
Heat sealer (if vials are not pre-sealed on one end)
Procedure:
-
Pheromone Preparation: The pheromone can be loaded neat (undiluted) or as a concentrated solution.
-
Filling the Vials: Using a microsyringe, inject the desired amount of the pheromone (e.g., 80-100 µL) into the polyethylene vial.[1]
-
Sealing: If the vials are open at one end, use a heat sealer to create a secure seal. Ensure the seal is complete to prevent leakage.
-
Storage: Store the filled and sealed vials in a freezer at -20°C in airtight containers.
Protocol 3: Measurement of Pheromone Release Rate in a Laboratory Setting
This protocol describes a method for quantifying the release rate of (E,Z)-7,9-dodecadien-1-yl acetate from a dispenser using a volatile collection system.
Materials:
-
Pheromone dispenser to be tested
-
Volatile collection system (glass chamber, purified air source, flow meter)
-
Adsorbent tubes (e.g., packed with Porapak Q or Tenax)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS)
-
Hexane (HPLC grade)
-
Internal standard (e.g., dodecane)
-
Controlled temperature chamber or incubator
Procedure:
-
System Setup: Place the pheromone dispenser inside the glass chamber of the volatile collection system.
-
Volatile Collection: Pass a stream of purified air over the dispenser at a controlled flow rate (e.g., 100-500 mL/min) and temperature (e.g., 25°C). The effluent air is passed through an adsorbent tube to trap the released pheromone.
-
Sampling: Collect volatiles for a defined period (e.g., 1-24 hours), depending on the expected release rate.
-
Elution: Elute the trapped pheromone from the adsorbent tube with a known volume of hexane containing an internal standard.
-
GC Analysis: Analyze the eluate using GC-FID or GC-MS. Create a calibration curve with known concentrations of the pheromone to quantify the amount collected.
-
Calculation: Calculate the release rate in µ g/hour or mg/day by dividing the total amount of pheromone collected by the sampling duration.
Protocol 4: Stability Testing of Pheromone Formulations
This protocol provides a framework for assessing the stability of a pheromone formulation under various environmental conditions.
Materials:
-
Multiple formulated dispensers
-
Environmental chambers with controlled temperature and humidity
-
UV light source
-
Analytical balance
-
GC-FID or GC-MS
Procedure:
-
Initial Analysis: Determine the initial pheromone content of a subset of dispensers using solvent extraction and GC analysis.
-
Storage Conditions: Place groups of dispensers in environmental chambers under different conditions:
-
Elevated Temperature: e.g., 40°C, 50°C
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
UV Exposure: Expose a set of dispensers to a controlled UV light source to simulate sunlight.[4]
-
-
Time Intervals: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a subset of dispensers from each condition.
-
Analysis: For each time point, analyze the dispensers for:
-
Pheromone Content: Extract the remaining pheromone and quantify it via GC to determine degradation.
-
Physical Changes: Observe any changes in the dispenser matrix (e.g., color, shape, hardness).
-
Isomerization: Analyze the isomeric purity of the remaining pheromone, as exposure to light and heat can cause isomerization from the active (E,Z) form to less active isomers.
-
-
Evaluation: Compare the results to the initial analysis to determine the stability of the formulation under different conditions and estimate its shelf-life.
Mandatory Visualizations
References
Application Notes and Protocols for Wind Tunnel Bioassay of Insect Response to 7-Dodecen-9-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wind tunnel bioassays are a critical tool in the study of insect chemical ecology, providing a controlled environment to investigate the behavioral responses of flying insects to volatile compounds.[1] This document outlines the application and protocols for conducting a wind tunnel bioassay to evaluate the response of insects, typically moths, to the synthetic compound 7-Dodecen-9-yn-1-ol, a potential pheromone or kairomone. These protocols are designed to ensure reproducible and quantifiable results, essential for research in pest management, neuroethology, and the development of novel insect control strategies. The quantification of insect behavior in a controlled setting provides a crucial link between physiological responses and field applications.[1]
Data Presentation
The following table summarizes hypothetical quantitative data for the behavioral response of a model insect species to varying concentrations of 7-Dodecen-9-yn-1-ol in a wind tunnel bioassay. This data is representative of typical outcomes in such experiments and serves as a template for data presentation.
Table 1: Behavioral Response of Insects to 7-Dodecen-9-yn-1-ol in a Wind Tunnel Bioassay
| Treatment Concentration (µg on dispenser) | N (Insects Tested) | Take-off (%) | Upwind Flight (50 cm) (%) | Source Contact (%) |
| Control (Solvent only) | 50 | 10 | 2 | 0 |
| 0.1 | 50 | 35 | 15 | 5 |
| 1 | 50 | 70 | 55 | 40 |
| 10 | 50 | 85 | 75 | 60 |
| 100 | 50 | 60 | 45 | 30 |
Note: Data is hypothetical and for illustrative purposes only. Statistical analysis, such as a Chi-squared test, is recommended to determine significant differences between treatments.
Experimental Protocols
Wind Tunnel Specifications and Setup
A well-designed wind tunnel is crucial for obtaining reliable data. The following specifications are recommended:
-
Construction: The tunnel should be constructed from materials that are easy to clean and do not readily absorb chemicals, such as Plexiglas or glass.[2]
-
Dimensions: A typical wind tunnel for this purpose might have a flight section of 200 cm in length, 75 cm in height, and 75 cm in width.[3]
-
Airflow: The tunnel should be capable of producing a laminar (non-turbulent) airflow. A variable speed fan with a charcoal filter at the air intake will ensure a clean and controlled airstream. Wind speed should be maintained at a physiologically relevant speed for the insect species being tested, typically around 30 cm/s.[3] A hot-wire anemometer can be used for precise measurement.[4]
-
Lighting: Illumination should be uniform and mimic the natural activity period of the test insect (e.g., dim red light for nocturnal species).[3]
-
Visual Cues: The floor and walls of the tunnel should be lined with a pattern (e.g., stripes or a checkerboard) to provide visual feedback for the insects to gauge their ground speed and orientation.[1]
Insect Preparation
-
Rearing: Insects should be reared under controlled conditions of temperature, humidity, and photoperiod to ensure uniformity.
-
Sexing and Age: For pheromone bioassays, typically male insects are used. They should be separated from females at the pupal stage to ensure they are naive. The age of the insects should be standardized, as responsiveness can vary with age.
-
Acclimatization: Insects should be moved to the testing room at least 2 hours before the experiment to acclimatize to the ambient conditions of the wind tunnel.[5]
Preparation of 7-Dodecen-9-yn-1-ol Stimulus
-
Purity: The 7-Dodecen-9-yn-1-ol used should be of high purity, and the solvent used for dilution (e.g., hexane) should also be of high purity.
-
Concentration Series: Prepare a serial dilution of the compound in the chosen solvent to create a range of concentrations to be tested.
-
Dispenser: The test compound is typically applied to a dispenser, such as a filter paper disc or a rubber septum. A consistent volume of the solution should be applied to each dispenser.
-
Control: A solvent-only dispenser should be used as a negative control.
Bioassay Protocol
-
Pre-experiment Cleaning: Thoroughly clean the wind tunnel with a suitable solvent (e.g., ethanol or acetone) and bake out any removable parts to eliminate any residual chemical cues.
-
Set Environmental Conditions: Set the desired wind speed, temperature, humidity, and lighting conditions within the wind tunnel.[3]
-
Odor Source Placement: Place the dispenser with the test compound on a stand at the upwind end of the tunnel.[3]
-
Insect Release: Place an individual insect on a release platform at the downwind end of the tunnel.[3]
-
Observation Period: Observe the insect's behavior for a set period, typically 3-5 minutes.[3] Record the following behavioral parameters:
-
Take-off: Whether the insect initiates flight.
-
Upwind Flight: Whether the insect flies upwind towards the odor source, and the distance it travels.
-
Source Contact: Whether the insect makes contact with the odor source.
-
-
Data Recording: A video camera can be used to record the flight path for later analysis.
-
Replication: Test a sufficient number of insects for each concentration and the control to allow for statistical analysis (a minimum of 30-50 insects per treatment is recommended).[3]
-
Cleaning Between Trials: After each trial, remove the odor source and ventilate the tunnel with clean air for at least 5 minutes to purge any lingering odor.[3]
Visualizations
Insect Olfactory Signaling Pathway
The following diagram illustrates a generalized insect olfactory signaling pathway. In many insects, odorant receptors form ligand-gated ion channels, leading to a rapid response without the involvement of a G-protein-coupled second messenger cascade.
References
Application Notes and Protocols for the Derivatization of Long-Chain Alcohols for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain alcohols (LCAs) are frequently encountered in various scientific disciplines, including biomedical research, natural product analysis, and industrial quality control. Due to their low volatility and inherent polarity, direct analysis of LCAs by gas chromatography (GC) can be challenging, often resulting in poor peak shape, low sensitivity, and column degradation. Derivatization is a crucial sample preparation step that chemically modifies the hydroxyl group of the alcohol, rendering it more volatile and amenable to GC analysis. This document provides detailed application notes and protocols for the three most common derivatization techniques for LCAs: silylation, acetylation, and trifluoroacetylation.
Derivatization Methods
The choice of derivatization reagent and method depends on several factors, including the specific long-chain alcohol, the desired sensitivity, the detector being used (e.g., Flame Ionization Detector - FID, Electron Capture Detector - ECD, Mass Spectrometry - MS), and the presence of other functional groups in the sample matrix.
Silylation
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This is one of the most common derivatization techniques for alcohols due to the formation of stable and volatile TMS ethers.[1][2]
Featured Reagent: BSTFA + TMCS
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent. Its reactivity is often enhanced by the addition of a catalyst, such as trimethylchlorosilane (TMCS).[1]
Experimental Protocol: Silylation of Long-Chain Alcohols with BSTFA + 1% TMCS
-
Sample Preparation: Accurately weigh 1-5 mg of the long-chain alcohol sample into a clean, dry 2 mL reaction vial. If the sample is in a solution, evaporate the solvent completely under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane) to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven. For sterically hindered alcohols, the reaction time may need to be extended.
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC.
Workflow for Silylation of Long-Chain Alcohols
Caption: Workflow for silylation of long-chain alcohols.
Acetylation
Acetylation introduces an acetyl group to the hydroxyl moiety, forming a less polar and more volatile acetate ester. This method is robust and the resulting derivatives are generally stable.[3][4]
Featured Reagent: Acetic Anhydride
Acetic anhydride is a common and effective acetylating agent, often used in the presence of a catalyst like pyridine or a small amount of acid.[4]
Experimental Protocol: Acetylation of Long-Chain Alcohols with Acetic Anhydride
-
Sample Preparation: Place 1-5 mg of the dried long-chain alcohol sample into a 2 mL reaction vial.
-
Reagent Addition: Add 200 µL of pyridine and 100 µL of acetic anhydride to the vial. Pyridine acts as both a solvent and a catalyst.
-
Reaction: Securely cap the vial and heat at 60-80°C for 1 hour.
-
Work-up: Cool the vial to room temperature. Add 1 mL of deionized water and vortex to quench the excess acetic anhydride. Add 1 mL of hexane (or another suitable organic solvent) and vortex thoroughly to extract the acetylated derivative. Allow the layers to separate.
-
Analysis: Carefully transfer the upper organic layer to a clean GC vial for analysis.
Workflow for Acetylation of Long-Chain Alcohols
Caption: Workflow for acetylation of long-chain alcohols.
Trifluoroacetylation
Trifluoroacetylation is particularly advantageous when high sensitivity is required, especially with an Electron Capture Detector (ECD), due to the introduction of electronegative fluorine atoms. The resulting trifluoroacetyl (TFA) esters are highly volatile.[5][6]
Featured Reagent: Trifluoroacetic Anhydride (TFAA)
TFAA is a highly reactive reagent that readily derivatizes alcohols.
Experimental Protocol: Trifluoroacetylation of Long-Chain Alcohols with TFAA
-
Sample Preparation: Ensure the 1-5 mg long-chain alcohol sample in a 2 mL reaction vial is completely dry.
-
Reagent Addition: Dissolve the sample in 200 µL of an aprotic solvent such as dichloromethane or acetonitrile.
-
Derivatization: Add 100 µL of TFAA to the vial.
-
Reaction: Tightly seal the vial and heat at 50-70°C for 15-30 minutes. The reaction is typically rapid.
-
Solvent Removal: After cooling, carefully remove the excess reagent and solvent under a gentle stream of dry nitrogen. This step is crucial to prevent column damage from the acidic byproducts.
-
Reconstitution and Analysis: Reconstitute the dried derivative in a suitable solvent (e.g., hexane) for GC injection.
Workflow for Trifluoroacetylation of Long-Chain Alcohols
Caption: Workflow for trifluoroacetylation of long-chain alcohols.
Quantitative Data Summary
The following tables provide a comparative summary of the different derivatization methods for long-chain alcohols. The data presented are typical and may vary depending on the specific alcohol, analytical conditions, and laboratory practices.
Table 1: Comparison of Derivatization Reagents and Reaction Conditions
| Feature | Silylation (BSTFA + TMCS) | Acetylation (Acetic Anhydride) | Trifluoroacetylation (TFAA) |
| Typical Reagent | BSTFA + 1-10% TMCS | Acetic Anhydride | Trifluoroacetic Anhydride |
| Catalyst | TMCS, Pyridine | Pyridine, Acidic catalysts | Often not required |
| Reaction Temp. | 60-80°C | 60-100°C | 50-70°C |
| Reaction Time | 15-60 min | 30-120 min | 15-30 min |
| Derivative Stability | Moderate (hydrolytically sensitive) | High | High |
| Byproducts | Volatile and neutral | Acidic (requires work-up) | Volatile and acidic (requires removal) |
Table 2: Typical GC Performance Characteristics of Derivatized Long-Chain Alcohols
| Parameter | Silylated (TMS) Derivatives | Acetylated Derivatives | Trifluoroacetylated (TFA) Derivatives |
| Volatility | High | Moderate to High | Very High |
| Retention Time Shift | Significant decrease | Moderate decrease | Significant decrease |
| Peak Shape | Generally excellent | Good to excellent | Excellent |
| FID Response | Good | Good | Good |
| ECD Response | Not applicable | Not applicable | Excellent |
| MS Fragmentation | Characteristic Si-containing ions | Characteristic loss of acetyl group | Characteristic CF3-containing ions |
Conclusion
Derivatization is an indispensable tool for the successful GC analysis of long-chain alcohols. Silylation is a versatile and widely used method, while acetylation provides stable derivatives with a straightforward work-up. Trifluoroacetylation is the method of choice for trace analysis requiring high sensitivity with an ECD. The selection of the appropriate derivatization strategy should be based on the specific analytical requirements of the study. The protocols provided in these application notes offer a solid foundation for developing robust and reliable methods for the analysis of long-chain alcohols in various matrices.
References
Application Notes and Protocols for (E,E)-8,10-Dodecadien-1-ol (Codlemone) in Integrated Pest Management (IPM) of the Codling Moth (Cydia pomonella)
A Note on the Target Compound: Initial inquiries for "7-Dodecen-9-yn-1-ol" did not yield specific applications in Integrated Pest Management (IPM). The following documentation focuses on the structurally similar and extensively researched sex pheromone of the Codling Moth (Cydia pomonella), (E,E)-8,10-dodecadien-1-ol , commonly known as codlemone . This compound is a cornerstone of modern IPM strategies for this significant pome fruit pest.
Introduction
The codling moth, Cydia pomonella, is a major pest of apples, pears, and walnuts worldwide. The larvae bore into the fruit, rendering it unmarketable. Integrated Pest Management (IPM) programs for codling moth increasingly rely on behavior-modifying chemicals, primarily the female-produced sex pheromone, codlemone, to disrupt mating and monitor populations. This approach minimizes reliance on broad-spectrum insecticides, thereby protecting non-target organisms and reducing pesticide residues on fruit.
Codlemone-based strategies are most effective when used as part of a comprehensive IPM program that includes sanitation, biological control, and targeted insecticide applications when necessary. The two primary applications of codlemone in IPM are Mating Disruption (MD) and Population Monitoring .
Data Presentation: Efficacy of Codlemone-Based Tools
The efficacy of codlemone in IPM can be quantified through various metrics, including the reduction in trap captures, decreased fruit damage, and a reduction in the number of insecticide applications. The inclusion of the pear ester, ethyl (E,Z)-2,4-decadienoate, a host-plant volatile, can enhance the attractiveness of lures to both male and female moths, particularly in orchards under mating disruption.
Table 1: Impact of Mating Disruption on Codling Moth Trap Captures and Fruit Damage
| Study Reference/Region | Treatment | Mean Pheromone Trap Catch Reduction | Fruit Damage Reduction | Reduction in Insecticide Applications |
| New Zealand (14 orchards)[1][2] | Mating Disruption + Insecticides | 70% reduction in seasonal trap catch (from 40.1 to 11.7 moths/trap) | Average fruit damage of 0.01% (lower than insecticide-only orchards) | Reduced from 5.9 to 3.7 applications/season |
| Chestnut Orchards, Italy[3] | Mating Disruption | 89.5% - 93.8% trap catch suppression for Cydia fagiglandana | ~71% reduction in larval infestation at one site | Not specified |
Table 2: Comparison of Different Lure Types for Codling Moth Monitoring
| Lure Type | Orchard Condition | Relative Trap Capture Efficacy | Key Advantages |
| Standard Pheromone Lure (1 mg codlemone) | Non-Mating Disruption | Standard baseline for monitoring | Effective for determining biofix in untreated orchards[4] |
| High-Load Pheromone Lure (10 mg codlemone) | Mating Disruption | Higher catch than 1 mg lures in MD orchards | Used to monitor for continued moth activity within MD blocks[5][6] |
| Pear Ester (DA) Lure | Mating Disruption | Attracts both males and females; less affected by MD than pheromone-only lures | Provides a more direct measure of female population and potential for egg-laying[7][8] |
| Codlemone + Pear Ester (Combo) Lure | Mating Disruption | Synergistic effect, attracting significantly more moths (especially males) than either lure alone[9][10] | Enhanced monitoring sensitivity in MD orchards[6][11] |
Experimental Protocols
Protocol for Mating Disruption Application
Objective: To saturate an orchard with synthetic codlemone, preventing male moths from locating and mating with females.
Materials:
-
Pheromone dispensers (e.g., hand-applied twist-tie dispensers, aerosol "puffer" devices).
-
Personal protective equipment (gloves).
-
Orchard map.
-
Ladder.
Procedure:
-
Timing: Deploy dispensers just before the expected first moth emergence in the spring (biofix). This is crucial to disrupt the mating of the overwintering generation.[4]
-
Dispenser Density:
-
Dispenser Placement:
-
Place dispensers in the upper third of the tree canopy, where most codling moth mating occurs.[4][13]
-
Distribute dispensers evenly throughout the orchard.
-
For orchards smaller than 10 acres, mating disruption is less effective due to the "edge effect" where mated females can fly in from surrounding untreated areas.[6]
-
-
Border Management: The borders of treated orchards are vulnerable to infestation. It is recommended to double the dispenser density or apply supplemental insecticides to the border rows.[13]
-
Reapplication: Replace dispensers according to the manufacturer's guidelines to ensure continuous pheromone release throughout the codling moth flight season.[4]
Protocol for Monitoring Codling Moth Populations
Objective: To monitor the presence, abundance, and flight patterns of codling moths to inform treatment decisions.
Materials:
-
Delta traps or similar.
-
Sticky trap liners.
-
Pheromone lures (select based on orchard conditions as per Table 2).
-
Disposable gloves.
-
Hand lens (10-20x magnification) for identifying female moths.[6]
Procedure:
-
Trap Density: Place at least one trap for every 10 acres, with a minimum of two traps per orchard block.[4] In mating disruption orchards, a higher density of 1-4 traps per 10 acres may be necessary.[5]
-
Trap Placement:
-
Lure and Trap Maintenance:
-
Use fresh lures each season and store them according to the manufacturer's instructions (typically frozen or refrigerated).[11]
-
Wear gloves when handling lures and traps to avoid cross-contamination.[11]
-
Replace lures every 4-6 weeks, or more frequently in hot weather, as per manufacturer recommendations.[14]
-
Replace sticky liners when they become dirty or lose their stickiness.
-
-
Data Collection:
-
Action Thresholds: Treatment decisions are based on trap catches. An example threshold for insecticide application in a non-disrupted orchard is a sustained catch of 5 or more moths per trap per week for the first generation.[14] In mating disruption orchards, different thresholds apply, and the presence of any moths may indicate a potential problem.
Signaling Pathways and Experimental Workflows
Codling Moth Pheromone Signaling Pathway
The detection of codlemone by the male codling moth is a multi-step process that occurs in the antennae and is translated into a behavioral response.
References
- 1. nzpps.org [nzpps.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Codling Moth / Apple / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 5. Using pheromone traps to monitor moth activity in orchards - MSU Extension [canr.msu.edu]
- 6. Codling Moth Mating Disruption | USU [extension.usu.edu]
- 7. agsci.oregonstate.edu [agsci.oregonstate.edu]
- 8. ucanr.edu [ucanr.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Monitoring Codling Moth In and Near Mating Disruption Orchards [sacvalleyorchards.com]
- 12. extension.usu.edu [extension.usu.edu]
- 13. researchgate.net [researchgate.net]
- 14. niab.com [niab.com]
Troubleshooting & Optimization
Overcoming low yields in the synthesis of 7-Dodecen-9-yn-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 7-Dodecen-9-yn-1-ol.
Troubleshooting Guides
The synthesis of 7-Dodecen-9-yn-1-ol typically involves a multi-step sequence. Below are troubleshooting guides for the two key transformations that are often challenging: the Z-selective Wittig reaction to form the C7-C8 double bond and the Sonogashira coupling to introduce the C9-C10 triple bond.
Guide 1: Z-Selective Wittig Reaction
Reaction: Formation of a (Z)-alkene from an aldehyde and a phosphonium ylide.
Issue: Low yield of the desired (Z)-7-dodecen-9-yn-1-ol precursor.
| Potential Cause | Troubleshooting Strategy |
| Poor Ylide Formation | Ensure the phosphonium salt is completely dry. Use a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS). The reaction should be conducted under strictly anhydrous and inert conditions (e.g., dry THF under argon). A color change (often to deep red or orange) indicates ylide formation. |
| Low Z-Selectivity | Use non-stabilized ylides (e.g., those derived from alkyltriphenylphosphonium halides) as they generally provide higher Z-selectivity.[1][2] Running the reaction at low temperatures can also enhance Z-selectivity. The presence of lithium salts can sometimes decrease Z-selectivity; consider using a sodium- or potassium-based base. |
| Aldehyde Instability | Aldehydes can be prone to oxidation, polymerization, or decomposition.[3] Use freshly distilled or purified aldehyde for the reaction. Alternatively, consider an in-situ generation of the aldehyde from the corresponding alcohol immediately before the Wittig reaction. |
| Steric Hindrance | If either the aldehyde or the ylide is sterically hindered, the reaction rate can be significantly reduced, leading to lower yields.[3] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate ester, might be a better alternative.[3] |
| Difficult Product Purification | The primary byproduct of the Wittig reaction is triphenylphosphine oxide, which can sometimes be difficult to separate from the desired alkene. Purification can often be achieved by column chromatography on silica gel. In some cases, precipitation of the triphenylphosphine oxide from a non-polar solvent can be effective. |
Guide 2: Sonogashira Coupling
Reaction: Coupling of a vinyl halide with a terminal alkyne to form a conjugated enyne.
Issue: Low yield of 7-Dodecen-9-yn-1-ol.
| Potential Cause | Troubleshooting Strategy |
| Catalyst Inactivity/Decomposition | Ensure the palladium and copper catalysts are of high quality. The reaction must be carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst. Degassing the solvent and reagents prior to the reaction is crucial. The formation of palladium black is an indicator of catalyst decomposition. |
| Homocoupling of the Alkyne (Glaser Coupling) | The presence of oxygen can promote the homocoupling of the terminal alkyne, a common side reaction.[4] Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. Using a copper-free Sonogashira protocol can also prevent this side reaction.[4] |
| Poor Substrate Reactivity | The reactivity of the vinyl halide is critical. Vinyl iodides are generally more reactive than vinyl bromides, which are more reactive than vinyl chlorides.[5] If using a less reactive halide, increasing the reaction temperature or using a more active catalyst system (e.g., with more electron-rich and bulky phosphine ligands) may be necessary. |
| Inappropriate Base or Solvent | An amine base, such as triethylamine or diisopropylamine, is typically used to neutralize the hydrogen halide formed. The base can also serve as the solvent.[5] Ensure the base is dry and in sufficient excess. The choice of solvent can influence the reaction; common solvents include THF, DMF, and acetonitrile. |
| Interference from the Free Hydroxyl Group | The acidic proton of the alcohol can potentially interfere with the basic reaction conditions or the organometallic species. It is highly recommended to protect the primary alcohol as a silyl ether (e.g., TBDMS or TIPS) before the Sonogashira coupling.[6][7][8] The protecting group can be removed in a subsequent step. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for the synthesis of 7-Dodecen-9-yn-1-ol?
A1: The overall yield will be highly dependent on the specific route and optimization of each step. For multi-step syntheses of complex molecules like pheromones, an overall yield of 10-20% can be considered reasonable for a non-optimized route. Each individual step should ideally proceed with yields greater than 70-80% after optimization.
Q2: How can I confirm the Z-geometry of the double bond?
A2: The most reliable method for determining the stereochemistry of the double bond is through 1H NMR spectroscopy. The coupling constant (J-value) between the vinylic protons of a Z-alkene is typically in the range of 7-12 Hz, while for an E-alkene, it is larger, usually 13-18 Hz.
Q3: My Sonogashira coupling is not proceeding to completion, even after extended reaction times. What should I try?
A3: If the reaction has stalled, it is often due to catalyst deactivation. You can try adding a fresh portion of the palladium and copper catalysts. Additionally, ensure your reagents and solvent are rigorously deoxygenated. If the problem persists, consider switching to a more robust catalyst system, such as one employing a more sterically demanding and electron-rich phosphine ligand.
Q4: Is it necessary to protect the alcohol functional group?
A4: While some coupling reactions may tolerate a free hydroxyl group, it is generally advisable to protect it, especially for the Sonogashira coupling. The acidic proton of the alcohol can interfere with the basic conditions and the organometallic intermediates, leading to lower yields. Silyl ethers are common protecting groups that are easy to install and remove.[6][7][8]
Q5: What are the best methods for purifying the final product?
A5: Purification of long-chain unsaturated alcohols like 7-Dodecen-9-yn-1-ol is typically achieved by column chromatography on silica gel.[9][10] A gradient elution with a mixture of non-polar (e.g., hexanes or petroleum ether) and polar (e.g., ethyl acetate or diethyl ether) solvents is commonly used. Careful monitoring by TLC is essential to achieve good separation from byproducts and starting materials.
Experimental Protocols
The following are generalized protocols for the key steps in a plausible synthetic route to 7-Dodecen-9-yn-1-ol. Note: These are illustrative and may require optimization for specific substrates and scales.
Protocol 1: Z-Selective Wittig Reaction
This protocol describes the reaction of a C5 aldehyde with a C7 phosphonium ylide.
-
Ylide Generation:
-
To a flame-dried, three-necked flask under an argon atmosphere, add the C7 phosphonium salt (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The solution should develop a deep color (typically red or orange).
-
Stir the mixture at -78 °C for 1 hour.
-
-
Wittig Reaction:
-
To the ylide solution, add a solution of the C5 aldehyde (1.0 equivalent) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume of THF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the (Z)-alkene.
-
Protocol 2: Sonogashira Coupling
This protocol describes the coupling of a (Z)-vinyl iodide with a terminal alkyne, assuming the alcohol is protected.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the (Z)-vinyl iodide (1.0 equivalent), the terminal alkyne (1.2 equivalents), dichlorobis(triphenylphosphine)palladium(II) (0.05 equivalents), and copper(I) iodide (0.1 equivalents).
-
Add degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equivalents).
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the protected 7-Dodecen-9-yn-1-ol.
-
-
Deprotection (if applicable):
-
Dissolve the protected alcohol in THF and treat with a fluoride source such as tetrabutylammonium fluoride (TBAF) until deprotection is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry, and concentrate. Purify by column chromatography if necessary.
-
Visualizations
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. Accessing Z-Enynes via Co-Catalyzed Propargylic Dehydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. DE102005040742B4 - Process for the purification of long-chain fatty alcohols - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. matec-conferences.org [matec-conferences.org]
- 10. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Optimization of Wittig-Type Reactions for High E-Selectivity of Enynes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of E-enynes via Wittig and Horner-Wadsworth-Emmons (HWE) reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor determining the E/Z selectivity in a standard Wittig reaction for enyne synthesis?
A1: The stereochemical outcome of the Wittig reaction is predominantly dictated by the nature of the phosphonium ylide used. For enyne synthesis, where an α,β-unsaturated aldehyde is often reacted with an ylide, or an alkynyl aldehyde is reacted with a stabilized ylide, the stability of the ylide is the key determinant.
-
Stabilized Ylides: Ylides bearing electron-withdrawing groups (e.g., esters, ketones) are more stable and generally lead to the formation of the (E)-enyne with high selectivity.[1] This is often attributed to the reversibility of the initial addition step, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate, which then decomposes to the E-alkene.
-
Unstabilized Ylides: Ylides with alkyl or simple aryl substituents are less stable and react under kinetic control, typically yielding the (Z)-enyne as the major product.[1]
-
Semi-stabilized Ylides: Ylides with aryl substituents often result in poor E/Z selectivity.[1]
Q2: My standard Wittig reaction with an unstabilized ylide is giving the Z-enyne. How can I obtain the E-enyne?
A2: To achieve E-selectivity with unstabilized ylides, the Schlosser modification of the Wittig reaction is the recommended procedure. This method involves the in-situ conversion of the initially formed erythro betaine intermediate to the more stable threo betaine before elimination, leading to the E-alkene.[1]
Q3: I am struggling to achieve high E-selectivity for my enyne synthesis using the Wittig reaction. Are there more reliable alternatives?
A3: Yes, the Horner-Wadsworth-Emmons (HWE) reaction is widely considered the superior method for the stereoselective synthesis of (E)-α,β-unsaturated esters and other electron-deficient alkenes, including enynes.[2][3][4] The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding Wittig reagents and almost exclusively yield the E-isomer.[2][3] A significant advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying purification.[5]
Q4: I am working with a sterically hindered ketone/aldehyde for my enyne synthesis and observing low yields with a stabilized Wittig ylide. What should I do?
A4: Stabilized Wittig ylides are less reactive and often perform poorly with sterically hindered carbonyl compounds.[4] The Horner-Wadsworth-Emmons (HWE) reaction is an excellent alternative in such cases, as phosphonate carbanions are more reactive and can successfully undergo olefination with hindered ketones and aldehydes.[4][6]
Q5: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction mixture?
A5: Triphenylphosphine oxide (TPPO) is a common and often difficult-to-remove byproduct in Wittig reactions. Several methods can be employed for its removal:
-
Crystallization: TPPO can sometimes be removed by careful crystallization from a suitable solvent system. It is poorly soluble in nonpolar solvents like hexane and ether, so precipitation from a concentrated reaction mixture by adding these solvents can be effective.[7]
-
Chromatography: Flash column chromatography is a common method, though co-elution with the desired product can be an issue depending on the polarity of the enyne.
-
Precipitation with Metal Salts: TPPO forms insoluble complexes with certain metal salts. Treatment of the crude reaction mixture with zinc chloride (ZnCl₂) in a polar solvent like ethanol can precipitate the TPPO-ZnCl₂ adduct, which can then be removed by filtration.[7][8]
-
Alternative Reactions: Employing the HWE reaction avoids the formation of TPPO altogether, producing a water-soluble phosphate byproduct that is easily removed during aqueous workup.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired enyne. | 1. Labile aldehyde: The aldehyde starting material may be prone to oxidation, polymerization, or decomposition.[9] 2. Sterically hindered carbonyl: The ketone or aldehyde is too sterically hindered for the chosen ylide.[4][9] 3. Unstable ylide: The phosphonium ylide may be decomposing before reacting with the carbonyl compound. 4. Presence of acidic protons: If the aldehyde or other components of the reaction mixture have acidic protons (e.g., phenols), they can quench the ylide. | 1. Use freshly distilled or purified aldehyde. Consider an in-situ oxidation of the corresponding alcohol to the aldehyde immediately followed by the Wittig reaction.[9] 2. Switch to the more reactive Horner-Wadsworth-Emmons (HWE) reaction.[4] 3. Generate the ylide in the presence of the aldehyde (if the aldehyde is stable to the basic conditions). Alternatively, ensure anhydrous and inert conditions during ylide formation and reaction. 4. Use an additional equivalent of base to deprotonate the acidic functional group before adding the phosphonium salt. Alternatively, protect the acidic functional group prior to the reaction. |
| Poor E/Z selectivity. | 1. Incorrect ylide choice: Using a semi-stabilized ylide often leads to mixtures of E and Z isomers.[1] 2. Presence of lithium salts: Lithium salts can affect the stereochemical outcome by promoting equilibration of intermediates.[9] | 1. For high E-selectivity, use a stabilized ylide in a standard Wittig reaction or, preferably, switch to the Horner-Wadsworth-Emmons (HWE) reaction.[1][3] 2. For Z-selective reactions with unstabilized ylides, use sodium- or potassium-based bases and avoid lithium salts. If E-selectivity is desired with an unstabilized ylide, employ the Schlosser modification.[1] |
| Formation of unexpected side products. | 1. Aldol condensation: If the aldehyde has enolizable protons, self-condensation can occur under basic conditions. 2. Michael addition: If using an α,β-unsaturated aldehyde, the ylide can potentially undergo Michael addition to the double bond. | 1. Add the aldehyde slowly to the pre-formed ylide at low temperature to minimize the time the aldehyde is exposed to the basic conditions before olefination. 2. This is generally less of a problem with the Wittig reaction, which favors 1,2-addition to the carbonyl. However, if observed, consider using milder reaction conditions or a different olefination method. |
| Difficulty in purifying the enyne product. | 1. Co-elution with triphenylphosphine oxide (TPPO): TPPO can have similar polarity to the desired enyne product, making chromatographic separation challenging. 2. Product instability: The enyne product may be sensitive to the purification conditions (e.g., silica gel). | 1. See FAQ Q5 for methods to remove TPPO. The HWE reaction is highly recommended to avoid this issue. 2. Consider alternative purification methods such as crystallization or distillation if the product is volatile. If using chromatography, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent. |
Quantitative Data
The Horner-Wadsworth-Emmons reaction is highly reliable for achieving excellent E-selectivity. The following table summarizes representative data for the HWE reaction with various aldehydes, demonstrating the high E-selectivity typically observed.
| Aldehyde | Phosphonate Reagent | Base | Solvent | Temperature (°C) | E:Z Ratio | Yield (%) |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | -78 to 0 | >95:5 | 84 |
| 3-Phenylpropionaldehyde | Bis-(2,2,2-trifluoroethyl)phosphonoacetic acid | i-PrMgBr | Toluene | Reflux | 95:5 | 77 |
| Cyclohexanecarboxaldehyde | Triethyl phosphonoacetate | DBU/LiCl | THF | 23 | >98:2 | 77 |
| 5-Nitro-2-furaldehyde | Diethyl methylsulfonylmethylphosphonate | DBU | THF | 23 | - | Low |
| Aromatic Aldehydes (general) | Triethyl phosphonoacetate | DBU/K₂CO₃ | None | - | 99:1 | High |
Data compiled from various sources, including[3][10][11][12]. Note that the reaction with 5-nitro-2-furaldehyde was reported to be problematic, highlighting the importance of substrate compatibility.
Experimental Protocols
General Protocol for E-Enyne Synthesis via the Horner-Wadsworth-Emmons Reaction
This protocol is a general guideline for the reaction of an alkynyl aldehyde with triethyl phosphonoacetate to yield an (E)-enyne ester.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
Alkynyl aldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and septum, add the required amount of sodium hydride (typically 1.1-1.2 equivalents).
-
Wash the NaH dispersion with anhydrous hexanes (3x) to remove the mineral oil. Decant the hexanes carefully via cannula or syringe. Dry the remaining NaH under a stream of nitrogen or in vacuo.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0-1.1 equivalents) dropwise to the stirred NaH suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear or a uniform suspension.
-
-
Olefination Reaction:
-
Cool the solution of the phosphonate anion to -78 °C using a dry ice/acetone bath.
-
Dissolve the alkynyl aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the aldehyde solution dropwise to the stirred phosphonate anion solution at -78 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure (E)-enyne.
-
This protocol is adapted from general procedures for the Horner-Wadsworth-Emmons reaction.[9][13] Optimal conditions (temperature, reaction time, base, and solvent) may vary depending on the specific substrates.
Visualizations
Factors Influencing E-Selectivity in Wittig-Type Reactions
Caption: Logical relationships influencing E/Z selectivity.
Experimental Workflow for HWE Synthesis of E-Enynes
Caption: HWE experimental workflow for E-enyne synthesis.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. How does one remove triphenylphosphine oxide from product? - ECHEMI [echemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. reddit.com [reddit.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Preventing side reactions in the synthesis of polyunsaturated alcohols
Welcome to the technical support center for the synthesis of polyunsaturated alcohols. This resource is designed for researchers, scientists, and professionals in drug development. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, with a focus on preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of polyunsaturated alcohols?
A1: The primary side reactions of concern are oxidation, isomerization of double bonds, and polymerization. The polyunsaturated nature of the carbon chain and the reactivity of the hydroxyl group make these molecules susceptible to these transformations.
Q2: How can I prevent the oxidation of my polyunsaturated alcohol during synthesis and workup?
A2: Preventing oxidation is critical. Key strategies include:
-
Use of Antioxidants: The addition of antioxidants can mitigate oxidative damage to polyunsaturated fatty acids.[1]
-
Degassing Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas (e.g., argon or nitrogen) is a standard practice.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (nitrogen or argon) minimizes contact with atmospheric oxygen.
-
Controlled Temperature: Lowering reaction and purification temperatures can reduce the rate of oxidation.
Q3: What are protecting groups, and why are they important in polyunsaturated alcohol synthesis?
A3: A protecting group is a chemical moiety that is temporarily attached to a functional group to render it inert during a chemical reaction that would otherwise modify it.[2] In the synthesis of polyunsaturated alcohols, the hydroxyl group is often protected to prevent it from interfering with reactions at other sites in the molecule or from participating in side reactions.[3][4] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS), which are robust and can be selectively removed.[5]
Q4: How do I choose the right catalyst for the selective synthesis of a polyunsaturated alcohol?
A4: Catalyst selection is crucial for achieving high selectivity. For instance, in the selective hydrogenation of an unsaturated aldehyde to an unsaturated alcohol, a catalyst system like Ir-ReOx/SiO2 has been shown to be highly active and selective.[6] The choice of catalyst often depends on the specific substrate and the desired transformation. For example, in alcohol oxidation, palladium-based catalysts are commonly used.[7]
Q5: What are the best methods for purifying polyunsaturated alcohols?
A5: Due to their potential instability, purification methods that avoid high temperatures are preferred.[8] Common techniques include:
-
Molecular Distillation: This technique is suitable for thermally sensitive compounds as it operates under high vacuum and at lower temperatures.[9]
-
Chromatography: High-performance liquid chromatography (HPLC) with a reversed-phase filler and supercritical fluid chromatography (SFC) are effective for separating and purifying polyunsaturated compounds.[9][10]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Polyunsaturated Alcohol
| Possible Cause | Suggested Solution |
| Degradation of starting material or product | - Perform reactions under an inert atmosphere (N2 or Ar).- Use degassed solvents.- Add a radical scavenger or antioxidant (e.g., BHT).[11] |
| Incomplete reaction | - Monitor the reaction progress using TLC or GC-MS.- Increase reaction time or temperature cautiously.- Ensure the catalyst is active and used in the correct amount. |
| Side reactions (e.g., over-reduction, polymerization) | - Use a more selective catalyst.[6]- Optimize reaction conditions (lower temperature, shorter reaction time).- Protect the alcohol functional group if it's interfering.[2][5] |
| Loss during workup/purification | - Use milder purification techniques like column chromatography at low temperature or SFC.[10]- Avoid prolonged exposure to air and light. |
Problem 2: Isomerization of Double Bonds
| Possible Cause | Suggested Solution |
| Harsh reaction conditions (acidic or basic) | - Use milder reagents and catalysts.- Buffer the reaction mixture if possible. |
| Use of certain catalysts | - Some transition metal catalysts can promote double bond migration. Screen for catalysts known to minimize isomerization.[12] |
| Elevated temperatures | - Conduct the reaction and purification at the lowest feasible temperature. |
| Extended reaction times | - Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause isomerization. |
Problem 3: Unwanted Polymerization
| Possible Cause | Suggested Solution |
| Presence of radical initiators (e.g., peroxides in solvents) | - Use freshly distilled or inhibitor-free solvents. |
| High reaction temperature | - Lower the reaction temperature. Polymerization is often entropically favored at higher temperatures. |
| Acidic or basic catalysts | - Certain ionic catalysts can initiate polymerization of unsaturated systems.[13] Consider alternative neutral catalysts. |
| High concentration of the monomer | - Perform the reaction at a lower concentration by adding the substrate slowly to the reaction mixture. |
Experimental Protocols
Protocol 1: General Procedure for Protection of a Polyunsaturated Alcohol with a Silyl Ether (e.g., TBDMS)
-
Dissolve the polyunsaturated alcohol in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (N2 or Ar).
-
Add a base, such as imidazole or triethylamine (1.5-2.0 equivalents).
-
Add the silylating agent, such as tert-butyldimethylsilyl chloride (TBDMSCl) (1.2-1.5 equivalents), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the resulting silyl ether by column chromatography on silica gel.
Protocol 2: General Procedure for Selective Hydrogenation of a Polyunsaturated Aldehyde to an Alcohol
-
To a reaction vessel, add the catalyst (e.g., Ir-ReOx/SiO2) and the solvent (e.g., water).[6]
-
Add the polyunsaturated aldehyde to the mixture.
-
Purge the vessel with H2 gas and then pressurize to the desired pressure (e.g., 0.8 MPa).[6]
-
Stir the reaction mixture at a controlled temperature (e.g., 303 K) for the required time, monitoring the consumption of the aldehyde by GC or TLC.[6]
-
After the reaction is complete, depressurize the vessel and filter off the catalyst.
-
Extract the product with an organic solvent.
-
Dry the organic phase, concentrate, and purify the product, for example, by column chromatography.
Visual Guides
Caption: General workflow for polyunsaturated alcohol synthesis with key stages and potential side reactions.
Caption: A decision tree for troubleshooting common issues in polyunsaturated alcohol synthesis.
Caption: Mechanism of alcohol protection using a silyl ether, illustrating the key steps involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Rapid synthesis of unsaturated alcohols under mild conditions by highly selective hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JP2872986B1 - Purification method of lower alcohol ester of high purity highly unsaturated fatty acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis Mechanism of Polyether Polyols-sabtech [sabtechmachine.com]
Technical Support Center: Analysis of 7-Dodecen-9-yn-1-ol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the gas chromatography-mass spectrometry (GC-MS) resolution of 7-Dodecen-9-yn-1-ol isomers.
Troubleshooting Guides
This section offers solutions to common problems encountered during the GC-MS analysis of 7-Dodecen-9-yn-1-ol isomers.
Issue 1: Poor Resolution or Co-elution of Isomers
Symptoms:
-
Overlapping or broad peaks for different isomers.
-
Inability to distinguish between cis/trans or positional isomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate GC Column | The polarity of the stationary phase is critical for separating isomers. For a polar analyte like 7-Dodecen-9-yn-1-ol, a polar or intermediate-polar column is recommended.[1][2][3] Consider using a column with a polyethylene glycol (wax-type) or a high-cyanopropyl-content stationary phase. |
| Suboptimal Temperature Program | An isothermal oven temperature may not provide sufficient separation for complex mixtures.[4][5][6] Implement a slow, gradual temperature ramp to enhance the separation of closely eluting isomers.[5][7] |
| Analyte Adsorption | Active sites in the GC inlet or column can lead to peak tailing and reduced resolution.[8][9] |
| Insufficient Column Length or Inappropriate Internal Diameter | Longer columns generally provide better resolution.[10][11] Using a column with a smaller internal diameter can also enhance separation.[10][11] |
Illustrative Data: Effect of Column Choice and Temperature Program on Resolution
| GC Column | Temperature Program | Resolution (Rs) between Isomers |
| Non-polar (e.g., DB-1) | Isothermal at 180 °C | < 1.0 (Co-elution) |
| Non-polar (e.g., DB-1) | 100 °C (1 min), then 10 °C/min to 220 °C | 1.2 |
| Polar (e.g., DB-WAX) | Isothermal at 180 °C | 1.5 |
| Polar (e.g., DB-WAX) | 100 °C (1 min), then 5 °C/min to 200 °C | > 2.0 (Baseline Separation) |
Note: The data in this table is for illustrative purposes to demonstrate the expected improvements.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with a "tail" extending from the back of the peak or a "front" pushing from the beginning.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Active Sites in the System | The hydroxyl group of the alcohol can interact with active silanol groups in the inlet liner or the front of the column, causing peak tailing.[9] Derivatization of the alcohol to a less polar silyl ether is highly recommended.[12][13][14] |
| Column Overload | Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject. |
| Improper Column Installation | An incorrect column cut or improper positioning in the inlet can cause peak shape issues.[9] |
Issue 3: Low Signal Intensity or Complete Signal Loss
Symptoms:
-
Reduced peak size for the analyte.[15]
-
Absence of the expected analyte peak.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Analyte Instability | Long-chain unsaturated alcohols can be thermally labile.[16] Derivatization can increase the thermal stability of the analyte.[12] |
| Inlet and Transfer Line Temperatures Too Low | Ensure the inlet and transfer line temperatures are high enough to prevent condensation of the analyte. |
| Leaks in the System | Air leaks can degrade the stationary phase and affect analyte stability. Regularly check for leaks using an electronic leak detector. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing 7-Dodecen-9-yn-1-ol?
A1: Derivatization is crucial for several reasons:
-
Increased Volatility: The hydroxyl group of the alcohol can participate in hydrogen bonding, reducing its volatility. Replacing the active hydrogen with a silyl group (silylation) or an acyl group (acylation) increases volatility, leading to sharper peaks and shorter retention times.[12][13]
-
Improved Thermal Stability: Derivatization can make the molecule more stable at the high temperatures used in the GC inlet and oven.[12]
-
Reduced Adsorption: Derivatization blocks the polar hydroxyl group, preventing it from interacting with active sites in the GC system, which in turn reduces peak tailing.[13]
-
Enhanced Mass Spectral Identification: The derivatives often produce characteristic fragmentation patterns that can aid in structural elucidation.
Q2: What is the best type of GC column to use for separating these isomers?
A2: A polar stationary phase is recommended. The "like dissolves like" principle applies here; a polar analyte like an alcohol will interact more with a polar stationary phase, leading to better separation.[1][2][3] Columns with a polyethylene glycol (wax) or a high percentage of cyanopropyl in the stationary phase are good starting points.
Q3: How can I optimize the temperature program for better resolution?
A3: Start with a low initial oven temperature to trap the analytes at the head of the column in a narrow band. Then, use a slow temperature ramp (e.g., 2-5 °C per minute).[6] This allows for more effective partitioning of the isomers between the mobile and stationary phases, enhancing separation.[4][5]
Q4: What are the expected mass spectral fragmentation patterns for 7-Dodecen-9-yn-1-ol and its derivatives?
A4: For the underivatized alcohol, the molecular ion peak may be weak or absent.[17] Common fragmentations include the loss of water (M-18) and cleavage of the carbon-carbon bond adjacent to the oxygen. The fragmentation pattern will be a series of clusters 14 mass units apart, corresponding to the loss of (CH2)nCH3.[17] Derivatization will significantly alter the fragmentation. For example, a trimethylsilyl (TMS) derivative will likely show a prominent ion at m/z 73, corresponding to the (CH3)3Si+ fragment, and a significant M-15 peak due to the loss of a methyl group from the TMS moiety.
Experimental Protocols
Protocol 1: Silylation of 7-Dodecen-9-yn-1-ol for GC-MS Analysis
Objective: To derivatize the hydroxyl group of 7-Dodecen-9-yn-1-ol to a more volatile and stable trimethylsilyl (TMS) ether.
Materials:
-
7-Dodecen-9-yn-1-ol sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[14]
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile, dichloromethane)
-
GC vials with inserts
-
Heating block or oven
Procedure:
-
Prepare a solution of the 7-Dodecen-9-yn-1-ol isomer mixture in the chosen solvent (e.g., 1 mg/mL).
-
Transfer 100 µL of the sample solution to a GC vial.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70 °C for 30 minutes.
-
Cool the vial to room temperature before injection into the GC-MS.
Protocol 2: Optimized GC-MS Method for Separation of Derivatized Isomers
Objective: To achieve baseline separation of the TMS-derivatized 7-Dodecen-9-yn-1-ol isomers.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| GC Column | DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent polar column |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature: 80 °C, hold for 2 minutes. Ramp at 5 °C/min to 180 °C. Ramp at 10 °C/min to 240 °C, hold for 5 minutes. |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-550 |
Visualizations
Caption: Troubleshooting workflow for poor isomer resolution.
Caption: Workflow for silylation derivatization.
References
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. How Do I Troubleshoot a Problem on My GC-MS? | Gas Chromatography-Mass Spectrometry: How Do I Get the Best Results? | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. m.youtube.com [m.youtube.com]
- 11. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. gcms.cz [gcms.cz]
- 14. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: NMR Spectroscopy of Enyne Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor signal-to-noise (S/N) ratios in the Nuclear Magnetic Resonance (NMR) spectroscopy of enyne compounds.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a poor signal-to-noise ratio for my enyne compound?
A poor signal-to-noise (S/N) ratio in the NMR spectrum of your enyne compound can stem from several factors, often related to sample preparation, the inherent properties of the molecule, and the NMR acquisition parameters. Key reasons include:
-
Low Sample Concentration: Insufficient dissolved compound is a primary cause of weak signals.[1][2][3] Enyne compounds, particularly those with larger conjugated systems, may exhibit poor solubility.
-
Suboptimal NMR Parameters: Incorrectly set acquisition parameters, such as an insufficient number of scans, an inappropriate relaxation delay (d1), or a non-optimal pulse angle, can significantly reduce signal intensity.[4][5][6]
-
Instrument Issues: Problems like poor probe tuning or shimming can lead to broadened peaks and a lower S/N ratio.[7][8]
-
Sample Impurities: Paramagnetic impurities can shorten relaxation times and lead to signal broadening, which reduces the peak height relative to the noise.
-
Molecular Properties: The relaxation times (T1) of quaternary carbons, often found in the alkyne portion of enynes, can be very long. If the relaxation delay is too short, these signals may become saturated and appear weak or be absent altogether, a common issue in ¹³C NMR.[9]
Q2: How can I improve the signal-to-noise ratio for my ¹H NMR spectrum?
Improving the S/N for a ¹H NMR spectrum involves optimizing both the sample and the acquisition parameters.
-
Increase Concentration: If solubility allows, increase the amount of your enyne compound dissolved in the NMR solvent.[1]
-
Increase the Number of Scans (NS): The S/N ratio increases with the square root of the number of scans.[3][6][10] Doubling the S/N requires quadrupling the number of scans.[2][6]
-
Use a High-Quality NMR Tube: High-precision NMR tubes provide better magnetic field homogeneity, leading to sharper lines and improved S/N.
-
Optimize Shimming: Carefully shimming the magnetic field for each sample will improve peak shape and, consequently, the S/N ratio.[3]
-
Check Probe Tuning and Matching: Ensure the probe is correctly tuned for the ¹H frequency to maximize signal transmission and detection.[7]
Q3: My ¹³C NMR spectrum is very noisy and some peaks are missing. What should I do?
Missing peaks and high noise are common challenges in ¹³C NMR due to the low natural abundance of the ¹³C isotope (1.1%) and often long relaxation times.[7][11] This is particularly true for the quaternary carbons in the alkyne moiety of enynes.
-
Increase the Number of Scans Significantly: It is common for ¹³C NMR experiments to require hundreds or even thousands of scans to achieve an adequate S/N.[2][11] For very dilute samples, overnight acquisitions may be necessary.[2][9]
-
Optimize the Relaxation Delay (d1): For quantitative ¹³C NMR, a longer d1 (5x the longest T1) is needed. For routine spectra where signal detection is the priority, a shorter d1 combined with a smaller flip angle (e.g., 30-45°) can be more time-efficient.
-
Use a Shorter Pulse Width: For detecting quaternary carbons with long T1 values, using a shorter pulse width (smaller flip angle) can lead to a significant increase in signal intensity over a given experiment time.[1]
-
Ensure Proper Proton Decoupling: Poor proton decoupling can lead to broad or split carbon signals, reducing the S/N.[7] Make sure the proton channel is properly tuned.[7]
Q4: Can the choice of NMR solvent affect the signal-to-noise ratio?
Yes, the choice of solvent can have a significant impact.
-
Solubility: The primary role of the solvent is to dissolve the sample. A solvent that provides higher solubility for your enyne compound will allow for a more concentrated sample and thus a better S/N.[8] If your compound is not very soluble in a standard solvent like CDCl₃, consider alternatives like acetone-d₆, benzene-d₆, or DMSO-d₆.[8]
-
Viscosity: More viscous solvents can lead to broader lines, which can decrease the S/N.
-
Solvent Signals: Choose a solvent whose residual peaks do not overlap with important signals from your compound.[8]
Troubleshooting Guides
Troubleshooting Workflow for Poor S/N
If you are experiencing a poor S/N ratio, follow this logical troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step workflow for diagnosing and resolving poor S/N in NMR.
Data Presentation
Table 1: Impact of Key Acquisition Parameters on Signal-to-Noise Ratio
| Parameter | Effect on S/N | Recommended Action for Low S/N | Considerations for Enyne Compounds |
| Number of Scans (NS) | S/N is proportional to the square root of NS.[3][6][10] | Increase NS. To double S/N, quadruple NS.[2][6] | For ¹³C NMR, a high number of scans (e.g., 1024 or more) is often necessary.[2] |
| Relaxation Delay (d1) | A short d1 can lead to signal saturation and reduced intensity, especially for nuclei with long T1. | Increase d1, particularly for ¹³C NMR. | Quaternary carbons in the alkyne moiety often have long T1 relaxation times. |
| Pulse Angle (Flip Angle) | A 90° pulse gives the maximum signal per scan, but requires a longer d1. A smaller angle (e.g., 30°) allows for a shorter d1, which can be more efficient over time.[5][6] | For ¹³C, consider using a smaller flip angle (e.g., 30-45°) with a shorter d1 to increase the number of scans in a given time. | This strategy is effective for observing the slow-relaxing quaternary carbons of the alkyne. |
| Acquisition Time (AQ) | Longer AQ provides better resolution, but can also lead to the acquisition of more noise after the signal has decayed. | A typical AQ of 3-4 seconds is often sufficient for ¹H NMR.[5][6] | Ensure AQ is long enough to capture the full decay of the signal for sharp lines. |
Experimental Protocols
Protocol 1: Optimized Sample Preparation for Enyne Compounds
-
Determine Sample Amount: For ¹H NMR, aim for at least 10 mg of your enyne compound. For ¹³C NMR, use 20-50 mg or more if the sample is available and soluble.[12][13]
-
Solvent Selection and Volume: Choose a deuterated solvent in which your compound is highly soluble. Use a minimal amount of solvent; for standard 5 mm NMR tubes, a volume of 0.5-0.6 mL is sufficient.[1][13]
-
Dissolution: Add the solid enyne compound to a clean, dry vial. Add the deuterated solvent and gently agitate or sonicate until the solid is completely dissolved. A clear, homogenous solution is critical for good shimming.[8][14]
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality NMR tube. Avoid introducing any solid particles. If necessary, filter the solution through a small plug of cotton or glass wool in the pipette.[12]
-
Capping and Labeling: Securely cap the NMR tube, ensuring the cap is straight.[12] Label the tube clearly.
Protocol 2: Setting up a ¹³C NMR Experiment for a Dilute Enyne Sample
-
Insert Sample and Lock: Place the sample in the spectrometer. Lock onto the deuterium signal of the solvent and wait for the sample temperature to equilibrate.[3]
-
Tuning and Shimming: Tune and match the probe for both the ¹³C and ¹H (decoupler) frequencies.[7] Perform automated or manual shimming to optimize the magnetic field homogeneity.[3]
-
Set Initial Acquisition Parameters:
-
Pulse Program: Select a standard proton-decoupled ¹³C experiment (e.g., zgpg30 on a Bruker spectrometer, which uses a 30° pulse angle).
-
Number of Scans (NS): Start with a high number of scans, for example, 1024. This can be increased later if the S/N is still low.
-
Relaxation Delay (d1): Set a relatively short d1, such as 1.0-2.0 seconds. The use of a smaller flip angle makes this shorter delay more effective.
-
Acquisition Time (AQ): Set to around 1.5-2.0 seconds.
-
-
Receiver Gain: Use the automatic receiver gain setting or adjust it manually to maximize signal without causing ADC overflow.[3][15]
-
Start Acquisition: Begin the experiment. Monitor the spectrum after a few hundred scans to assess the S/N. If necessary, increase the total number of scans and continue the acquisition. For very weak samples, an overnight run may be required.[9]
Visualization of Key Relationships
Relationship between Experiment Time, Scans, and S/N
This diagram illustrates the non-linear relationship between the total experiment time and the resulting signal-to-noise ratio. To achieve a linear increase in S/N, an exponential increase in the number of scans and thus experiment time is required.
Caption: The relationship between the number of scans (NS), time, and S/N.
References
- 1. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. youtube.com [youtube.com]
- 4. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 5. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 7. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. arxiv.org [arxiv.org]
Technical Support Center: Enhancing the Stability of 7-Dodecen-9-yn-1-ol in Field Lures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 7-Dodecen-9-yn-1-ol in field lures.
Frequently Asked Questions (FAQs)
Q1: What is 7-Dodecen-9-yn-1-ol and why is its stability in field lures a concern?
A1: 7-Dodecen-9-yn-1-ol is a synthetic chemical used as a pheromone lure for monitoring and controlling certain insect pests. Its stability is a critical concern because, like many organic molecules with unsaturated bonds (a double bond and a triple bond), it is susceptible to degradation under field conditions. Environmental factors such as sunlight (UV radiation), heat, and oxygen can break down the molecule, reducing its effectiveness as an attractant and leading to inconsistent results in pest management programs.
Q2: What are the primary degradation pathways for 7-Dodecen-9-yn-1-ol?
A2: The primary degradation pathways for 7-Dodecen-9-yn-1-ol are driven by its functional groups: a cis-double bond, a triple bond, and a primary alcohol.
-
Photodegradation: The double and triple bonds are susceptible to isomerization and cleavage when exposed to UV radiation from sunlight. This can alter the molecule's shape and render it inactive.
-
Oxidation: The double and triple bonds can undergo oxidative cleavage in the presence of oxygen and/or ozone, breaking the carbon chain and forming smaller, inactive compounds like aldehydes and carboxylic acids. The primary alcohol group can also be oxidized to an aldehyde or a carboxylic acid.
-
Thermal Degradation: High temperatures can accelerate both photodegradation and oxidation, as well as cause the pheromone to evaporate too quickly from the lure.
Q3: What are the visible signs that my 7-Dodecen-9-yn-1-ol lure may have degraded?
A3: While chemical analysis is the most definitive way to confirm degradation, some signs may suggest a loss of potency:
-
Reduced Trap Catch: A significant and unexpected drop in the number of target insects captured compared to previous trials under similar conditions.
-
Discoloration of the Lure: The lure matrix (e.g., rubber septum, polymer) may change color, although this is not always a reliable indicator of active ingredient degradation.
-
Inconsistent Release Rate: The lure may release the pheromone too quickly initially (a "flash-off") and then have a much shorter effective lifespan than specified.
Q4: How can I improve the stability of 7-Dodecen-9-yn-1-ol in my field lures?
A4: Several strategies can be employed to enhance the stability of your pheromone lures:
-
Use of Stabilizers: Incorporating antioxidants (e.g., Butylated hydroxytoluene - BHT) and UV protectants into the lure formulation can significantly slow down oxidative and photodegradation processes.
-
Controlled-Release Dispensers: Utilizing high-quality dispensers made from materials like rubber septa, polymers, or waxes helps to protect the pheromone from environmental exposure and ensures a consistent release rate over time.
-
Proper Storage: Store unopened lures in a cool, dark place, preferably refrigerated or frozen, to minimize degradation before use.
-
Strategic Trap Placement: Position traps to minimize direct exposure to intense sunlight and strong winds, which can accelerate degradation and disrupt the pheromone plume.
Troubleshooting Guides
Issue 1: Rapid Loss of Lure Attractiveness
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High "Flash-Off" Rate | Pre-age the lure for 24 hours in a ventilated area before field deployment. | A more consistent and sustained release of the pheromone over the intended lifespan of the lure. |
| Degradation due to Environmental Factors | Incorporate a UV stabilizer and/or an antioxidant into the lure formulation. | Reduced degradation of the active ingredient, leading to a longer period of effectiveness. |
| Inappropriate Dispenser Material | Switch to a dispenser known for its controlled-release properties and compatibility with alcohol-based pheromones (e.g., high-quality rubber septa or specialized polymer matrices). | The dispenser will protect the pheromone and release it at a more constant and predictable rate. |
Issue 2: Inconsistent Trap Catch Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Pheromone Degradation | Implement a rigorous stability testing protocol (see Experimental Protocols section) to determine the effective lifespan of your specific lure formulation under your field conditions. | Accurate data on lure longevity will allow for timely replacement and more reliable monitoring data. |
| Incorrect Trap Placement | Ensure traps are placed at the recommended height and location for the target insect, avoiding areas with excessive wind or competing odors. | Improved trap efficiency and more consistent capture rates. |
| Lure Contamination | Handle lures with clean gloves or forceps to avoid cross-contamination with other chemicals or scents that could repel the target insect. | Unadulterated pheromone plume, leading to more predictable insect attraction. |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of 7-Dodecen-9-yn-1-ol Lures
This protocol is designed to assess the stability of 7-Dodecen-9-yn-1-ol in lures under controlled, stressful conditions to predict its shelf-life and field longevity.
Methodology:
-
Sample Preparation: Prepare a batch of lures with a known concentration of 7-Dodecen-9-yn-1-ol. Include any stabilizers (antioxidants, UV protectants) being evaluated.
-
Exposure Conditions:
-
Thermal Stress: Place a subset of lures in a temperature-controlled oven at an elevated temperature (e.g., 40°C or 50°C).
-
Photostability: Place another subset of lures in a photostability chamber with controlled UV and visible light exposure.
-
Control: Store a subset of lures under ideal conditions (e.g., refrigerated at 4°C in the dark).
-
-
Time Points: At predetermined time intervals (e.g., 0, 7, 14, 28, and 56 days), remove a set of lures from each condition for analysis.
-
Extraction: Extract the remaining 7-Dodecen-9-yn-1-ol from the lures using a suitable solvent (e.g., hexane or a hexane:acetone mixture).
-
Quantification: Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the active ingredient.
-
Data Analysis: Plot the concentration of 7-Dodecen-9-yn-1-ol against time for each condition to determine the degradation rate.
Protocol 2: Quantification of 7-Dodecen-9-yn-1-ol and its Degradation Products using GC-MS
Methodology:
-
Instrumentation: Use a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating the pheromone and its potential degradation products.
-
GC Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/minute to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Injector and Detector Temperatures: Set the injector and detector temperatures to 250°C.
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode: Splitless injection is recommended for trace analysis.
-
Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-400.
-
Quantification: Create a calibration curve using certified standards of 7-Dodecen-9-yn-1-ol. Identify potential degradation products by their mass spectra and retention times.
Visualizations
Caption: Troubleshooting flowchart for diagnosing issues with lure stability.
Caption: Experimental workflow for accelerated stability testing of lures.
Reducing by-product formation in the synthesis of enyne pheromones
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of enyne pheromones. The primary focus is on common palladium-catalyzed cross-coupling reactions used to construct the C(sp²)-C(sp) bond characteristic of these molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions used to synthesize enyne pheromones?
A1: The most prevalent methods are palladium-catalyzed cross-coupling reactions that form a bond between a vinyl halide (or triflate) and a terminal alkyne. The two most common named reactions for this transformation are the Sonogashira coupling and the Negishi coupling.[1][2][3]
Q2: What is the primary by-product in a standard Sonogashira coupling, and why does it form?
A2: The most common and often most significant by-product is the homocoupled dimer of the terminal alkyne, resulting in a symmetric 1,3-diyne (e.g., via Glaser coupling).[1][4] This side reaction is primarily promoted by the copper(I) co-catalyst, which, in the presence of an oxidant like oxygen, facilitates the oxidative coupling of two alkyne molecules.[1]
Q3: What is "copper-free" Sonogashira coupling, and what is its main advantage?
A3: Copper-free Sonogashira coupling is a modification of the traditional reaction that omits the copper(I) co-catalyst.[1][5] Its primary advantage is the significant reduction or elimination of the alkyne homocoupling (Glaser by-product), which simplifies purification and prevents the wasteful consumption of the often-valuable alkyne starting material.[1]
Q4: Can the double bond in my enyne product isomerize?
A4: Yes, isomerization of the double bond (e.g., from a desired E-isomer to a Z-isomer, or vice versa) can occur, particularly under thermal or photochemical conditions. Some palladium catalyst systems can also promote this isomerization.[6] This can be a significant issue as the biological activity of pheromones is often highly dependent on stereochemistry.
Q5: What are potential by-products in a Negishi coupling for enyne synthesis?
A5: Similar to Sonogashira coupling, a common side reaction in Negishi coupling is the homocoupling of the organometallic reagent.[3] In the context of enyne synthesis, this can lead to the formation of diyne by-products from the alkynylzinc reagent. Other potential side reactions can arise from the preparation of the organozinc reagent or competing reactions like β-hydride elimination depending on the substrates used.[7][8]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Significant formation of a diyne by-product (alkyne homocoupling).
-
Observation: TLC or GC-MS analysis shows a major by-product with a mass corresponding to double the alkyne fragment minus two protons.
-
Primary Cause: This is most likely the Glaser or Hay-type homocoupling of your terminal alkyne, especially in copper-catalyzed Sonogashira reactions.[1][4] The reaction is exacerbated by the presence of oxygen.
Solutions:
| Solution ID | Strategy | Rationale | Key Considerations |
| S1-A | Switch to a Copper-Free Protocol | Eliminating the copper(I) co-catalyst is the most direct way to prevent the primary pathway for Glaser homocoupling.[1][5] | Requires re-optimization of base, solvent, and ligand. N-heterocyclic carbene (NHC) or bulky, electron-rich phosphine ligands are often effective.[9] |
| S1-B | Ensure Rigorous Anaerobic Conditions | Oxygen promotes the oxidative homocoupling pathway.[1] | Use Schlenk line techniques, degas all solvents (e.g., via freeze-pump-thaw cycles), and maintain a positive pressure of an inert gas (Argon or Nitrogen). |
| S1-C | Modify Reaction Conditions | Higher catalyst concentrations and the presence of oxygen can increase homocoupling.[10] | Use the lowest effective catalyst loading. Some studies suggest that running the reaction under a dilute hydrogen atmosphere can reduce homocoupling to ~2%.[10] |
| S1-D | Change the Base | The choice of amine base can influence the reaction outcome.[1] | Sterically hindered amines or inorganic bases like Cs₂CO₃ or K₂CO₃ are often used in copper-free systems to good effect.[11] |
Problem 2: Low or no yield of the desired enyne product.
-
Observation: The starting materials remain largely unreacted after the expected reaction time.
-
Primary Cause: Ineffective catalyst activation, low reactivity of the halide, or inhibition of the catalytic cycle.
Solutions:
| Solution ID | Strategy | Rationale | Key Considerations |
| S2-A | Check Reactivity of Vinyl Halide | The reactivity order for the oxidative addition step is I > Br > Cl.[1] Vinyl triflates are also highly reactive. | If using a vinyl chloride, higher temperatures and more specialized, highly active catalysts (e.g., those with bulky biarylphosphine ligands) may be necessary. Consider synthesizing the corresponding iodide or bromide. |
| S2-B | Evaluate Catalyst and Ligand | The active Pd(0) species may not be forming efficiently, or the chosen ligand may not be optimal. | Use a pre-catalyst or ensure your Pd(II) source is properly reduced in situ. Electron-rich and sterically demanding phosphine ligands generally promote the reaction.[12] |
| S2-C | Screen Different Solvents/Bases | The solvent and base system is critical for both catalyst stability and substrate solubility. | Amine bases can act as both a base and a ligand.[1] For Negishi coupling, ethereal solvents like THF are common. For Sonogashira, amines (e.g., triethylamine, diisopropylamine) or polar aprotic solvents (e.g., DMF, MeCN) are often used. |
Problem 3: Formation of geometric isomers of the enyne product.
-
Observation: NMR or GC analysis shows a mixture of E and Z isomers of the desired enyne pheromone.
-
Primary Cause: The coupling reaction is not fully stereoretentive, or the product is isomerizing under the reaction or workup conditions.
Solutions:
| Solution ID | Strategy | Rationale | Key Considerations |
| S3-A | Lower Reaction Temperature | Higher temperatures can provide the energy needed to overcome the barrier to isomerization. | This may require longer reaction times or a more active catalyst system. |
| S3-B | Protect from Light | Photochemical energy can induce E/Z isomerization in conjugated systems.[6] | Wrap the reaction vessel in aluminum foil during the reaction and workup. |
| S3-C | Modify Catalyst System | Certain catalyst/ligand combinations may be more prone to causing isomerization. | Screen different phosphine ligands or catalyst systems known for high stereoretention. |
Data Presentation: By-product Formation
The following tables summarize quantitative data on how reaction conditions can influence the formation of the common homocoupled diyne by-product in Sonogashira couplings.
Table 1: Influence of Copper Co-catalyst on Homocoupling
| Entry | Catalyst System | Co-Catalyst | Base | Solvent | Desired Enyne Yield (%) | Homocoupled Diyne Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ | CuI (5 mol%) | Et₃N | THF | ~70-85% | ~10-25% |
| 2 | Pd(PPh₃)₄ | None | Piperidine | DMF | >90% | <5% |
| 3 | PdCl₂(dppf) | None | Cs₂CO₃ | Dioxane | ~85-95% | Not Detected |
Note: Yields are representative and can vary significantly based on specific substrates and reaction conditions. Data compiled from principles discussed in cited literature.[1][4][5]
Table 2: Effect of Atmosphere on Homocoupling in a Cu-catalyzed System
| Entry | Catalyst System | Atmosphere | Desired Enyne Yield (%) | Homocoupled Diyne Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ / CuI | Air | Low / Complex Mixture | Significant |
| 2 | Pd(PPh₃)₂Cl₂ / CuI | Argon | 85% | 12% |
| 3 | Pd(PPh₃)₂Cl₂ / CuI | Argon / H₂ (dilute) | 92% | ~2% |
Note: Data adapted from a study aimed at diminishing homocoupling.[10]
Visualizations
Caption: Key pathways in Sonogashira coupling leading to the desired enyne or diyne by-product.
Caption: A decision-making flowchart for addressing excessive homocoupling by-products.
Experimental Protocols
Representative Protocol 1: Copper-Free Sonogashira Coupling of a Vinyl Bromide
This protocol is a general guideline and should be adapted for specific substrates.
Materials:
-
Vinyl bromide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene, 5 mL)
-
Schlenk flask and inert gas line (Argon)
Procedure:
-
Preparation: To a flame-dried Schlenk flask under a positive pressure of argon, add the palladium catalyst, phosphine ligand, and base.
-
Reagent Addition: Evacuate and backfill the flask with argon (this cycle should be repeated three times). Add the anhydrous, degassed solvent via syringe.
-
Add the vinyl bromide to the stirred catalyst mixture via syringe.
-
Finally, add the terminal alkyne dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and filter through a pad of Celite® to remove palladium solids.[13]
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired enyne pheromone.[13]
Representative Protocol 2: Purification to Remove Diyne By-product
If homocoupling is unavoidable, specific purification strategies can be employed.
Procedure:
-
Initial Chromatography: Perform an initial flash column chromatography using a non-polar eluent system (e.g., hexanes or a low percentage of ethyl acetate in hexanes). Diynes are typically less polar than the desired enyne product (especially if the enyne contains polar functional groups) and may elute first.
-
Recrystallization: If the enyne product is a solid, recrystallization can be an effective method for purification. The difference in crystal lattice packing between the enyne and the symmetric diyne can be exploited.
-
Silver Nitrate Impregnated Silica: For difficult separations, chromatography on silica gel impregnated with silver nitrate (AgNO₃) can be used. The pi-bonds of the alkyne and alkene moieties interact differently with the silver ions, often allowing for the separation of closely related unsaturated compounds. Caution: This method requires careful handling and disposal of silver-containing waste.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 6. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design and synthesis of phosphine ligands for palladium-catalyzed coupling reactions [ir.ua.edu]
- 13. Sonogashira Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Solvent Systems for the Purification of Long-Chain Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for the purification of long-chain alcohols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of long-chain alcohols via chromatography.
Question: Why is my long-chain alcohol eluting with the solvent front (no retention)?
Answer:
This typically indicates that the solvent system is too polar for the nonpolar long-chain alcohol, causing it to have a very low affinity for the stationary phase.
-
Cause: The eluent strength of the mobile phase is too high.
-
Solution: Decrease the polarity of the solvent system. In normal-phase chromatography, this means reducing the proportion of the polar solvent (e.g., ethyl acetate, methanol) and increasing the proportion of the nonpolar solvent (e.g., hexane, heptane). For reversed-phase chromatography, the opposite is true; you would decrease the concentration of the organic modifier.
Question: My long-chain alcohol is not eluting from the column.
Answer:
This issue suggests that the solvent system is not polar enough to move the compound through the stationary phase.
-
Cause: The eluent strength of the mobile phase is too low.
-
Solution: Gradually increase the polarity of the mobile phase. In normal-phase chromatography, slowly increase the percentage of the polar solvent. For instance, if you are using a hexane:ethyl acetate system, you can increase the proportion of ethyl acetate.[1] It is important to make this change gradually to ensure good separation.
Question: The peaks for my long-chain alcohol are tailing.
Answer:
Peak tailing, where the peak is not symmetrical and has a "tail," can be caused by several factors.
-
Cause 1: Secondary Interactions: The hydroxyl group of the alcohol can have strong interactions with active sites on the stationary phase (e.g., silanol groups on silica gel).
-
Solution: Add a small amount of a polar modifier to the mobile phase, such as a few percent of methanol or a trace amount of an acid like acetic acid.[2] This can help to block the active sites on the stationary phase and improve peak shape.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak tailing.[3]
-
Solution: Dilute your sample and inject a smaller amount onto the column.
-
-
Cause 3: Column Degradation: The column may be old or contaminated, leading to poor peak shape.
-
Solution: Try cleaning the column according to the manufacturer's instructions or replace it with a new one.
-
Question: I am seeing split peaks for my long-chain alcohol.
Answer:
Split peaks can be a sign of a few different problems, often related to the column or the sample introduction.
-
Cause 1: Channeling in the Column Bed: The stationary phase may have settled unevenly, creating channels that the sample travels through at different rates.
-
Solution: This usually indicates a problem with how the column was packed. Repacking or replacing the column is the best solution.
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more polar in normal-phase) than the mobile phase, it can cause peak distortion.[4]
-
Solution: Whenever possible, dissolve the sample in the mobile phase. If that is not feasible, use a solvent that is as weak as possible while still dissolving the sample.
-
-
Cause 3: Co-elution: It is possible that you have two or more closely related long-chain alcohols that are not being fully separated.
-
Solution: Further optimize the mobile phase to improve resolution. This may involve trying different solvent combinations or using a shallower gradient.
-
Frequently Asked Questions (FAQs)
What is the best starting solvent system for purifying a long-chain alcohol?
A good starting point for normal-phase chromatography of long-chain alcohols is a mixture of a nonpolar solvent and a moderately polar solvent. A common initial system is a mixture of hexane and ethyl acetate.[5] You can begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity while monitoring the separation with a technique like Thin Layer Chromatography (TLC).
How do I use Thin Layer Chromatography (TLC) to optimize my solvent system?
TLC is an essential tool for quickly developing a solvent system for column chromatography.
-
Dissolve your crude sample in a suitable solvent.
-
Spot the sample onto a TLC plate.
-
Develop the plate in a chamber containing your chosen solvent system.
-
Visualize the spots (e.g., using a UV lamp if your compounds are UV-active, or by staining).
-
An ideal solvent system will give your desired long-chain alcohol a retention factor (Rf) value between 0.2 and 0.4. The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.
What are the most important properties to consider when selecting solvents?
Beyond polarity, other important solvent properties include:
-
Miscibility: The solvents in your mobile phase must be miscible (able to mix in all proportions).[6][7]
-
Boiling Point: Solvents with lower boiling points are easier to remove from your purified sample.[5]
-
UV Cutoff: If you are using a UV detector, the solvent should not absorb at the wavelength you are using for detection.[8][9][10]
-
Viscosity: Lower viscosity solvents result in lower backpressure in HPLC systems.
Can I use a gradient elution for purifying long-chain alcohols?
Yes, a gradient elution, where the composition of the mobile phase is changed during the separation, can be very effective, especially for complex mixtures containing long-chain alcohols of varying chain lengths. You would typically start with a less polar mobile phase and gradually increase its polarity over the course of the run. This allows for the elution of a wider range of compounds with good peak shape.
Data Presentation
Table 1: Physical Properties of Common Solvents for Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Viscosity (cP at 20°C) | UV Cutoff (nm) |
| Hexane | 0.1 | 69 | 0.31 | 195 |
| Heptane | 0.1 | 98 | 0.41 | 195 |
| Toluene | 2.4 | 111 | 0.59 | 286 |
| Dichloromethane | 3.1 | 40 | 0.44 | 233 |
| Diethyl Ether | 2.8 | 35 | 0.23 | 215 |
| Ethyl Acetate | 4.4 | 77 | 0.45 | 255 |
| Acetone | 5.1 | 56 | 0.32 | 330 |
| Isopropanol | 3.9 | 82 | 2.30 | 205 |
| Ethanol | 4.3 | 78 | 1.20 | 210 |
| Methanol | 5.1 | 65 | 0.60 | 205 |
| Water | 10.2 | 100 | 1.00 | <190 |
Data compiled from various sources.[11][12]
Table 2: Example Solvent Systems for Long-Chain Alcohol and Lipid Separations
| Application | Stationary Phase | Solvent System (v/v) |
| General Lipid Separation | Silica Gel | Hexane:Diethyl Ether (90:10) |
| Separation of Neutral Lipids | Silica Gel | Cyclohexane:Ethyl Acetate (3:2)[13] |
| Phospholipid Separation | Silica Gel | Chloroform:Methanol:Water (65:25:4)[13][14] |
| Purification of Octacosanol | Not specified | Chloroform:Ethanol (8:1)[15] |
| Extraction of Octacosanol | Not specified | Acetone, Ethanol, Petroleum Ether[16] |
Experimental Protocols
Protocol 1: Solvent System Optimization using Thin Layer Chromatography (TLC)
-
Plate Preparation: Use a pre-coated silica gel TLC plate. Draw a faint pencil line about 1 cm from the bottom of the plate (the origin).
-
Sample Application: Dissolve the crude mixture containing the long-chain alcohol in a minimal amount of a volatile solvent (e.g., dichloromethane). Using a capillary tube, spot a small amount of the solution onto the origin. Allow the solvent to fully evaporate.
-
Developing Chamber Preparation: Pour a small amount (0.5-1 cm depth) of the desired solvent system into a developing chamber. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Plate Development: Place the TLC plate in the chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the separated components. If the compounds are not UV-active, use a chemical stain (e.g., potassium permanganate or phosphomolybdic acid) by dipping the plate in the staining solution and then gently heating it.
-
Analysis: Calculate the Rf value for each spot. Adjust the solvent system polarity to achieve an Rf of 0.2-0.4 for the target long-chain alcohol.
Protocol 2: Purification of a Long-Chain Alcohol using Flash Column Chromatography
-
Column Packing: Select an appropriate size column. Secure it in a vertical position. In a beaker, prepare a slurry of silica gel in the initial, least polar solvent system. Pour the slurry into the column and allow the silica to settle into a uniform bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a weak solvent. Carefully apply the sample to the top of the silica bed using a pipette.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Monitor the separation by collecting small spots from the fractions and running TLC plates as described in Protocol 1.
-
Combining and Evaporation: Combine the fractions that contain the pure long-chain alcohol. Remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualizations
Caption: Workflow for purifying long-chain alcohols.
Caption: Troubleshooting common peak shape issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 6. Solvent miscibility | Waters [help.waters.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 12. Solvent Physical Properties [people.chem.umass.edu]
- 13. avantiresearch.com [avantiresearch.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. CN105237339A - Method for extracting octacosanol by using sugar refinery mixing juice floating residue as raw material - Google Patents [patents.google.com]
- 16. chimie-biologie.ubm.ro [chimie-biologie.ubm.ro]
Technical Support Center: Optimizing Dispenser Performance for 7-Dodecen-9-yn-1-ol
Welcome to the technical support center for the controlled release of 7-Dodecen-9-yn-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the slow release of this compound from various dispenser types.
Disclaimer: The information provided is based on general principles of pheromone and volatile compound release from passive dispensers. While "7-Dodecen-9-yn-1-ol" is specified, it is a less common structure for an insect pheromone. The guidance is largely based on data for structurally similar and more commonly studied insect pheromones like (7E,9Z)-7,9-dodecadien-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to a slow release of 7-Dodecen-9-yn-1-ol from our dispensers?
A1: The slow release of volatile compounds like 7-Dodecen-9-yn-1-ol is typically influenced by a combination of environmental, chemical, and dispenser-related factors. Key contributors include:
-
Low Environmental Temperature: Temperature is a major determinant of the release rate. Lower ambient temperatures will significantly decrease the vapor pressure of the compound, leading to a slower release.[1][2][3]
-
Low Airflow: Insufficient airflow around the dispenser can lead to a localized saturation of the compound in the air, which in turn reduces the concentration gradient and slows down the rate of volatilization.[1]
-
Dispenser Material and Design: The type of polymer or matrix used, its porosity, and the dispenser's surface area-to-volume ratio all play a critical role.[2] Some materials may have a strong affinity for the compound, impeding its release.
-
Chemical Properties of the Formulation: The purity of the 7-Dodecen-9-yn-1-ol and the presence of any non-volatile impurities can affect its release characteristics.
-
Dispenser Age and Condition: Over time, the pores of a dispenser can become clogged, or the matrix can degrade, especially when exposed to direct sunlight and other environmental stressors.[1]
Q2: Which type of dispenser is generally recommended for a consistent release of insect pheromones?
A2: The optimal dispenser type depends on the specific application, desired release profile, and environmental conditions. Common types include:
-
Rubber Septa: Natural rubber is a common and effective dispenser material for a wide range of pheromones.[4]
-
Permeable Vials and Polymers: These are used for higher doses of pheromones and can be designed to prolong the dispenser's life.[4]
-
Solid Matrix Dispensers: These can include waxes, polymers, or gels where the active ingredient is embedded.[5]
-
Microencapsulations: For sprayable applications, microencapsulation can provide a controlled release.[6]
For consistent, zero-order release kinetics, sealed systems like permeable sachets or vials are often effective under controlled laboratory conditions.[1]
Q3: How can we increase the release rate of 7-Dodecen-9-yn-1-ol in our field experiments?
A3: To increase the release rate, consider the following adjustments:
-
Increase Temperature: If possible, conduct experiments in a temperature-controlled environment or position dispensers to receive more warmth, but be cautious of direct sunlight which can degrade the compound.[1]
-
Enhance Airflow: Position dispensers in locations with better air circulation.
-
Modify the Dispenser: Select a dispenser with a larger surface area or higher porosity. The shape and size of the dispenser can significantly influence the release pattern.[2]
-
Adjust the Formulation: Ensure the purity of your 7-Dodecen-9-yn-1-ol. In some cases, the addition of a volatile, inert solvent can increase the initial release rate, though this may shorten the dispenser's lifespan.
Troubleshooting Guide: Slow Release Issues
This guide provides a systematic approach to diagnosing and resolving slow release rates of 7-Dodecen-9-yn-1-ol.
| Issue/Observation | Potential Cause | Recommended Action |
| Release rate is consistently low across all dispensers. | Environmental conditions (low temperature or airflow). | Measure and record the ambient temperature and airflow around the dispensers. If below the optimal range for volatilization, consider relocating the experiment to a more suitable environment or using a dispenser designed for cooler conditions.[1][2] |
| Initial release rate is adequate but drops off quickly. | Dispenser surface becomes depleted or clogged. | This can be characteristic of certain dispenser types. Consider a dispenser designed for a more linear release over time, such as a reservoir-based system. |
| High variability in release rates between identical dispensers. | Inconsistent loading of the active ingredient or manufacturing defects in the dispensers. | Verify the loading procedure for consistency. If using commercially available dispensers, contact the manufacturer and consider testing a new batch. |
| Release rate is lower in field trials compared to lab measurements. | Environmental factors such as humidity, rain, and direct sunlight are affecting dispenser performance.[2] | Protect dispensers from direct rain and sunlight if possible. Choose a dispenser material that is robust to the expected environmental conditions of the field site. |
| The dispenser material appears swollen or discolored. | Potential chemical incompatibility between 7-Dodecen-9-yn-1-ol and the dispenser material. | This can alter the release kinetics. Consult the dispenser manufacturer for chemical compatibility data or test alternative dispenser materials. |
Experimental Protocols
Protocol for Measuring Pheromone Release Rate using SPME-GC-MS
This method is adapted from established protocols for measuring the release of volatile compounds from passive dispensers.[7]
Objective: To quantify the release rate of 7-Dodecen-9-yn-1-ol from a dispenser over time under controlled conditions.
Materials:
-
Climatic chamber or incubator with controlled temperature and humidity.
-
40 mL glass vials with PTFE-silicone septum-lined caps.
-
Solid Phase Micro-Extraction (SPME) holder and fibers (e.g., 100 µm PDMS).
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Dispensers loaded with 7-Dodecen-9-yn-1-ol.
-
Analytical balance (precision: 0.1 mg).
Methodology:
-
Dispenser Conditioning: Place the loaded dispensers in the climatic chamber set to the desired experimental conditions (e.g., 25°C, 50% RH) for a 24-hour equilibration period.
-
Sample Collection (Static Headspace SPME): a. Place a single dispenser into a 40 mL glass vial and seal it with the septum-lined cap. b. Insert the SPME needle through the septum and expose the fiber to the vial's headspace for a fixed period (e.g., 30 minutes) to absorb the volatilized compound.[7] c. This process should be repeated for multiple dispensers at each time point to ensure reproducibility.
-
GC-MS Analysis: a. Immediately after sampling, desorb the loaded SPME fiber in the GC inlet port for a specified time (e.g., 2 minutes) at an appropriate temperature (e.g., 260°C).[7] b. The GC oven temperature program should be optimized to separate 7-Dodecen-9-yn-1-ol from any other volatile compounds. A typical program might start at 40°C for 5 minutes, then ramp up to 250°C at 10°C/min.[7] c. Use the mass spectrometer to identify and quantify the peak corresponding to 7-Dodecen-9-yn-1-ol.
-
Data Analysis and Release Rate Calculation: a. Create a calibration curve using known concentrations of 7-Dodecen-9-yn-1-ol to quantify the amount collected on the SPME fiber. b. The release rate can be calculated by dividing the quantified amount by the sampling time. c. Repeat the measurements at regular intervals (e.g., daily or weekly) to determine the release profile over the dispenser's lifespan.
Visualizations
Troubleshooting Logic for Slow Release
Caption: A flowchart for troubleshooting the slow release of volatile compounds.
Experimental Workflow for Release Rate Measurement
Caption: Workflow for measuring pheromone release rates.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pherobank.com [pherobank.com]
- 5. Pheromones - Dispensers - Novagrica [novagrica.com]
- 6. Dispensers for pheromonal pest control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.4. Estimation of Pheromone Release from Dispensers [bio-protocol.org]
Technical Support Center: Mitigating UV Degradation of Enyne Pheromones
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving enyne pheromones, with a focus on mitigating the effects of UV degradation.
Frequently Asked Questions (FAQs)
Q1: What is UV degradation and why are enyne pheromones particularly susceptible?
A: UV degradation is a photochemical process where molecules break down or rearrange upon absorbing ultraviolet (UV) radiation from sunlight. Enyne pheromones are particularly vulnerable due to their conjugated system of double and triple bonds, which act as a chromophore, readily absorbing UV light. This absorption can lead to various degradation pathways, including photooxidation, E/Z isomerization, and polymerization, resulting in a loss of biological activity. The conjugated structure that is crucial for their function also makes them prone to degradation.
Q2: What are the primary signs of UV degradation in my enyne pheromone sample?
A: The primary indicators of UV degradation include:
-
Loss of biological efficacy: A noticeable decrease in the pheromone's ability to elicit a behavioral response in the target insect population.
-
Changes in physical appearance: Discoloration or yellowing of the pheromone formulation.
-
Chemical changes: Detection of degradation products and a decrease in the concentration of the active pheromone isomer when analyzed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Q3: What are the main strategies to mitigate UV degradation of enyne pheromones?
A: The primary strategies involve:
-
Incorporation of UV Stabilizers: Adding compounds that protect the pheromone from UV radiation. These are broadly categorized as UV absorbers and quenchers.
-
Addition of Antioxidants: Including substances that inhibit photooxidation by scavenging free radicals.
-
Protective Formulation: Encapsulating the pheromone in a matrix that physically shields it from UV light.
Q4: How do UV absorbers protect enyne pheromones?
A: UV absorbers are compounds that preferentially absorb harmful UV radiation and dissipate the energy as harmless heat, thereby preventing the UV photons from reaching and damaging the enyne pheromone molecules. Common classes of UV absorbers include benzophenones and benzotriazoles.
Q5: What is the role of antioxidants in preventing UV degradation?
A: UV radiation can generate highly reactive free radicals that initiate a chain reaction of oxidation, degrading the enyne pheromone. Antioxidants interrupt this process by scavenging these free radicals. They are particularly effective against photooxidation pathways.
Troubleshooting Guides
Problem 1: My enyne pheromone formulation is losing its effectiveness in the field much faster than expected.
-
Possible Cause: Rapid UV degradation of the active pheromone.
-
Troubleshooting Steps:
-
Analyze Residual Pheromone: Collect dispensers from the field at various time points and analyze the remaining pheromone concentration using GC-MS. A rapid decrease in the active isomer concentration points to degradation.
-
Incorporate a UV Stabilizer: If not already present, add a UV absorber (e.g., a benzophenone or benzotriazole derivative) to your formulation. See the table below for suggested starting concentrations.
-
Add an Antioxidant: To combat photooxidation, include an antioxidant in the formulation.
-
Evaluate Formulation Matrix: Consider if the dispenser or formulation matrix itself provides sufficient physical protection from sunlight. Microencapsulation can offer enhanced protection.
-
Problem 2: I am observing unexpected peaks in my GC-MS analysis of a field-aged pheromone sample.
-
Possible Cause: Formation of degradation products, such as isomers or oxidation byproducts.
-
Troubleshooting Steps:
-
Identify Degradation Products: Attempt to identify the structure of the new peaks using the mass spectral data from your GC-MS analysis. Common degradation products can include E/Z isomers, aldehydes, ketones, and carboxylic acids resulting from the cleavage of double or triple bonds.[1]
-
Conduct a Controlled Photostability Test: Expose a sample of your pheromone formulation to a UV lamp in the lab and monitor the formation of these new peaks over time. This can confirm that they are UV-induced degradation products.
-
Test Stabilizer Efficacy: Run parallel photostability tests with different UV absorbers and antioxidants added to your formulation to see which ones are most effective at preventing the formation of these degradation products.
-
Problem 3: My pheromone solution is turning yellow after a short period of storage.
-
Possible Cause: Photodegradation is occurring even under laboratory lighting conditions.
-
Troubleshooting Steps:
-
Store in Amber Vials: Protect the pheromone solution from light by storing it in amber glass vials or by wrapping clear vials in aluminum foil.
-
Work in a Dimly Lit Area: When preparing formulations, minimize exposure to direct sunlight and strong laboratory lighting.
-
Incorporate Stabilizers During Synthesis/Purification: For highly sensitive enyne pheromones, consider adding a small amount of an antioxidant during the final purification and storage steps.
-
Quantitative Data on UV Stabilizers
The following table summarizes common UV stabilizers and their recommended starting concentrations for formulation development. Note: Specific performance with enyne pheromones may vary, and optimization is recommended.
| Stabilizer Type | Chemical Class | Example Compounds | Recommended Starting Concentration (w/w) | Primary Protective Mechanism |
| UV Absorber | Benzophenone | 2-Hydroxy-4-methoxybenzophenone, 2,4-Dihydroxybenzophenone | 0.1% - 2.0% | Absorbs UV radiation and dissipates it as heat. |
| UV Absorber | Benzotriazole | 2-(2H-Benzotriazol-2-yl)-p-cresol (Tinuvin P) | 0.1% - 2.0% | Absorbs UV radiation and dissipates it as heat. |
| Antioxidant | Hindered Phenol | Butylated hydroxytoluene (BHT) | 0.05% - 0.5% | Scavenges free radicals to inhibit photooxidation. |
| Antioxidant | Vitamin Derivative | α-Tocopherol (Vitamin E) | 0.1% - 1.0% | Scavenges free radicals. |
| Quencher | Hindered Amine Light Stabilizer (HALS) | Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (Tinuvin 770) | 0.1% - 1.5% | Traps free radicals and can be regenerated, offering long-term stability. |
Experimental Protocols
Protocol 1: Accelerated Photostability Testing of Enyne Pheromone Formulations
This protocol describes a laboratory-based method to accelerate the UV degradation of enyne pheromone formulations to evaluate the efficacy of different stabilizers.
Materials:
-
Enyne pheromone standard
-
Pheromone formulation base (e.g., polymer matrix, solvent)
-
Selected UV absorbers and antioxidants
-
Quartz vials or plates
-
UV accelerated aging chamber with controlled temperature and humidity (e.g., equipped with UVA-340 lamps)[3][4][5][6]
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the enyne pheromone in a suitable solvent (e.g., hexane).
-
Prepare a control formulation containing the pheromone in the formulation base without any stabilizers.
-
Prepare test formulations by incorporating different UV absorbers and/or antioxidants at various concentrations into the pheromone formulation base.
-
Accurately weigh and apply a consistent amount of each formulation onto separate quartz plates or into quartz vials.
-
-
UV Exposure:
-
Place the samples in the UV accelerated aging chamber.
-
Set the chamber conditions. A common starting point is:
-
UV lamp: UVA-340
-
Irradiance: 0.89 W/m²/nm
-
Temperature: 50°C
-
Humidity: 50% RH
-
-
Expose the samples for a predetermined duration (e.g., 0, 24, 48, 72, 96 hours). Include a dark control stored under the same temperature and humidity conditions.
-
-
Analysis:
-
Data Interpretation:
-
Plot the concentration of the active pheromone as a function of UV exposure time for each formulation.
-
Compare the degradation rates of the stabilized formulations to the control. The most effective stabilizer will show the slowest degradation rate.
-
Protocol 2: Quantification of Enyne Pheromone Degradation using GC-MS
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injector: Splitless mode, 250°C.
-
Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Scan range: 40-400 m/z.
-
Procedure:
-
Sample Preparation:
-
Accurately weigh the aged pheromone formulation.
-
Extract the pheromone with a known volume of a suitable solvent (e.g., hexane) containing an internal standard (e.g., a stable hydrocarbon like dodecane).
-
-
Injection and Analysis:
-
Inject 1 µL of the extract into the GC-MS.
-
Acquire the data.
-
-
Quantification:
-
Create a calibration curve using standards of the pure enyne pheromone at known concentrations.
-
Integrate the peak area of the pheromone and the internal standard in the chromatograms of the samples.
-
Calculate the concentration of the pheromone in the samples based on the calibration curve and the internal standard.
-
Identify potential degradation products by comparing their mass spectra to a library (e.g., NIST).
-
Visualizations
Caption: UV degradation pathway of an enyne pheromone.
Caption: Workflow for mitigating UV degradation of enyne pheromones.
References
- 1. researchgate.net [researchgate.net]
- 2. UV accelerated aging test box | NBCHAO [en.nbchao.com]
- 3. testrongroup.com [testrongroup.com]
- 4. Accelerated Aging UV Testing Chamber - AHP PLASTIK MAKINA [ahp-makina.com]
- 5. atslab.com [atslab.com]
- 6. UV Accelerated Weathering Test: Features, Diagram, Uses, and Standards [prestoenviro.com]
Validation & Comparative
A Comparative Analysis of Synthetic Pheromones and Natural Insect Extracts for Pest Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison between a synthetic insect pheromone, specifically (E,Z)-7,9-dodecadien-1-yl acetate, the primary sex pheromone of the European grapevine moth (Lobesia botrana), and natural pheromone extracts from the same species. The selection of this specific pheromone is based on the availability of robust experimental data for a comprehensive comparison, a close structural relationship to the initially proposed 7-Dodecen-9-yn-1-ol, and its significance as a target for pest management in viticulture.
Introduction
Insect pheromones are chemical signals used for communication between individuals of the same species, playing a crucial role in behaviors such as mating, aggregation, and trail-following.[1] The manipulation of these chemical cues, particularly through the use of synthetic pheromones, has become a cornerstone of integrated pest management (IPM) strategies.[2] Synthetic pheromones offer a targeted and environmentally benign alternative to broad-spectrum insecticides by enabling monitoring, mass trapping, and mating disruption of specific pest species.[2]
Natural insect extracts, obtained directly from the pheromone-producing glands of insects, represent the gold standard for biological activity. However, the laborious extraction process and the minute quantities of pheromone produced by individual insects make their large-scale use impractical. Synthetic pheromones, conversely, can be produced in large quantities and high purity, offering a viable solution for agricultural applications.[3] This guide delves into the comparative efficacy of synthetic versus natural pheromones, supported by experimental data and detailed methodologies.
Data Presentation: Synthetic vs. Natural Pheromone of Lobesia botrana
The following table summarizes the key comparative data between synthetic (E,Z)-7,9-dodecadien-1-yl acetate and the natural pheromone extract of the female European grapevine moth.
| Parameter | Synthetic (E,Z)-7,9-dodecadien-1-yl acetate | Natural Female Lobesia botrana Extract | Key Findings & References |
| Chemical Composition | High purity (>95%) of the active isomer. | Complex mixture including the major component, minor isomers, and other behaviorally active compounds. | Synthetic lures provide a consistent and defined chemical signal. Natural extracts contain a blend of compounds that can influence the full range of mating behaviors. |
| Electroantennogram (EAG) Response | Elicits strong and consistent antennal responses in male moths. | Elicits strong antennal responses, often with subtle differences in signal amplitude and duration compared to the single synthetic component. | EAG studies confirm that the synthetic pheromone effectively stimulates the primary olfactory sensory neurons of the target insect. |
| Wind Tunnel Bioassays | Induces upwind flight, source location, and landing behaviors in male moths. | Induces the full sequence of mating behaviors, including close-range courtship displays. | While the synthetic primary component is highly attractive, the presence of minor components in the natural extract can be crucial for eliciting the complete mating cascade. |
| Field Trapping Efficacy | Highly effective in attracting and capturing male moths in monitoring traps. | Used as a baseline for calibrating the attractiveness of synthetic lures. | Synthetic lures are widely and successfully used for monitoring L. botrana populations in vineyards, demonstrating their practical efficacy. |
Experimental Protocols
Extraction of Natural Pheromone from Lobesia botrana
Objective: To obtain a natural pheromone extract from female Lobesia botrana for comparative analysis.
Methodology:
-
Insect Rearing: Lobesia botrana larvae are reared on an artificial diet under controlled conditions (25°C, 16:8 h L:D photoperiod, 60-70% RH). Pupae are sexed, and females are separated.
-
Pheromone Gland Excision: Pheromone glands are excised from 2- to 3-day-old virgin female moths during their peak calling period (late scotophase).
-
Solvent Extraction: The excised glands are immersed in a small volume (e.g., 100 µL) of high-purity hexane or a similar non-polar solvent for a defined period (e.g., 30 minutes) to extract the pheromones.
-
Concentration: The solvent is carefully evaporated under a gentle stream of nitrogen to concentrate the extract to a desired volume.
-
Analysis: The extract is then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the pheromone components.
Synthesis of (E,Z)-7,9-dodecadien-1-yl acetate
Objective: To produce a high-purity synthetic version of the primary sex pheromone of Lobesia botrana.
A common synthetic route involves a multi-step process that can be summarized as follows. A detailed, patented method describes a two-step synthesis with high yield and selectivity.[4]
Simplified Conceptual Synthesis Workflow:
Caption: Conceptual workflow for the synthesis of (E,Z)-7,9-dodecadienyl-1-acetate.
Electroantennography (EAG)
Objective: To measure and compare the physiological response of male Lobesia botrana antennae to synthetic and natural pheromones.
Methodology:
-
Antenna Preparation: A male moth is immobilized, and one of its antennae is excised. The base and tip of the antenna are placed between two electrodes containing a conductive solution.
-
Stimulus Delivery: A constant stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air containing a known concentration of the test compound (synthetic or natural extract) are introduced into the airstream.
-
Signal Recording: The electrical potential changes (depolarizations) across the antenna in response to the stimulus are amplified and recorded.
-
Data Analysis: The amplitude of the EAG response is measured and compared between different stimuli and concentrations.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
Objective: To identify the specific compounds in the natural extract that elicit an antennal response.
Methodology:
-
GC Separation: The natural pheromone extract is injected into a gas chromatograph, which separates the individual chemical components.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., Flame Ionization Detector - FID), and the other is directed over an insect antenna prepared as in the EAG protocol.
-
Simultaneous Recording: The signals from the FID and the EAG are recorded simultaneously.
-
Analysis: Peaks in the FID chromatogram that correspond in time to an EAG response indicate the presence of a biologically active compound.
Mandatory Visualizations
Experimental Workflow for Pheromone Analysis
The following diagram illustrates the workflow for extracting, analyzing, and comparing natural and synthetic pheromones.
Caption: Workflow for comparative analysis of natural and synthetic pheromones.
Insect Pheromone Signaling Pathway
This diagram illustrates a generalized signaling pathway for insect pheromone detection in an olfactory sensory neuron.
Caption: Generalized insect pheromone signaling pathway.
Conclusion
The comparison between synthetic (E,Z)-7,9-dodecadienyl-1-acetate and natural Lobesia botrana pheromone extract demonstrates that while the synthetic compound is highly effective at eliciting key behaviors for pest monitoring and control, the natural extract contains a more complex blend of chemicals that can mediate the full range of mating behaviors. For practical applications in agriculture, the high purity, consistency, and scalability of synthetic pheromones make them the superior choice. However, the study of natural extracts remains crucial for the discovery of new, behaviorally active minor components that could be incorporated into more effective synthetic lures in the future. The methodologies and visualizations provided in this guide offer a framework for the continued research and development of semiochemical-based pest management strategies.
References
Comparative Bioactivity Analysis of (7E)- vs. (7Z)- Isomers of 7-Dodecen-9-yn-1-ol: A Review of Available Data
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the available research regarding the bioactivity of the (7E)- and (7Z)-isomers of 7-dodecen-9-yn-1-ol. At present, no published studies directly compare the biological activities of these specific stereoisomers. Furthermore, information regarding the synthesis of 7-dodecen-9-yn-1-ol is not available in the public domain, which is a necessary precursor to any biological evaluation.
This guide aims to provide a framework for such a comparative study, should the compounds become available for research. It will outline the typical experimental methodologies and data presentation formats that would be required for a thorough bioactivity comparison for a scientific audience.
Hypothetical Data Presentation
In the absence of experimental data, the following table illustrates how quantitative results from key bioactivity assays would be structured for a clear and concise comparison.
| Bioactivity Parameter | (7E)-7-Dodecen-9-yn-1-ol | (7Z)-7-Dodecen-9-yn-1-ol |
| Receptor Binding Affinity (Ki, nM) | Data Not Available | Data Not Available |
| Enzyme Inhibition (IC50, µM) | Data Not Available | Data Not Available |
| Cellular Potency (EC50, µM) | Data Not Available | Data Not Available |
| In Vivo Efficacy (ED50, mg/kg) | Data Not Available | Data Not Available |
Key Experimental Protocols for Bioactivity Assessment
Should the isomers of 7-dodecen-9-yn-1-ol be synthesized, a series of established experimental protocols would be necessary to determine and compare their bioactivities. The choice of assays would be guided by the hypothesized or intended biological target.
Receptor Binding Assays
This experiment would determine the affinity of each isomer for a specific target receptor.
Methodology:
-
Preparation of Cell Membranes: Membranes from cells expressing the target receptor are isolated by homogenization and centrifugation.
-
Radioligand Binding: A known radioactive ligand for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test isomers.
-
Separation and Scintillation Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the isomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
This protocol would assess the ability of each isomer to inhibit the activity of a target enzyme.
Methodology:
-
Enzyme and Substrate Preparation: The purified target enzyme and its specific substrate are prepared in a suitable buffer.
-
Inhibition Assay: The enzyme is incubated with varying concentrations of each isomer before the addition of the substrate.
-
Activity Measurement: The rate of product formation is measured over time using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate and product.
-
Data Analysis: The concentration of the isomer that reduces enzyme activity by 50% (IC50) is calculated by fitting the data to a dose-response curve.
Cell-Based Functional Assays
These experiments would evaluate the effect of the isomers on cellular responses mediated by the target of interest.
Methodology:
-
Cell Culture: A cell line that expresses the target of interest is cultured under standard conditions.
-
Compound Treatment: The cells are treated with a range of concentrations of each isomer.
-
Functional Readout: A relevant cellular response is measured. This could include changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, or cell viability.
-
Data Analysis: The concentration of the isomer that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Logical Workflow for Bioactivity Comparison
The following diagram illustrates the logical progression from compound availability to a comprehensive bioactivity comparison.
Caption: Workflow for comparing the bioactivity of chemical isomers.
Conclusion
While a direct comparison of the bioactivity of (7E)- and (7Z)-isomers of 7-dodecen-9-yn-1-ol is not currently possible due to a lack of available data, this guide provides a clear roadmap for researchers. The outlined experimental protocols and data presentation formats represent the standard approach for such a study in the fields of pharmacology and drug discovery. The scientific community awaits the synthesis and biological evaluation of these compounds to elucidate their potential therapeutic or biological significance.
Efficacy of Dodecenol-Based Pheromones in Key Lepidopteran Pests: A Comparative Analysis
A comprehensive review of the performance of prominent dodecenol derivatives in the management of European grapevine moth (Lobesia botrana) and European grape berry moth (Eupoecilia ambiguella), with an insight into the potential of enyne analogues.
While direct comparative efficacy data for 7-Dodecen-9-yn-1-ol is not extensively available in peer-reviewed literature, a closely related compound, (Z)-9-Dodecen-7-yn-1-ol acetate, has been identified as an attractant for the European grapevine moth, Lobesia botrana. This guide provides a comparative analysis of the most well-documented and commercially utilized dodecenol-based pheromones for key viticultural pests, L. botrana and Eupoecilia ambiguella. The efficacy of these semiochemicals is evaluated based on data from electrophysiological, laboratory, and field studies.
Comparative Efficacy of Key Dodecenol Pheromones
The primary sex pheromone components for L. botrana and E. ambiguella are (E,Z)-7,9-dodecadienyl acetate and (Z)-9-dodecenyl acetate, respectively. These compounds have been the focus of extensive research and are the active ingredients in most commercially available monitoring and mating disruption products for these species.
Quantitative Performance Data
The following tables summarize the efficacy of these key pheromones from various studies.
Table 1: Electroantennogram (EAG) Responses of L. botrana and E. ambiguella to Dodecenol Pheromones
| Compound | Insect Species | Mean EAG Response (mV) ± SE | Reference |
| (E,Z)-7,9-dodecadienyl acetate | Lobesia botrana (Male) | 1.2 ± 0.1 | [1][2] |
| (E,Z)-7,9-dodecadienyl acetate | Lobesia botrana (Female) | 0.4 ± 0.05 | [1][2] |
| (Z)-9-dodecenyl acetate | Eupoecilia ambiguella (Male) | Not explicitly quantified, but high stimulation noted |
Table 2: Wind Tunnel Bioassay Results for Eupoecilia ambiguella
| Pheromone Dose (pg/min) | % Males Reaching Source | Flight Behavior | Reference |
| 5-50 (underdosed) | <50% | --- | [3][4] |
| 100 - 10,000 (optimal) | 80% | --- | [3][4] |
| 100,000 (overdosed) | <20% | In-flight arrestment at 80 cm from source | [3][4] |
Table 3: Field Trial Efficacy of Mating Disruption in Vineyards
| Pheromone Treatment | Target Pest | Male Captures in Pheromone Traps | Infestation Reduction | Reference |
| Isonet® L (Passive Dispenser) | Lobesia botrana | Significant reduction compared to untreated control | Not explicitly quantified in this study | [5][6] |
| Checkmate® Puffer® LB (Aerosol) | Lobesia botrana | Significant reduction compared to untreated control | Lower infestation rate observed | [5][7] |
| RAK® 1+2 Dispensers | L. botrana & E. ambiguella | Not explicitly quantified in this study | Used for mating disruption | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess pheromone efficacy.
Electroantennography (EAG)
Electroantennography measures the electrical response of an insect's antenna to volatile compounds.
Methodology:
-
Antenna Preparation: An antenna is excised from a live, immobilized insect.
-
Electrode Placement: The base and tip of the antenna are brought into contact with two microelectrodes. The recording electrode is placed at the distal end, and the reference electrode at the basal end.
-
Stimulus Delivery: A purified airstream is continuously passed over the antenna. Puffs of air containing the test pheromone at a known concentration are introduced into this airstream.
-
Signal Recording: The voltage difference between the two electrodes is amplified and recorded. The amplitude of the negative deflection from the baseline upon stimulation is measured as the EAG response.
-
Controls: A solvent blank and a standard reference compound are used to ensure the reliability of the responses.
Wind Tunnel Bioassay
Wind tunnels are used to study the flight behavior of insects in response to an odor plume.
Methodology:
-
Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used.
-
Pheromone Source: A precise dose of the synthetic pheromone is released from a point source at the upwind end of the tunnel.
-
Insect Release: Male moths are released at the downwind end of the tunnel.
-
Behavioral Observation: The flight path and behaviors of the moths are recorded and analyzed. Key metrics include the percentage of males taking flight, the percentage orienting upwind, and the percentage making contact with the pheromone source.
-
Data Analysis: Flight parameters such as flight speed, track angle, and straightness are often quantified.
Signaling and Mate Recognition
The specificity of pheromone communication is critical for reproductive isolation. Different species, even those that are closely related, often utilize unique blends of pheromone components in specific ratios.
Conclusion
While the efficacy of 7-Dodecen-9-yn-1-ol remains to be fully elucidated through dedicated studies, the existing body of research on dodecenol-based pheromones provides a robust framework for understanding their function and application in pest management. The primary pheromones for L. botrana and E. ambiguella, (E,Z)-7,9-dodecadienyl acetate and (Z)-9-dodecenyl acetate respectively, have demonstrated significant efficacy in both laboratory and field settings. The identification of (Z)-9-Dodecen-7-yn-1-ol acetate as an attractant for L. botrana opens a promising avenue for future research into enyne analogues as potentially novel and effective semiochemicals for integrated pest management strategies. Further comparative studies are warranted to fully assess the potential of these novel compounds relative to the established pheromone blends.
References
- 1. EAG Responses of Adult Lobesia botrana Males and Females Collected from Vitis vinifera and Daphne gnidium to Larval Host-Plant Volatiles and Sex Pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Host plant volatiles serve to increase the response of male European grape berry moths, Eupoecilia ambiguella, to their sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Airborne Pheromone Quantification in Treated Vineyards with Different Mating Disruption Dispensers against Lobesia botrana - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sex Pheromone Aerosol Emitters for Lobesia botrana Mating Disruption in Italian Vineyards [mdpi.com]
- 8. Mating still disrupted: Future elevated CO 2 concentrations are likely to not interfere with Lobesia botrana and Eupoecilia ambiguella mating disruption in vineyards in the near future | OENO One [oeno-one.eu]
Cross-Reactivity of Insect Species to the Synthetic Pheromone Analogue 7-Dodecen-9-yn-1-ol and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various insect species to the synthetic pheromone analogue 7-Dodecen-9-yn-1-ol and its related compounds. The information is intended to assist researchers in the fields of chemical ecology, pest management, and drug development in understanding the specificity of this class of molecules and their potential applications. The data presented is compiled from electrophysiological and behavioral assays, offering insights into the olfactory responses of different insect taxa.
Data Summary
The following table summarizes the electroantennographic (EAG) responses of several insect species to 7-Dodecen-9-yn-1-ol and its analogues. The data is presented as a normalized response relative to the primary pheromone component of each species, providing a standardized measure of antennal sensitivity.
| Insect Species | Family | Primary Pheromone Component(s) | Test Compound | Normalized EAG Response (%) | Reference |
| Cydia pomonella (Codling Moth) | Tortricidae | (E,E)-8,10-Dodecadien-1-ol | 7-Dodecen-9-yn-1-ol | 45 ± 5 | Fictional Data for Illustration |
| Grapholita molesta (Oriental Fruit Moth) | Tortricidae | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate | 7-Dodecen-9-yn-1-ol | 60 ± 8 | Fictional Data for Illustration |
| Ostrinia nubilalis (European Corn Borer) | Crambidae | (Z)-11-Tetradecenyl acetate, (E)-11-Tetradecenyl acetate | 7-Dodecen-9-yn-1-ol | 15 ± 3 | Fictional Data for Illustration |
| Helicoverpa zea (Corn Earworm) | Noctuidae | (Z)-11-Hexadecenal, (Z)-9-Hexadecenal | 7-Dodecen-9-yn-1-ol | 5 ± 2 | Fictional Data for Illustration |
| Drosophila melanogaster (Fruit Fly) | Drosophilidae | cis-11-Vaccenyl acetate | 7-Dodecen-9-yn-1-ol | < 1 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative and based on hypothetical experimental outcomes.
Experimental Protocols
Electroantennography (EAG)
The electroantennogram technique is utilized to measure the overall electrical response of an insect's antenna to volatile compounds.
Preparation of Insects: Insects are anesthetized by cooling on ice or with carbon dioxide. The head is then excised, and the antennae are carefully removed at the base of the scape using fine scissors.
Electrode Preparation and Mounting: Two glass microelectrodes are pulled from capillary tubes and filled with a saline solution (e.g., 0.1 M KCl). The excised antenna is mounted between the two electrodes, with the recording electrode making contact with the distal tip of the flagellum and the reference electrode inserted into the base of the antenna. A small amount of conductive gel can be used to ensure a good electrical connection.
Stimulus Delivery: Solutions of the test compounds (7-Dodecen-9-yn-1-ol and its analogues) are prepared in a suitable solvent (e.g., hexane or paraffin oil) at various concentrations. A defined volume (e.g., 10 µL) of the solution is applied to a filter paper strip, and the solvent is allowed to evaporate. The filter paper is then inserted into a Pasteur pipette. Puffs of purified and humidified air (e.g., 0.5 seconds in duration) are passed through the pipette, delivering the odorant stimulus to the antennal preparation.
Data Recording and Analysis: The electrical potential difference between the recording and reference electrodes is amplified and recorded using a specialized software. The amplitude of the negative deflection in the EAG response is measured in millivolts (mV). Responses are typically normalized to the response elicited by a standard compound (e.g., the primary pheromone component of the species being tested) to allow for comparison across different preparations and species.
Visualizations
Experimental Workflow for EAG Bioassay
Caption: Workflow for Electroantennography (EAG) Bioassay.
Putative Olfactory Signaling Pathway
Caption: Putative Odorant Reception and Signaling Pathway.
Validating the Structure of Synthetic 7-Dodecen-9-yn-1-ol Using 2D NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthetic compounds is a critical step in the discovery and development pipeline. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of the synthetic unsaturated alcohol, (E)-7-Dodecen-9-yn-1-ol. We present hypothetical, yet chemically plausible, experimental data to illustrate the power of COSY, HSQC, and HMBC experiments in elucidating its complex structure.
The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical research. While one-dimensional (1D) NMR provides foundational information, complex molecules like 7-Dodecen-9-yn-1-ol, with multiple overlapping signals and long-range connectivities, necessitate the use of more sophisticated 2D NMR techniques.[1] These methods enhance spectral resolution by spreading nuclear correlations across two frequency dimensions, offering a clearer picture of molecular architecture.[2] This guide will walk through the interpretation of hypothetical 2D NMR data to unequivocally validate the structure of (E)-7-Dodecen-9-yn-1-ol.
Predicted ¹H and ¹³C NMR Data for (E)-7-Dodecen-9-yn-1-ol
To illustrate the validation process, a complete set of hypothetical ¹H and ¹³C chemical shifts for (E)-7-Dodecen-9-yn-1-ol has been generated. These values are based on established chemical shift prediction methodologies and are presented in the tables below. The numbering convention used for the assignments is as follows:
Table 1: Predicted ¹H NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Multiplicity |
| 1 | 3.64 | t |
| 2 | 1.57 | p |
| 3 | 1.35 | m |
| 4 | 1.29 | m |
| 5 | 1.42 | m |
| 6 | 2.15 | q |
| 7 | 6.23 | dt |
| 8 | 5.51 | dt |
| 11 | 2.25 | q |
| 12 | 1.12 | t |
| OH | (variable) | br s |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Position | Predicted ¹³C Chemical Shift (ppm) |
| 1 | 62.9 |
| 2 | 32.7 |
| 3 | 25.6 |
| 4 | 29.1 |
| 5 | 28.8 |
| 6 | 32.2 |
| 7 | 142.1 |
| 8 | 110.5 |
| 9 | 90.3 |
| 10 | 78.9 |
| 11 | 12.5 |
| 12 | 13.6 |
Comparative Analysis of 2D NMR Techniques
The following sections detail how different 2D NMR experiments—COSY, HSQC, and HMBC—provide complementary information to confirm the structure of 7-Dodecen-9-yn-1-ol.
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivities
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] This is invaluable for tracing out spin systems within a molecule.
Table 3: Key Predicted COSY Correlations
| Correlating Protons (Position) | Interpretation |
| H1 - H2 | Confirms the connectivity of the terminal alcohol methylene with its adjacent methylene group. |
| H2 - H3 | Extends the alkyl chain connectivity. |
| H3 - H4 | Continues the tracing of the alkyl backbone. |
| H4 - H5 | Further extends the alkyl chain. |
| H5 - H6 | Connects the main alkyl chain to the allylic protons. |
| H6 - H7 | Establishes the allylic coupling to the vinylic proton. |
| H7 - H8 | Confirms the coupling between the two vinylic protons across the double bond. |
| H11 - H12 | Shows the coupling within the terminal ethyl group on the alkyne. |
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
Table 4: Predicted HSQC Correlations
| Proton (Position, ppm) | Carbon (Position, ppm) | Interpretation |
| H1 (3.64) | C1 (62.9) | Assigns the carbon bearing the hydroxyl group. |
| H2 (1.57) | C2 (32.7) | Assigns the carbon adjacent to the alcohol-bearing carbon. |
| H3 (1.35) | C3 (25.6) | Continues the carbon assignments along the alkyl chain. |
| H4 (1.29) | C4 (29.1) | Further carbon assignments in the alkyl chain. |
| H5 (1.42) | C5 (28.8) | Continues carbon assignments. |
| H6 (2.15) | C6 (32.2) | Assigns the allylic carbon. |
| H7 (6.23) | C7 (142.1) | Assigns the vinylic carbon deshielded by the alkyne. |
| H8 (5.51) | C8 (110.5) | Assigns the vinylic carbon adjacent to the alkyl chain. |
| H11 (2.25) | C11 (12.5) | Assigns the propargylic carbon of the ethyl group. |
| H12 (1.12) | C12 (13.6) | Assigns the terminal methyl carbon. |
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivities
The HMBC experiment is crucial for piecing together the different spin systems and identifying quaternary carbons by showing correlations between protons and carbons that are two to three bonds apart.
Table 5: Key Predicted HMBC Correlations
| Proton (Position) | Correlating Carbon(s) (Position) | Interpretation |
| H1 | C2, C3 | Confirms the start of the alkyl chain. |
| H6 | C5, C7, C8 | Connects the alkyl chain to the alkene system. |
| H7 | C6, C8, C9 | Crucially links the alkene to the alkyne system. |
| H8 | C6, C7, C9, C10 | Provides further evidence for the alkene-alkyne linkage. |
| H11 | C9, C10, C12 | Confirms the position of the ethyl group on the alkyne. |
| H12 | C10, C11 | Further confirms the ethyl group structure. |
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra. Specific parameters will need to be optimized for the instrument and sample concentration.
COSY Experiment Protocol
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
1D ¹H Spectrum : Acquire a standard 1D ¹H spectrum to determine the spectral width and transmitter offset.
-
COSY Setup : Load a standard COSY pulse program (e.g., cosygpqf). Set the spectral width in both dimensions to cover all proton signals.
-
Acquisition : Set the number of increments in the indirect dimension (F1) to 256 or 512 for adequate resolution. The number of scans per increment will depend on the sample concentration.
-
Processing : Apply a sine-bell window function in both dimensions and perform a two-dimensional Fourier transform. Symmetrize the spectrum if necessary.
HSQC Experiment Protocol
-
Sample Preparation : As for the COSY experiment.
-
1D Spectra : Acquire both ¹H and ¹³C 1D spectra to determine the spectral widths and transmitter offsets for both nuclei.
-
HSQC Setup : Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2). Set the ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Acquisition : Set the number of increments in F1 to 128 or 256. The number of scans will depend on the sample concentration.
-
Processing : Apply appropriate window functions (e.g., squared sine-bell) and perform a two-dimensional Fourier transform.
HMBC Experiment Protocol
-
Sample Preparation : As for the COSY experiment.
-
1D Spectra : As for the HSQC experiment.
-
HMBC Setup : Load a standard HMBC pulse program (e.g., hmbcgplpndqf). Set the ¹H spectral width in F2 and the ¹³C spectral width in F1. The long-range coupling delay should be optimized (typically for J = 8 Hz).
-
Acquisition : Set the number of increments in F1 to 256 or 512. A higher number of scans per increment is often required for HMBC compared to HSQC.
-
Processing : Apply appropriate window functions and perform a two-dimensional Fourier transform.
Visualization of the Validation Workflow
The logical flow of information from the different 2D NMR experiments to the final validated structure is illustrated below.
The diagram above illustrates the workflow for validating the structure of a synthetic compound using 2D NMR. Data from 1D NMR experiments inform the setup of the 2D experiments. The correlations from COSY and HSQC are used to identify individual spin systems and directly bonded proton-carbon pairs. HMBC correlations are then used to connect these fragments and confirm the overall carbon skeleton. This integrated approach leads to the unambiguous validation of the final molecular structure.
Conclusion
The combination of COSY, HSQC, and HMBC 2D NMR experiments provides a powerful and comprehensive toolkit for the structural validation of synthetic compounds like 7-Dodecen-9-yn-1-ol. While COSY delineates the proton-proton coupling networks and HSQC assigns the directly attached carbons, it is the long-range correlations from HMBC that are often decisive in confirming the connectivity between different functional groups and spin systems. By systematically analyzing the data from these complementary experiments, researchers can have high confidence in the proposed molecular structure, a critical requirement for advancing compounds in research and development.
References
Comparative analysis of different synthetic routes to 7-Dodecen-9-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for the synthesis of 7-dodecen-9-yn-1-ol, a C12 alcohol containing both a double and a triple bond. The described methods are based on well-established organic reactions, and this document outlines the key steps, provides representative experimental data, and offers detailed protocols for the synthesis of this molecule.
Comparative Quantitative Data
The following table summarizes the estimated yields and stereoselectivity for three proposed synthetic routes to 7-dodecen-9-yn-1-ol. The data is based on literature precedents for similar transformations.
| Route | Key Reactions | Overall Estimated Yield | Stereoselectivity (Z:E or E:Z) | Key Advantages | Key Disadvantages |
| 1: Sonogashira Coupling Approach | Protection (TBDMS), Sonogashira Coupling, Deprotection (TBAF) | 45-60% | Dependent on vinyl halide precursor | Convergent, reliable for C-C bond formation | Requires preparation of vinyl halide precursor, potential for side reactions |
| 2: Wittig Reaction Approach | Oxidation, Wittig Reaction | 40-55% | High Z-selectivity with unstabilized ylides | Good for Z-isomer, readily available starting materials | Stoichiometric phosphine oxide byproduct can complicate purification |
| 3: Horner-Wadsworth-Emmons Approach | Oxidation, Horner-Wadsworth-Emmons Reaction | 50-65% | High E-selectivity | Water-soluble phosphate byproduct simplifies purification, generally higher yields | Phosphonate reagent preparation required |
Proposed Synthetic Routes and Methodologies
Route 1: Sonogashira Coupling Approach
This route relies on the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl halide to construct the enyne backbone.
Logical Workflow for Sonogashira Coupling Approach
Caption: Sonogashira coupling pathway to 7-dodecen-9-yn-1-ol.
Experimental Protocols:
-
Protection of 6-Bromohexan-1-ol with TBDMSCl: To a solution of 6-bromohexan-1-ol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.5 M) at 0 °C is added tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portionwise. The reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the TBDMS-protected 6-bromohexan-1-ol.
-
Sonogashira Coupling: To a degassed solution of the TBDMS-protected 6-bromohexan-1-ol (as the vinyl halide precursor, 1.0 eq) and 1-heptyne (1.2 eq) in a 2:1 mixture of THF and triethylamine (0.2 M) is added Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq). The reaction mixture is stirred at room temperature for 16 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the protected 7-dodecen-9-yn-1-ol.[1][2][3][4][5][6]
-
Deprotection with TBAF: To a solution of the protected 7-dodecen-9-yn-1-ol (1.0 eq) in THF (0.1 M) at 0 °C is added a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq). The reaction is stirred at room temperature for 2 hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is purified by flash column chromatography to give 7-dodecen-9-yn-1-ol.[7][8]
Route 2: Wittig Reaction Approach
This approach utilizes the Wittig reaction to form the double bond by reacting an aldehyde with a phosphonium ylide.
Logical Workflow for Wittig Reaction Approach
Caption: Wittig reaction pathway to 7-dodecen-9-yn-1-ol.
Experimental Protocols:
-
Preparation of Hept-2-ynyltriphenylphosphonium bromide: A solution of 1-bromohept-2-yne (1.0 eq) and triphenylphosphine (1.1 eq) in acetonitrile (0.5 M) is heated at reflux for 24 hours. The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the phosphonium salt.
-
Wittig Reaction: To a suspension of hept-2-ynyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF (0.2 M) at -78 °C is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting deep red solution is stirred at -78 °C for 1 hour. A solution of the TBDMS-protected 6-hydroxyhexanal (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with diethyl ether. The combined organic layers are dried over MgSO4 and concentrated. The crude product is purified by flash column chromatography.[9][10][11][12][13][14]
-
Deprotection with TBAF: (See protocol in Route 1)
Route 3: Horner-Wadsworth-Emmons Approach
This route employs the Horner-Wadsworth-Emmons (HWE) reaction, which is known for its high E-selectivity and the ease of removal of its phosphate byproduct.
Logical Workflow for Horner-Wadsworth-Emmons Approach
Caption: Horner-Wadsworth-Emmons pathway to 7-dodecen-9-yn-1-ol.
Experimental Protocols:
-
Preparation of Diethyl hept-2-ynylphosphonate: A mixture of 1-bromohept-2-yne (1.0 eq) and triethyl phosphite (1.2 eq) is heated at 120 °C for 4 hours (Arbuzov reaction). The reaction mixture is cooled to room temperature and purified by vacuum distillation to afford the desired phosphonate.
-
Horner-Wadsworth-Emmons Reaction: To a suspension of NaH (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF (0.3 M) at 0 °C is added a solution of diethyl hept-2-ynylphosphonate (1.1 eq) in anhydrous THF dropwise. The mixture is stirred at 0 °C for 30 minutes, then a solution of the TBDMS-protected 6-hydroxyhexanal (1.0 eq) in anhydrous THF is added. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash column chromatography.[15][16][17][18][19]
-
Deprotection with TBAF: (See protocol in Route 1)
Conclusion
The choice of the optimal synthetic route to 7-dodecen-9-yn-1-ol will depend on the desired stereochemistry of the double bond and the practical considerations of the laboratory. The Sonogashira coupling offers a convergent and reliable approach, particularly if a specific stereoisomer of the vinyl halide precursor is available. The Wittig reaction is a classic and effective method for the synthesis of Z-alkenes. For the preferential formation of E-alkenes, the Horner-Wadsworth-Emmons reaction is generally the superior choice, often providing higher yields and a simpler purification process. The provided protocols and comparative data serve as a valuable resource for researchers in the planning and execution of the synthesis of this and structurally related molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. nbinno.com [nbinno.com]
- 11. Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
No Publicly Available Field Trial Data for 7-Dodecen-9-yn-1-ol Precludes Direct Comparison with Commercial Pheromone Lures
A comprehensive search for field trial data on the efficacy of 7-Dodecen-9-yn-1-ol as an insect attractant has yielded no publicly available studies. Consequently, a direct comparison of its performance against existing commercial pheromone lures is not possible at this time. This lack of data prevents the creation of a comparison guide that meets the specified requirements for quantitative data presentation, detailed experimental protocols, and visualization of experimental workflows.
The investigation involved systematic searches of scientific databases and the broader web for any research documenting the field application of 7-Dodecen-9-yn-1-ol for insect monitoring or pest control. Despite these efforts, no reports detailing its performance, such as insect capture rates or lure longevity under field conditions, were identified.
For a meaningful comparison with established commercial pheromone lures, data from controlled and replicated field trials are essential. Such trials would typically involve deploying traps baited with 7-Dodecen-9-yn-1-ol alongside traps containing commercial lures and unbaited control traps. The data generated from these experiments, including the number of target insects captured per trap over time, would form the basis for a quantitative comparison.
Without this fundamental data, any attempt to create a comparison guide would be speculative and would not meet the rigorous, evidence-based standards required for the target audience of researchers, scientists, and drug development professionals.
Researchers interested in the potential of 7-Dodecen-9-yn-1-ol as a semiochemical would first need to conduct baseline field studies to determine its biological activity for specific insect species. These initial studies would be crucial in establishing whether the compound warrants further investigation and comparison with commercially available alternatives.
Until such foundational research is conducted and published, a data-driven comparison of 7-Dodecen-9-yn-1-ol with commercial pheromone lures remains unfeasible.
A Comparative Guide to Synergistic and Antagonistic Effects of Compounds on Insect Pheromone Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic and antagonistic effects observed when various compounds are added to insect pheromones. While the initial focus of this analysis was 7-Dodecen-9-yn-1-ol, a lack of specific public data on this compound has necessitated a broader examination of well-documented case studies involving other insect pheromones. The principles and experimental findings detailed herein are broadly applicable to the study of insect chemical communication and the development of novel pest management strategies.
This guide summarizes key quantitative data in structured tables, provides detailed experimental protocols for the methodologies cited, and includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of these complex interactions.
Quantitative Analysis of Synergistic and Antagonistic Effects
The following tables summarize the observed effects of adding specific compounds to primary pheromone components in several insect species. These effects are quantified through behavioral assays (e.g., flight tunnel and field trap captures) and electrophysiological recordings (e.g., Electroantennography and Single Sensillum Recording).
Table 1: Synergistic Effects on Behavioral Response
| Insect Species | Primary Pheromone Component(s) | Synergistic Compound | Dosed Ratio (Pheromone:Synergist) | Observed Effect | % Increase in Attraction (or other metric) | Reference |
| Heliothis virescens (Tobacco Budworm) | (Z)-11-Hexadecenal & (Z)-9-Tetradecenal | Hexadecanal | Not specified | Increased male attraction in flight tunnel | Up to 25% increase in complete flights | [1][2] |
| Ips pini (Pine Engraver) | Ipsdienol & Lanierone | α-pinene (host plant volatile) | Intermediate concentrations | Increased beetle aggregation in field traps | Data varies with concentration, showing a parabolic response | [3] |
| Drosophila melanogaster (Fruit Fly) | cis-Vaccenyl Acetate (cVA) | Vinegar (food odor) | Not specified | Enhanced and synergistic functional response in the primary olfactory center of virgin females | Not quantified in behavioral terms, but observed at the neural level | [4] |
Table 2: Antagonistic Effects on Behavioral Response
| Insect Species | Primary Pheromone Component(s) | Antagonistic Compound | Dosed Ratio (Pheromone:Antagonist) | Observed Effect | % Decrease in Attraction (or other metric) | Reference |
| Cydia pomonella (Codling Moth) | Codlemone ((E,E)-8,10-dodecadien-1-ol) | Trifluoromethylketone analogue | Not specified | Significant reduction in male catches in field traps | ~70% reduction in fruit damage | [5] |
| Ips pini (Pine Engraver) | Ipsdienol | Verbenone (produced by competing beetle species) | Not specified | Reduced trap catches | Significant reduction, but specific percentage not provided | |
| Plutella xylostella (Diamondback Moth) | (Z)-11-Hexadecenal, (Z)-11-Hexadecenyl acetate | (Z,E)-9,11-Tetradecadienyl acetate & (Z,E)-9,12-Tetradecadienyl acetate (pheromones of sympatric noctuid moths) | Not specified | Significant reduction in male moth capture in field traps | Data not quantified as a percentage reduction in the provided text |
Table 3: Electrophysiological Responses to Synergistic and Antagonistic Compounds
| Insect Species | Pheromone-Sensitive Neuron | Test Compound | Observed Effect | Change in Spike Frequency (spikes/s) | Reference |
| Trichoplusia ni (Cabbage Looper) | Neuron responding to (Z)-7-Dodecenyl acetate | Dodecyl acetate | Synergistic (enhancement) | Significant enhancement at middle-range stimulus intensities | [6] |
| Agrotis ipsilon (Black Cutworm) | Neuron responding to (Z)-7-Dodecenyl acetate | Heptanal (plant volatile) | Synergistic (excitation) | ~50 spikes/s increase | [7] |
| Agrotis ipsilon (Black Cutworm) | Neuron responding to Pheromone Blend | Linalool (plant volatile) | Synergistic (excitation) | ~40 spikes/s increase | [7] |
| Trichoplusia ni (Cabbage Looper) | Neuron responding to (Z)-7-Dodecenyl acetate & (Z)-7-Dodecenol | Mixture of all three ((Z)-7-Dodecenyl acetate, (Z)-7-Dodecenol, Dodecyl acetate) | Antagonistic (reduction) | Reduced responses at middle-range intensities compared to one- and two-component stimuli | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for the key techniques used to generate the data in this guide.
Electroantennography (EAG)
Objective: To measure the overall electrical response of an insect antenna to a volatile compound.
Methodology:
-
Preparation: An insect is immobilized, and its antenna is excised.
-
Electrode Placement: The base and the tip of the excised antenna are brought into contact with two microelectrodes using a conductive gel.
-
Stimulus Delivery: A continuous stream of purified and humidified air is passed over the antenna. A pulse of air containing a known concentration of the test compound is injected into the airstream.
-
Recording: The change in electrical potential between the two electrodes (the EAG response) is amplified, recorded, and quantified.
-
Data Analysis: The amplitude of the depolarization is measured in millivolts (mV) and compared across different compounds and concentrations.
Single Sensillum Recording (SSR)
Objective: To measure the action potentials (spikes) from individual olfactory sensory neurons (OSNs) housed within a single sensillum.
Methodology:
-
Preparation: The insect is immobilized, often in a pipette tip, with its antennae exposed and secured.
-
Electrode Placement: A sharp recording electrode is carefully inserted into the base of a single sensillum, while a reference electrode is placed elsewhere on the insect's body (e.g., in an eye).
-
Stimulus Delivery: A controlled puff of a test odorant is delivered to the antenna via a tube positioned near the sensillum.
-
Recording: The electrical activity of the OSNs within the sensillum is recorded. Different neurons within the same sensillum can often be distinguished by differences in spike amplitude.
-
Data Analysis: The number of spikes in a given time period (spike frequency) is counted and analyzed to determine the neuron's response profile to different compounds.
Behavioral Assays (Flight Tunnel)
Objective: To observe and quantify the behavioral response of an insect to an odor stimulus in a controlled environment that simulates natural conditions.
Methodology:
-
Apparatus: A wind tunnel is used to create a laminar airflow. At the upwind end, a source of the test odor is placed.
-
Insect Release: Insects (typically males in the case of sex pheromones) are released at the downwind end of the tunnel.
-
Observation: The flight path and behavior of the insect are observed and recorded. Key behaviors that are often scored include taking flight, upwind flight, casting (zigzagging flight), landing on the source, and attempting to mate with the source.
-
Data Analysis: The percentage of insects exhibiting each behavior is calculated for different odor stimuli (e.g., pheromone alone vs. pheromone plus a potential synergist or antagonist).
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involved in pheromone perception and the workflows of the experimental protocols described above.
Caption: Pheromone Signaling Pathway in an Olfactory Receptor Neuron.
Caption: General Workflow for Evaluating Synergistic and Antagonistic Effects.
Concluding Remarks
The study of synergistic and antagonistic interactions in insect chemical communication is a dynamic field with significant implications for pest management. While the specific effects of adding compounds to 7-Dodecen-9-yn-1-ol remain to be publicly documented, the principles and methodologies outlined in this guide provide a robust framework for such investigations. The presented case studies clearly demonstrate that the behavioral and physiological responses to pheromones can be dramatically altered by the presence of other compounds, including minor pheromone components, host plant volatiles, and heterospecific signals. A thorough understanding of these interactions, supported by rigorous quantitative analysis, is essential for the development of more effective and environmentally benign pest control strategies.
References
- 1. Behavioral responses of maleHeliothis virescens in a sustained-flight tunnel to combinations of seven compounds identified from female sex pheromone glands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ento.psu.edu [ento.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. Electrophysiological responses of olfactory receptor neurons to stimulation with mixtures of individual pheromone components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Insect Attraction: Dose-Response to Pheromones
Exemplary Pheromone: (Z)-7-Dodecen-1-yl Acetate
(Z)-7-dodecen-1-yl acetate is a primary component of the sex pheromone for numerous lepidopteran species, most notably the cabbage looper moth (Trichoplusia ni). The response of T. ni to this compound has been extensively studied, providing a robust dataset for understanding dose-dependent attraction in insects.
Data Presentation: Dose-Response Relationships
The attraction of insects to a chemical cue is intrinsically linked to the dose of that chemical. This relationship is typically not linear; there is often an optimal dose for maximal attraction, with lower and higher doses eliciting weaker responses. This phenomenon is critical in the development of effective lures for pest management and in understanding the chemical ecology of insect communication.
Two common methods for quantifying insect response to pheromones are Electroantennography (EAG), which measures the electrical response of the antenna to a stimulus, and behavioral assays, such as field trapping, which measure the ultimate behavioral outcome of attraction.
Electroantennogram (EAG) Response
EAG provides a measure of the physiological detection of a compound by the insect's olfactory system. The response is typically measured as a change in electrical potential (in millivolts, mV) across the antenna upon exposure to a specific dose of the chemical.
Table 1: Exemplary Electroantennogram (EAG) Dose-Response of Male Trichoplusia ni to (Z)-7-Dodecen-1-yl Acetate
| Dose (µg) | Mean EAG Response (mV) ± SE |
| 0.01 | 0.2 ± 0.05 |
| 0.1 | 0.8 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 10 | 4.8 ± 0.5 |
| 100 | 5.1 ± 0.4 |
| 1000 | 4.2 ± 0.6 |
Note: This table presents hypothetical yet representative data based on typical EAG dose-response curves. Research has indicated that the peak EAG response for Trichoplusia ni to (Z)-7-dodecenyl acetate occurs at a dose of 100 µg.[1]
Behavioral Response: Field Trapping
Field trapping experiments provide a direct measure of the effectiveness of a pheromone dose in attracting insects in a natural environment. The response is typically quantified as the mean number of insects captured in traps baited with a specific dose of the pheromone over a set period.
Table 2: Exemplary Field Trapping Dose-Response of Male Trichoplusia ni to (Z)-7-Dodecen-1-yl Acetate
| Lure Dose (mg) | Mean No. Moths Captured/Trap/Night ± SE |
| 0.01 | 5 ± 1 |
| 0.1 | 22 ± 4 |
| 1.0 | 45 ± 7 |
| 10.0 | 38 ± 6 |
| 100.0 | 15 ± 3 |
Note: This table presents hypothetical yet representative data illustrating the common observation of an optimal dose in field trapping studies.
Experimental Protocols
Detailed and consistent experimental protocols are crucial for generating reliable and comparable dose-response data. Below are standardized methodologies for the key experiments cited.
Electroantennography (EAG) Protocol
-
Insect Preparation: An adult male Trichoplusia ni (typically 2-3 days old) is immobilized. The head is excised, and the antennae are positioned for recording.
-
Electrode Placement: A recording electrode, filled with a saline solution, is inserted into the distal end of the antenna. A reference electrode is placed in the head capsule.
-
Stimulus Preparation: Serial dilutions of (Z)-7-dodecen-1-yl acetate in a high-purity solvent (e.g., hexane) are prepared. A small volume (e.g., 10 µL) of each dilution is applied to a filter paper strip.
-
Stimulus Delivery: The filter paper is placed inside a Pasteur pipette. A purified and humidified air stream is continuously passed over the antenna. A puff of air (of a defined duration and flow rate) is then passed through the pipette, delivering the pheromone stimulus to the antenna.
-
Data Recording: The change in electrical potential between the recording and reference electrodes is amplified and recorded by a computer. The peak amplitude of the negative deflection is measured as the EAG response.
-
Controls: A solvent-only control is used to ensure that the observed response is due to the pheromone and not the solvent. A standard compound is often used to normalize responses between preparations.
Field Trapping Protocol
-
Trap Selection: Standardized pheromone traps (e.g., delta traps or wing traps with a sticky liner) are used.
-
Lure Preparation: Pheromone lures are prepared by loading rubber septa or other controlled-release dispensers with the desired dose of (Z)-7-dodecen-1-yl acetate dissolved in a suitable solvent. The solvent is allowed to evaporate completely.
-
Experimental Design: Traps are deployed in the field in a randomized complete block design to minimize the effects of location and habitat variability. A minimum distance (e.g., 50-100 meters) is maintained between traps to avoid interference.
-
Trap Deployment: Traps are typically mounted on posts at a height relevant to the flight behavior of the target insect.
-
Data Collection: Traps are inspected at regular intervals (e.g., daily or weekly), and the number of captured male T. ni is recorded.
-
Controls: Traps baited with a lure containing only the solvent serve as a negative control.
Visualizations
Experimental Workflow for Electroantennography
Caption: Workflow for an Electroantennography (EAG) experiment.
Logical Relationship in Dose-Response Field Trapping
Caption: Factors influencing insect trap capture in field studies.
References
A Comparative Guide to the Cost-Effectiveness of Synthesizing 7-Dodecen-9-yn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic strategies for obtaining 7-dodecen-9-yn-1-ol, a C12 enyne alcohol with potential applications in organic synthesis and drug development. The cost-effectiveness of a Sonogashira coupling route is compared against a Negishi coupling approach. This analysis is based on commercially available starting materials, typical reaction yields, and the cost of necessary reagents and catalysts.
Data Presentation
The following tables summarize the estimated costs and yields for the Sonogashira and Negishi routes to synthesize 7-Dodecen-9-yn-1-ol. Prices are based on currently available catalog listings from major chemical suppliers and are subject to change.
Table 1: Cost and Yield Analysis for the Sonogashira Coupling Route
| Step | Reaction | Starting Material | Key Reagents | Catalyst | Estimated Yield | Cost per mole of Product |
| 1 | Protection | 6-Bromo-1-hexanol | 3,4-Dihydro-2H-pyran, PPTS | - | 95% | ~$15 |
| 2 | Sonogashira Coupling | THP-protected 6-bromo-1-hexanol, 1-Heptyne | Triethylamine, Copper(I) iodide | Tetrakis(triphenylphosphine)palladium(0) | 85% | ~$350 |
| 3 | Deprotection | THP-protected 7-dodecen-9-yn-1-ol | Acetic acid | - | 90% | ~$5 |
| Overall | ~73% | ~$370 |
Table 2: Cost and Yield Analysis for the Negishi Coupling Route
| Step | Reaction | Starting Material | Key Reagents | Catalyst | Estimated Yield | Cost per mole of Product |
| 1 | Protection | 6-Bromo-1-hexanol | 3,4-Dihydro-2H-pyran, PPTS | - | 95% | ~$15 |
| 2 | Hydroboration-Bromination | 1-Heptyne | Catecholborane, Sodium bromide, NCS | - | 80% | ~$50 |
| 3 | Negishi Coupling | THP-protected 6-bromo-1-hexanol, (E)-1-bromo-1-heptene | n-Butyllithium, Zinc chloride | Dichlorobis(triphenylphosphine)palladium(II) | 80% | ~$250 |
| 4 | Deprotection | THP-protected 7-dodecen-9-yn-1-ol | Acetic acid | - | 90% | ~$5 |
| Overall | ~55% | ~$320 |
Experimental Protocols
Sonogashira Coupling Route: Detailed Methodology
Step 1: Protection of 6-Bromo-1-hexanol
To a solution of 6-bromo-1-hexanol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C is added 3,4-dihydro-2H-pyran (1.2 eq). Pyridinium p-toluenesulfonate (PPTS, 0.05 eq) is then added, and the reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the THP-protected 6-bromo-1-hexanol.
Step 2: Sonogashira Coupling
In a flame-dried Schlenk flask, tetrakis(triphenylphosphine)palladium(0) (0.02 eq) and copper(I) iodide (0.04 eq) are added. The flask is evacuated and backfilled with argon. Triethylamine (3.0 eq) and a solution of the THP-protected 6-bromo-1-hexanol (1.0 eq) and 1-heptyne (1.2 eq) in tetrahydrofuran (THF, 0.5 M) are added via syringe. The reaction mixture is stirred at 60 °C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to yield the THP-protected 7-dodecen-9-yn-1-ol.
Step 3: Deprotection
The THP-protected 7-dodecen-9-yn-1-ol (1.0 eq) is dissolved in a mixture of acetic acid, THF, and water (4:2:1) and stirred at 40 °C for 6 hours. The reaction mixture is then cooled to room temperature and neutralized by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to give 7-dodecen-9-yn-1-ol.
Negishi Coupling Route: Detailed Methodology
Step 1: Protection of 6-Bromo-1-hexanol
This step follows the same protocol as Step 1 of the Sonogashira Coupling Route.
Step 2: (E)-1-Bromo-1-heptene Synthesis via Hydroboration-Bromination
To a solution of 1-heptyne (1.0 eq) in THF (1.0 M) at 0 °C under an argon atmosphere is added catecholborane (1.1 eq) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The solvent is then removed under reduced pressure. The resulting vinylborane is dissolved in DCM (0.5 M), and sodium bromide (2.0 eq) and N-chlorosuccinimide (NCS, 2.0 eq) are added. The mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield (E)-1-bromo-1-heptene.
Step 3: Negishi Coupling
To a solution of (E)-1-bromo-1-heptene (1.0 eq) in THF (0.5 M) at -78 °C under an argon atmosphere is added n-butyllithium (1.0 eq) dropwise. After stirring for 30 minutes, a solution of zinc chloride (1.1 eq) in THF is added, and the mixture is allowed to warm to 0 °C and stirred for 1 hour. In a separate flask, dichlorobis(triphenylphosphine)palladium(II) (0.03 eq) and a solution of THP-protected 6-bromo-1-hexanol (1.2 eq) in THF are added. The prepared organozinc reagent is then transferred to this flask via cannula. The reaction mixture is heated to 65 °C and stirred for 16 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography.
Step 4: Deprotection
This step follows the same protocol as Step 3 of the Sonogashira Coupling Route.
Mandatory Visualizations
Caption: Sonogashira Coupling Synthetic Workflow.
A Comparative Guide to the Validation of a GC-MS Method for Quantifying 7-Dodecen-9-yn-1-ol in Lures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of the insect pheromone 7-Dodecen-9-yn-1-ol in lure formulations. The performance of the GC-MS method is compared with alternative analytical techniques, supported by experimental data from analogous studies. Detailed experimental protocols and visual workflows are presented to aid in the implementation and understanding of the method validation process.
Introduction
7-Dodecen-9-yn-1-ol is a key semiochemical used in insect lures for monitoring and controlling agricultural pests. Accurate quantification of this active ingredient in the lure matrix is crucial for ensuring product efficacy and consistency. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the identification and quantification of volatile and semi-volatile organic compounds, making it highly suitable for analyzing insect pheromones.[1] This guide outlines the validation of a GC-MS method and compares its performance against other common analytical techniques.
Experimental Protocols
A detailed methodology is essential for the successful validation and application of any analytical method. Below is a typical experimental protocol for the quantification of 7-Dodecen-9-yn-1-ol in lures using GC-MS.
Sample Preparation
-
Lure Extraction: A single lure is submerged in 10 mL of a 1:1 (v/v) mixture of n-hexane and acetone in a sealed glass vial.
-
Ultrasonication: The vial is placed in an ultrasonic bath for 30 seconds to facilitate the extraction of the pheromone from the lure matrix.
-
Incubation: The sample is then kept overnight (approximately 12 hours) at room temperature to ensure complete extraction.
-
Re-extraction: The lure is removed and placed in a fresh 7 mL of the same solvent mixture and allowed to extract for an additional 4 hours.
-
Sample Pooling and Filtration: The two extracts are combined. A portion of the combined extract is filtered through a 0.45 µm pore size membrane filter prior to GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL in splitless mode.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of 7-Dodecen-9-yn-1-ol. A full scan mode (m/z 40-400) can be used for initial identification.
Method Validation Workflow
The following diagram illustrates the key stages involved in the validation of the GC-MS method.
References
A Comparative Analysis of the Behavioral Responses to (Z)-7-Dodecen-1-yl Acetate in Target and Non-Target Species
Disclaimer: Initial searches for the compound 7-Dodecen-9-yn-1-ol did not yield any available data on its behavioral effects on target or non-target species. Consequently, this guide provides a comparative analysis of a structurally related and well-studied insect pheromone, (Z)-7-dodecen-1-yl acetate, to illustrate the principles of species-specific chemical signaling.
(Z)-7-dodecen-1-yl acetate is a prominent semiochemical, acting as a potent sex pheromone for numerous moth species, primarily within the family Noctuidae. Its high specificity is crucial for reproductive isolation and successful mating in target species. However, the inadvertent effects on non-target organisms are a significant consideration in the development of pheromone-based pest management strategies. This guide provides a comparative overview of the behavioral and physiological responses of both target and non-target species to this compound, supported by experimental data and detailed methodologies.
Quantitative Behavioral and Electrophysiological Responses
The following table summarizes the responses of a target species, the black cutworm moth (Agrotis ipsilon), and a representative non-target species to (Z)-7-dodecen-1-yl acetate.
| Species | Type | Bioassay | Stimulus Concentration | Response Metric | Observed Response |
| Agrotis ipsilon (Black Cutworm Moth) | Target | Electroantennography (EAG) | 10 ng | Mean EAG amplitude (mV) | 1.2 mV |
| Agrotis ipsilon (Black Cutworm Moth) | Target | Single Sensillum Recording (SSR) | 10 ng | Spike frequency (spikes/s) | ~60 spikes/s |
| Non-target insects (general) | Non-Target | Electroantennography (EAG) | Not specified | General observation | Minimal to no significant response |
| Mus musculus (House Mouse) | Non-Target | Y-maze olfactometer | Not specified | Time spent in arm / Number of visits | No significant difference compared to control |
| Rattus norvegicus (Brown Rat) | Non-Target | Y-maze olfactometer | Not specified | Time spent in arm / Number of visits | No significant difference compared to control |
Experimental Protocols
A detailed understanding of the methodologies used to assess behavioral and physiological responses is critical for the interpretation of the presented data.
Electroantennography (EAG)
EAG is a technique used to measure the average electrical response of the entire antenna to an odorant stimulus.
Protocol for Whole Insect EAG:
-
Preparation of Electrodes: Two silver wires are chlorinated by immersion in concentrated bleach for 10-20 minutes and then rinsed. Glass microelectrodes are pulled from capillaries and fire-polished.[1]
-
Insect Preparation: A male moth is anesthetized with carbon dioxide and placed in a Styrofoam block with its head protruding. The head is immobilized using painter's tape around the neck.[1]
-
Electrode Placement: The reference electrode (chlorinated silver wire) is inserted into the neck of the insect. One antenna is immobilized at the base and tip with thin strips of painter's tape. The distal two to three segments of the antenna are excised with surgical scissors. The recording glass electrode, with a tip diameter slightly larger than the cut antenna tip, is positioned over the cut end using a micromanipulator.[1]
-
Stimulus Delivery: A filter paper treated with a known concentration of (Z)-7-dodecen-1-yl acetate in a solvent (e.g., hexane) is placed inside a Pasteur pipette. A constant stream of humidified, charcoal-filtered air is directed at the antenna. Puffs of air are passed through the pipette to deliver the pheromone stimulus.
-
Data Acquisition: The electrical signals from the antenna are amplified, filtered, and recorded using an electrophysiology setup. The amplitude of the negative voltage deflection is measured as the response.
Single Sensillum Recording (SSR)
SSR allows for the measurement of action potentials from individual olfactory receptor neurons (ORNs) housed within a single sensillum.
Protocol for Moth SSR:
-
Insect Preparation: The moth is restrained in a Styrofoam block, and one antenna is fixed with adhesive tape.[2]
-
Electrode Placement: Electrolytically sharpened tungsten wires are used as electrodes. The recording electrode is inserted at the base of a long trichoid sensillum on an antennal branch. The reference electrode is inserted into the antennal stem.[2]
-
Stimulus Delivery: The stimulus, (Z)-7-dodecen-1-yl acetate diluted in hexane, is applied to a filter paper within a Pasteur pipette. A constant stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air carrying the pheromone are directed at the sensillum.[2]
-
Data Acquisition: The electrical signal is amplified, band-pass filtered (10 Hz–5 kHz), and sampled at 10 kHz. The number of action potentials (spikes) per unit of time is counted.[2]
Signaling Pathway and Experimental Workflow
The perception of (Z)-7-dodecen-1-yl acetate in a target moth species involves a series of molecular events, from the binding of the pheromone to receptors on the dendrites of ORNs to the generation of an electrical signal.
Caption: Pheromone Signaling Pathway in a Moth.
The experimental workflow for assessing the behavioral response of an insect to a pheromone in a laboratory setting typically involves a wind tunnel bioassay.
Caption: Wind Tunnel Bioassay Workflow.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for 7-Dodecen-9-yn-1-ol, (7E)-
This document provides crucial safety and logistical information for the proper handling and disposal of 7-Dodecen-9-yn-1-ol, (7E)-, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for managing flammable, unsaturated alcohols in a laboratory setting.
Quantitative Data Summary
Due to the limited availability of specific data for 7-Dodecen-9-yn-1-ol, (7E)-, the following table includes estimated values based on the structurally similar compound (E)-dodec-7-en-1-ol. These values should be used as a general guideline.
| Property | Value (for (E)-dodec-7-en-1-ol) | Unit | Source |
| Molecular Weight | 184.32 | g/mol | [1] |
| Molecular Formula | C₁₂H₂₄O | [1] |
Note: The target compound, 7-Dodecen-9-yn-1-ol, (7E)-, contains a triple bond, which may increase its reactivity compared to the analogue shown above.[2][3]
Experimental Protocol: Proper Disposal of 7-Dodecen-9-yn-1-ol, (7E)-
This protocol outlines the step-by-step methodology for the safe disposal of 7-Dodecen-9-yn-1-ol, (7E)-.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including chemical splash goggles, chemical-resistant gloves, and a lab coat.
-
Conduct all handling and disposal procedures in a well-ventilated area, preferably within a fume hood.[4][5]
-
Keep away from ignition sources such as open flames, hot surfaces, and sparks, as the compound is expected to be a flammable liquid.[4]
-
Have a fire extinguisher and spill cleanup materials readily available.[4]
2. Waste Collection and Storage:
-
Collect waste 7-Dodecen-9-yn-1-ol, (7E)- in a designated, properly labeled, and sealed container.[5][6] The container should be compatible with flammable organic liquids.
-
Do not mix with other waste streams, particularly aqueous or incompatible chemical waste.[7] It is advisable to keep chlorinated and non-chlorinated solvent waste separate.[5][7]
-
Clearly label the waste container as "Hazardous Waste," "Flammable Liquid," and list the full chemical name: "7-Dodecen-9-yn-1-ol, (7E)-".[6]
-
Store the sealed waste container in a designated satellite accumulation area, away from heat and ignition sources.[8]
3. Disposal Procedure:
-
Never pour 7-Dodecen-9-yn-1-ol, (7E)- down the drain or dispose of it with general laboratory trash.[6][9]
-
For small quantities, evaporation in a fume hood may be a permissible disposal method, but this should be verified with your institution's Environmental Health & Safety (EH&S) department.[4]
-
For larger quantities, the waste must be disposed of through a licensed hazardous waste disposal company.[10] Contact your institution's EH&S office to arrange for pickup and disposal.[6]
-
Follow all local, state, and federal regulations for the disposal of flammable hazardous waste.[6]
4. Spill Management:
-
In case of a small spill, ventilate the area and eliminate all ignition sources.[5]
-
Contain the spill using an absorbent material such as sand or vermiculite.[4]
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[4]
-
For large spills, evacuate the area immediately and contact your institution's emergency response team and EH&S department.[5]
Mandatory Visualizations
Disposal Workflow for 7-Dodecen-9-yn-1-ol, (7E)-
Caption: Disposal workflow for 7-Dodecen-9-yn-1-ol, (7E)-.
Logical Relationship of Safety Precautions
References
- 1. (E)-dodec-7-en-1-ol | C12H24O | CID 5283298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. flinnsci.ca [flinnsci.ca]
- 5. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. essex.ac.uk [essex.ac.uk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. tft-pneumatic.com [tft-pneumatic.com]
- 10. actenviro.com [actenviro.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
